Etilevodopa
Description
This compound is a small molecule drug with a maximum clinical trial phase of II.
is the ethyl ester of levodopa; an antiparkinson drug
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-2-16-11(15)8(12)5-7-3-4-9(13)10(14)6-7/h3-4,6,8,13-14H,2,5,12H2,1H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NULMGOSOSZBEQL-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=C(C=C1)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC(=C(C=C1)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10905092 | |
| Record name | Etilevodopa | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10905092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37178-37-3 | |
| Record name | Etilevodopa | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37178-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Etilevodopa [USAN:INN] | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etilevodopa | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06535 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | Etilevodopa | |
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| Record name | 37178-37-3 | |
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| Record name | ETILEVODOPA | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Etilevodopa's Mechanism of Action in Parkinson's Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etilevodopa, the ethyl ester prodrug of levodopa, was developed as an alternative therapeutic strategy for Parkinson's disease to address some of the pharmacokinetic challenges associated with standard levodopa therapy. This technical guide provides an in-depth analysis of the mechanism of action of this compound, from its absorption and enzymatic conversion to its ultimate role in dopamine replenishment within the central nervous system. The guide summarizes key quantitative data from clinical studies, details relevant experimental protocols, and provides visualizations of the core biological and experimental pathways.
Introduction: The Rationale for a Levodopa Prodrug
Levodopa remains the gold standard for symptomatic treatment of Parkinson's disease, a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons in the substantia nigra. Levodopa, a dopamine precursor, can cross the blood-brain barrier and is converted to dopamine in the brain, thereby alleviating motor symptoms.[1][2] However, levodopa's therapeutic efficacy is often hampered by its poor solubility, erratic absorption, and short plasma half-life, leading to motor fluctuations and "wearing-off" phenomena in patients.[3]
This compound was designed to overcome these limitations. As a more soluble ester prodrug, it was hypothesized to offer more consistent and rapid absorption from the gastrointestinal tract, leading to a faster onset of clinical effect.[4]
Mechanism of Action
The mechanism of action of this compound can be understood as a sequential process involving its absorption, enzymatic conversion to levodopa, and subsequent metabolism to dopamine.
Absorption and Enzymatic Hydrolysis
Following oral administration, this compound, due to its higher solubility, dissolves more readily in the gastric environment compared to standard levodopa.[4] It then passes into the duodenum, where it is rapidly hydrolyzed by intestinal esterases to levodopa and ethanol. This conversion is a critical step in its mechanism of action. The primary enzyme responsible for this hydrolysis in the human small intestine is likely Carboxylesterase-2 (CES2) , which is highly expressed in the duodenum and jejunum and is known to metabolize a variety of ester-containing prodrugs.
Conversion to Dopamine
Once converted to levodopa in the intestine, its subsequent fate mirrors that of standard levodopa administration. Levodopa is absorbed into the bloodstream and transported to the brain. To prevent premature conversion to dopamine in the periphery, this compound, like levodopa, is co-administered with a dopa decarboxylase inhibitor (DDCI) such as carbidopa.
Upon crossing the blood-brain barrier, levodopa is taken up by the remaining dopaminergic neurons (and other cells, including serotonergic neurons) and converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC). This newly synthesized dopamine is then stored in synaptic vesicles and released into the synaptic cleft to stimulate dopamine receptors, thereby compensating for the endogenous dopamine deficiency and improving motor function.
Quantitative Data from Clinical Studies
A key clinical trial by Djaldetti et al. (2003) provides crucial pharmacokinetic data comparing this compound/carbidopa with standard levodopa/carbidopa in patients with Parkinson's disease experiencing motor fluctuations.
Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of levodopa in plasma following the administration of this compound/carbidopa versus standard levodopa/carbidopa.
| Parameter | This compound/Carbidopa (Swallowed Tablets) | Levodopa/Carbidopa (Standard Tablets) | p-value |
| tmax (min) | ~30 | 54 | < 0.05 |
| Cmax (µg/mL) | 2.3 - 2.7 | 2.3 - 2.7 | > 0.05 |
| AUC (0-45 min) | Significantly Greater | - | < 0.05 |
| AUC (0-1 hr) | Significantly Greater | - | < 0.05 |
| AUC (0-2 hr) | Significantly Greater | - | < 0.05 |
| Data sourced from Djaldetti et al. (2003) |
Clinical Efficacy
Despite the pharmacokinetic advantages, a large, randomized, double-blind clinical trial by Blindauer et al. (2006) did not demonstrate superior clinical efficacy of this compound/carbidopa compared to standard levodopa/carbidopa in reducing "time to on" (TTON) and "off" time.
| Outcome Measure | This compound/Carbidopa | Levodopa/Carbidopa | p-value |
| Change in daily TTON (hours) | -0.58 | -0.79 | 0.24 |
| Change in daily "off" time (hours) | -0.85 | -0.87 | Not significant |
| Reduction in response failures (%) | -6.82 | -4.69 | 0.20 |
| Data sourced from Blindauer et al. (2006) |
Experimental Protocols
Pharmacokinetic Study (Djaldetti et al., 2003)
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Study Design: An open-label, randomized, four-way crossover study.
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Participants: 29 patients with Parkinson's disease and motor fluctuations.
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Interventions: Single doses of four treatments:
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Swallowed this compound/carbidopa tablets.
-
This compound/carbidopa tablets dissolved in water.
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This compound oral solution with carbidopa tablets.
-
Standard levodopa/carbidopa tablets.
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Blood Sampling: Blood samples were collected before drug administration and at intervals up to 240 minutes thereafter.
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Analytical Method: Plasma concentrations of levodopa, this compound, and carbidopa were measured using high-performance liquid chromatography (HPLC) with electrochemical detection.
Clinical Efficacy Trial (Blindauer et al., 2006)
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Study Design: A double-blind, randomized, comparative clinical trial.
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Participants: 327 patients with Parkinson's disease with a total daily "time to on" (TTON) of at least 90 minutes.
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Intervention: Treatment with either this compound-carbidopa or levodopa-carbidopa for 18 weeks.
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Primary Outcome Measure: Change from baseline in total daily TTON, as measured using home diaries.
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Patient Diary Protocol: Patients were instructed to complete a home diary at 30-minute intervals throughout the day, recording their motor state as "asleep," "off," "on without dyskinesia," "on with non-troublesome dyskinesia," or "on with troublesome dyskinesia."
HPLC with Electrochemical Detection (HPLC-ECD) for Plasma Levodopa Analysis
While a specific protocol for this compound is not detailed, the following represents a typical validated method for levodopa analysis in plasma, based on common laboratory practices.
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Sample Preparation:
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Collect blood samples in tubes containing an anticoagulant (e.g., EDTA).
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Centrifuge to separate plasma.
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To 100 µL of plasma, add an internal standard (e.g., 3,4-dihydroxybenzylamine).
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Precipitate proteins by adding 200 µL of ice-cold 0.4 M perchloric acid.
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Vortex and centrifuge at high speed.
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Filter the supernatant before injection.
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Chromatographic Conditions:
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Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase: A mixture of a phosphate buffer (e.g., 50 mM, pH 3.0) and an organic modifier (e.g., methanol or acetonitrile) in an isocratic or gradient elution.
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Flow Rate: 1.0 mL/min.
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Injection Volume: 20 µL.
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Electrochemical Detection:
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Detector: Electrochemical detector with a glassy carbon working electrode.
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Potential: Set at an oxidizing potential (e.g., +0.7 V) to detect levodopa.
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Conclusion
This compound's mechanism of action is centered on its properties as a highly soluble prodrug of levodopa. It is designed to facilitate more rapid and consistent absorption by circumventing the dissolution issues associated with standard levodopa. Following oral administration, it is efficiently hydrolyzed by intestinal esterases to levodopa, which is then converted to dopamine in the brain.
While pharmacokinetic studies have confirmed a faster achievement of peak levodopa plasma concentrations with this compound, this did not translate into a statistically significant improvement in clinical outcomes in a large randomized controlled trial. This suggests that factors other than the initial rate of levodopa absorption may play a more dominant role in the long-term management of motor fluctuations in Parkinson's disease. Despite not being commercially successful, the study of this compound has provided valuable insights into the complexities of levodopa pharmacokinetics and the challenges of improving upon this cornerstone of Parkinson's disease therapy.
References
- 1. human intestinal carboxylesterase: Topics by Science.gov [science.gov]
- 2. researchgate.net [researchgate.net]
- 3. A randomized controlled trial of this compound in patients with Parkinson disease who have motor fluctuations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of this compound compared to levodopa in patients with Parkinson's disease: an open-label, randomized, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Synthesis and Purification of Etilevodopa
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etilevodopa, the ethyl ester of Levodopa (L-DOPA), is a prodrug designed to enhance the pharmacokinetic profile of L-DOPA for the treatment of Parkinson's disease. Its increased solubility and faster absorption in the gastrointestinal tract offer potential advantages over traditional L-DOPA formulations.[1][2] This technical guide provides a comprehensive overview of the chemical synthesis and purification of this compound, presenting detailed experimental protocols, quantitative data, and analytical methodologies. The synthesis primarily involves the esterification of L-DOPA to form this compound hydrochloride, which is subsequently converted to a highly pure, crystalline, and non-hygroscopic free base. This document is intended to serve as a core resource for researchers and professionals involved in the development and manufacturing of dopaminergic therapies.
Introduction: The Rationale for this compound
Levodopa remains the gold standard for treating the motor symptoms of Parkinson's disease. However, its therapeutic efficacy can be hampered by poor solubility, erratic absorption, and a short plasma half-life, leading to motor fluctuations in patients. This compound was developed as a prodrug to circumvent these limitations. As an ester, this compound exhibits greater solubility in the stomach, allowing for more rapid passage to the small intestine.[1] In the duodenum, it is quickly hydrolyzed by nonspecific esterases to release the parent L-DOPA and ethanol, which is then absorbed into the bloodstream.[3][4] This mechanism is designed to achieve a shorter time to maximum plasma concentration of Levodopa.
Metabolic Pathway of this compound
The following diagram illustrates the conversion of this compound to L-DOPA and its subsequent metabolism.
References
- 1. A randomized controlled trial of this compound in patients with Parkinson disease who have motor fluctuations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine and Levodopa Prodrugs for the Treatment of Parkinson’s Disease [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacokinetics of this compound compared to levodopa in patients with Parkinson's disease: an open-label, randomized, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
Etilevodopa: A Technical Guide to a Levodopa Prodrug's Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery, development, and scientific rationale behind etilevodopa, an ethyl ester prodrug of levodopa. This compound was designed to overcome some of the pharmacokinetic limitations of levodopa, the gold-standard treatment for Parkinson's disease. This document details the chemical properties, synthesis, mechanism of action, and the preclinical and clinical investigations of this compound. It is intended to be a comprehensive resource, incorporating detailed experimental protocols, quantitative data summaries, and visualizations of key biological and experimental pathways to facilitate a deeper understanding for researchers and professionals in the field of neuropharmacology and drug development.
Introduction: The Rationale for a Levodopa Prodrug
Levodopa remains the most effective symptomatic treatment for Parkinson's disease, a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons in the substantia nigra. Levodopa, a dopamine precursor, can cross the blood-brain barrier and is converted to dopamine in the brain, thereby replenishing the depleted neurotransmitter levels.[1] However, long-term levodopa therapy is often complicated by motor fluctuations and dyskinesias, which are linked to its variable gastrointestinal absorption and short plasma half-life.[2][3]
The development of this compound (L-DOPA ethyl ester) was driven by the need to improve upon the pharmacokinetic profile of levodopa.[4] The primary goals were to enhance its solubility and accelerate its absorption from the gastrointestinal tract, potentially leading to a faster onset of therapeutic effect and more consistent plasma levels.[5] this compound was designed as a prodrug that would remain intact in the stomach's acidic environment and then be rapidly hydrolyzed by esterases in the small intestine to release levodopa for absorption.
Chemical Properties and Synthesis
This compound, with the developmental code name TV-1203, is the ethyl ester of levodopa. Its chemical structure consists of the levodopa molecule with an ethyl group attached to the carboxylic acid moiety. This esterification increases the lipophilicity of the molecule compared to levodopa.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate | |
| Molecular Formula | C₁₁H₁₅NO₄ | |
| Molar Mass | 225.24 g/mol | |
| CAS Number | 37178-37-3 |
Synthesis of this compound
The synthesis of this compound hydrochloride is achieved through the esterification of levodopa with ethanol in the presence of an acid catalyst, such as hydrogen chloride gas. A patented process outlines the following key steps:
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Esterification: Levodopa is reacted with ethanol in the presence of 1.75-2 equivalents of hydrogen chloride gas. One equivalent of HCl reacts with the amino group of levodopa, while the excess acts as a catalyst for the esterification reaction.
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Solvent Removal: Volatiles, including excess ethanol and HCl, are removed from the crude L-DOPA ethyl ester hydrochloride product.
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pH Adjustment and Extraction: The crude product is diluted with water, and the pH is adjusted to 2-3. At this pH, this compound is stable. The product is then extracted into an organic solvent.
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Crystallization: The this compound free base is precipitated from the organic solvent and then recrystallized to yield a pharmaceutically acceptable, crystalline, and non-hygroscopic product.
Mechanism of Action and Signaling Pathway
This compound itself is pharmacologically inactive. Its therapeutic effect is entirely dependent on its in vivo conversion to levodopa. After oral administration, this compound passes through the stomach and is rapidly hydrolyzed by non-specific esterases in the gastrointestinal tract, primarily the small intestine, to yield levodopa and ethanol. The liberated levodopa is then absorbed and undergoes the same metabolic fate as standard levodopa.
Once absorbed, levodopa is transported across the blood-brain barrier via the large neutral amino acid transporter system. Within the brain, it is decarboxylated by aromatic L-amino acid decarboxylase (AADC) to form dopamine. To minimize peripheral conversion of levodopa to dopamine, which can cause side effects, this compound is co-administered with a peripheral AADC inhibitor, such as carbidopa.
Preclinical Development
Preclinical studies are crucial for establishing the proof-of-concept, safety, and pharmacokinetic profile of a new drug candidate before it enters human trials. For a prodrug like this compound, these studies would focus on its conversion to the active drug, levodopa, and its efficacy in animal models of Parkinson's disease. While specific preclinical studies on this compound are not extensively detailed in publicly available literature, the methodologies would follow established protocols for evaluating anti-parkinsonian drugs.
Experimental Protocols
4.1.1. Animal Model: The 6-Hydroxydopamine (6-OHDA) Rat Model
The 6-OHDA-lesioned rat is a widely used and well-characterized model of Parkinson's disease. It involves the unilateral injection of the neurotoxin 6-OHDA into the substantia nigra or the medial forebrain bundle, leading to a progressive loss of dopaminergic neurons in the nigrostriatal pathway.
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Surgical Procedure:
-
Male Sprague-Dawley or Wistar rats are anesthetized with isoflurane.
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The animal is placed in a stereotaxic frame.
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A midline scalp incision is made, and the skull is exposed.
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A small burr hole is drilled over the target coordinates for the medial forebrain bundle.
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A solution of 6-OHDA (typically 8-16 µg in ascorbic acid-saline) is infused slowly into the target site using a microsyringe.
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The syringe is left in place for several minutes to allow for diffusion before being slowly withdrawn.
-
The incision is sutured, and the animal is allowed to recover.
-
4.1.2. Behavioral Assessment: Apomorphine- and Amphetamine-Induced Rotational Behavior
The unilateral loss of dopamine neurons in the 6-OHDA model leads to motor asymmetry, which can be quantified by observing the animal's rotational (circling) behavior in response to dopaminergic drugs.
-
Protocol:
-
Two to three weeks after surgery, the rats are placed in a circular test arena.
-
For apomorphine-induced rotations (a direct dopamine agonist), rats are injected with apomorphine (typically 0.05-0.5 mg/kg, s.c.), and contralateral rotations (away from the lesioned side) are counted for 30-60 minutes.
-
For amphetamine-induced rotations (which causes dopamine release from intact terminals), rats are injected with d-amphetamine (typically 2.5-5 mg/kg, i.p.), and ipsilateral rotations (towards the lesioned side) are counted for 60-90 minutes.
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Rotations are typically recorded using an automated rotometer system.
-
4.1.3. Neurochemical Analysis: HPLC-ECD for Striatal Dopamine
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) is a sensitive method for quantifying dopamine and its metabolites in brain tissue.
-
Protocol:
-
At the end of the behavioral studies, rats are euthanized, and their brains are rapidly removed and dissected on ice to isolate the striata.
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Striatal tissue is homogenized in a perchloric acid solution.
-
The homogenate is centrifuged, and the supernatant is filtered.
-
The filtrate is injected into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.
-
Dopamine and its metabolites (DOPAC and HVA) are separated and quantified by comparing their peak areas to those of known standards.
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Expected Preclinical Outcomes for this compound
Based on the rationale for its design, preclinical studies of this compound would be expected to demonstrate:
-
Pharmacokinetics: More rapid and complete absorption of levodopa following oral administration of this compound compared to an equivalent dose of levodopa. This would be reflected in a shorter Tmax and potentially a higher Cmax and AUC for plasma levodopa.
-
Efficacy: A faster onset and potentially more potent reversal of motor deficits (e.g., reduction in drug-induced rotations) in the 6-OHDA rat model compared to levodopa.
-
Neurochemistry: A more rapid and robust increase in striatal dopamine levels after this compound administration compared to levodopa.
Clinical Development
Following promising preclinical data, this compound advanced to clinical trials to assess its safety, tolerability, pharmacokinetics, and efficacy in patients with Parkinson's disease.
Phase I/II Pharmacokinetic Studies
An open-label, randomized, crossover study was conducted to compare the pharmacokinetics of this compound/carbidopa with standard levodopa/carbidopa in 29 patients with Parkinson's disease experiencing motor fluctuations. Three different formulations of this compound were tested: swallowed tablets, tablets dissolved in water, and an oral solution.
5.1.1. Experimental Protocol
-
Study Design: Open-label, randomized, four-way crossover study.
-
Participants: 29 patients with Parkinson's disease and motor response fluctuations.
-
Interventions: Single doses of four treatments:
-
Swallowed this compound/carbidopa tablets
-
This compound/carbidopa tablets dissolved in water
-
This compound oral solution with carbidopa tablets
-
Standard levodopa/carbidopa tablets
-
-
Pharmacokinetic Sampling: Blood samples were drawn before drug administration and at intervals up to 240 minutes post-dose to measure plasma concentrations of levodopa, this compound, and carbidopa.
5.1.2. Key Pharmacokinetic Findings
Table 2: Pharmacokinetic Parameters of Levodopa after Administration of this compound or Levodopa
| Parameter | This compound (all formulations) | Levodopa | p-value |
| tmax (minutes) | ~30 | 54 | <0.05 |
| Cmax (µg/mL) | 2.3 - 2.7 | (not specified as significantly different for all formulations) | <0.05 |
| AUC (0-45 min) | Significantly greater | Lower | <0.05 |
| AUC (0-1 hr) | Significantly greater | Lower | <0.05 |
| AUC (0-2 hr) | Significantly greater | Lower | <0.05 |
| *Note: Significantly greater Cmax, AUC (0-1 hr), and AUC (0-2 hr) were reported for swallowed this compound/carbidopa tablets compared to standard levodopa/carbidopa tablets. |
The study concluded that this compound resulted in a significantly shorter time to maximal plasma levodopa concentration (tmax), suggesting a faster onset of action.
Phase III Efficacy and Safety Trial
A large-scale, double-blind, randomized, comparative clinical trial was conducted to determine the efficacy, safety, and tolerability of this compound in Parkinson's disease patients with motor fluctuations.
5.2.1. Experimental Protocol
-
Study Design: Double-blind, randomized, comparative clinical trial.
-
Participants: 327 patients with Parkinson's disease experiencing at least 90 minutes of total daily "time to on" (TTON) after levodopa dosing.
-
Intervention: Treatment with either this compound-carbidopa or levodopa-carbidopa for 18 weeks.
-
Primary Outcome Measure: Change from baseline in total daily TTON, as measured by patient home diaries.
5.2.2. Key Efficacy Findings
Table 3: Primary and Secondary Efficacy Outcomes of the Phase III this compound Trial
| Outcome | This compound-Carbidopa Group | Levodopa-Carbidopa Group | p-value |
| Change in Total Daily TTON (hours) | -0.58 | -0.79 | 0.24 |
| Reduction in Response Failures (%) | -6.82 | -4.69 | 0.20 |
| Change in Total Daily "Off" Time (hours) | -0.85 | -0.87 | Not significant |
Despite the pharmacokinetic advantages observed in earlier studies, this pivotal trial did not demonstrate a significant improvement in the primary outcome of "time to on" or in secondary measures of response failures and "off" time compared to standard levodopa-carbidopa. The safety profile of this compound was comparable to that of levodopa.
Conclusion and Future Directions
This compound was a rationally designed prodrug of levodopa that successfully addressed the formulation and initial absorption challenges of its parent compound, demonstrating improved solubility and a faster time to peak plasma concentration. However, these pharmacokinetic advantages did not translate into superior clinical efficacy in managing motor fluctuations in a large-scale clinical trial. As a result, this compound was never marketed for the treatment of Parkinson's disease.
The story of this compound's development provides valuable insights for the field of drug delivery and neuropharmacology. It underscores the complexity of translating pharmacokinetic improvements into tangible clinical benefits, particularly in a disease with as varied a pathophysiology as Parkinson's. Future research into levodopa prodrugs may need to focus not only on the speed of absorption but also on extending the duration of therapeutic plasma levels and achieving more continuous dopaminergic stimulation. The development of other levodopa prodrugs, such as foslevodopa, which is administered via subcutaneous infusion, reflects this ongoing effort to optimize the delivery and efficacy of this cornerstone therapy for Parkinson's disease.
References
- 1. conductscience.com [conductscience.com]
- 2. A randomized controlled trial of this compound in patients with Parkinson disease who have motor fluctuations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of acute L-Dopa pretreatment on apomorphine-induced rotational behavior in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacokinetics of this compound compared to levodopa in patients with Parkinson's disease: an open-label, randomized, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics and Bioavailability of Etilevodopa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etilevodopa, the ethyl ester of levodopa, is a prodrug developed to enhance the pharmacokinetic profile of levodopa, the cornerstone therapy for Parkinson's disease. The rationale behind the development of this compound lies in overcoming some of the limitations associated with standard levodopa formulations, such as its poor solubility and the resulting variability in absorption and clinical response. This technical guide provides an in-depth overview of the pharmacokinetics and bioavailability of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.
Mechanism of Action and Metabolic Conversion
This compound is designed to be a more soluble and rapidly absorbed precursor to levodopa. Following oral administration, this compound passes through the stomach and is rapidly hydrolyzed in the upper gastrointestinal tract, primarily the duodenum, by non-specific esterases to yield levodopa and ethanol.[1] This rapid conversion at the site of absorption is key to its pharmacokinetic profile. The resulting levodopa is then absorbed into the systemic circulation.
dot
Metabolic Conversion of this compound to Levodopa.
Pharmacokinetics and Bioavailability
Clinical studies have demonstrated that this compound administration leads to a more rapid appearance of levodopa in the plasma compared to standard levodopa formulations. This is attributed to its higher solubility, which facilitates faster gastric emptying and subsequent hydrolysis and absorption in the small intestine.[2]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of levodopa following the administration of this compound in various formulations compared to standard levodopa/carbidopa. The data is derived from a pivotal open-label, randomized, crossover study in patients with Parkinson's disease.[2]
Table 1: Pharmacokinetic Parameters of Levodopa after Single Doses of this compound/Carbidopa and Levodopa/Carbidopa [2]
| Parameter | Swallowed this compound/Carbidopa Tablets | This compound/Carbidopa Tablets Dissolved in Water | This compound Oral Solution with Carbidopa Tablets | Standard Levodopa/Carbidopa Tablets |
| Tmax (min) | ~30 | ~30 | ~30 | 54 |
| Cmax (µg/mL) | 2.3 - 2.7 (significantly greater than standard levodopa) | 2.3 - 2.7 | 2.3 - 2.7 | 2.3 - 2.7 |
| AUC 0-45 min | Significantly greater than standard levodopa | Significantly greater than standard levodopa | Significantly greater than standard levodopa | - |
| AUC 0-1 hr | Significantly greater than standard levodopa | - | - | - |
| AUC 0-2 hr | Significantly greater than standard levodopa | - | - | - |
Data presented are mean values or ranges as reported in the cited study. Direct numerical values for all parameters across all formulations were not consistently provided in the source material.
Experimental Protocols
The determination of this compound and levodopa concentrations in biological matrices is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) coupled with electrochemical detection (ECD) or tandem mass spectrometry (MS/MS) are the most common analytical methods employed.
General Experimental Workflow for Pharmacokinetic Analysis
dot
Workflow for Pharmacokinetic Analysis of this compound.
Detailed Methodology for Levodopa Analysis in Plasma by HPLC-ECD
This protocol is a representative example for the quantification of levodopa in plasma samples.
1. Blood Sample Collection and Processing:
-
Blood samples are collected at predetermined time points before and after drug administration into tubes containing an anticoagulant (e.g., EDTA).[2]
-
Plasma is separated by centrifugation at approximately 2000 x g for 10 minutes at 4°C.
-
Plasma samples are stored at -80°C until analysis.
2. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma, add 100 µL of an internal standard solution.
-
Add 200 µL of 0.8 M perchloric acid to precipitate plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter.
-
Inject a 20 µL aliquot of the filtrate into the HPLC system.
3. HPLC-ECD Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, and electrochemical detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of aqueous buffer (e.g., 0.1 M sodium phosphate, 0.1 mM EDTA, with an ion-pairing agent like sodium dodecyl sulfate) and an organic modifier (e.g., methanol), adjusted to an acidic pH (e.g., pH 3.0 with phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Electrochemical Detector: Glassy carbon working electrode with a potential set at +0.7 V versus an Ag/AgCl reference electrode.
4. Data Analysis:
-
Peak areas of levodopa and the internal standard are integrated.
-
A calibration curve is constructed by plotting the peak area ratio of levodopa to the internal standard against the concentration of the calibration standards.
-
The concentration of levodopa in the plasma samples is determined from the calibration curve.
Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound
-
Absorption: this compound is readily absorbed from the upper small intestine following rapid hydrolysis. Its increased solubility compared to levodopa is a key factor in its rapid absorption profile.
-
Distribution: Information on the distribution of the intact this compound molecule is limited, as it is rapidly converted to levodopa. The distribution of the resulting levodopa is well-characterized and includes transport across the blood-brain barrier.
-
Metabolism: The primary metabolic pathway for this compound is hydrolysis to levodopa and ethanol by intestinal esterases. The subsequent metabolism of levodopa follows its known pathways, including decarboxylation to dopamine and O-methylation.
-
Excretion: The excretion of this compound itself is not a significant route of elimination due to its rapid and extensive presystemic conversion. The metabolites of levodopa are primarily excreted in the urine.
Conclusion
This compound demonstrates a favorable pharmacokinetic profile characterized by rapid conversion to levodopa and a consequently faster achievement of peak plasma levodopa concentrations compared to standard levodopa formulations. This is primarily attributed to its enhanced solubility. While this pharmacokinetic advantage was hypothesized to translate into a faster onset of clinical effect, large-scale clinical trials did not consistently demonstrate statistically significant superiority over standard levodopa in this regard. Nevertheless, the study of this compound has provided valuable insights into the importance of formulation and prodrug strategies in optimizing the delivery of levodopa for the management of Parkinson's disease.
References
- 1. Modified high-performance liquid chromatography with electrochemical detection method for plasma measurement of levodopa, 3-O-methyldopa, dopamine, carbidopa and 3,4-dihydroxyphenyl acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of this compound compared to levodopa in patients with Parkinson's disease: an open-label, randomized, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
Etilevodopa solubility and stability characteristics
An In-depth Technical Guide to the Solubility and Stability Characteristics of Etilevodopa
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (L-DOPA ethyl ester) is an ethyl ester prodrug of levodopa, developed to address some of the pharmacokinetic challenges associated with levodopa, the gold standard for treating Parkinson's disease[1]. The primary advantage of this compound lies in its significantly higher solubility compared to levodopa, which is intended to facilitate more reliable and rapid absorption from the gastrointestinal tract[2][3]. This guide provides a comprehensive overview of the core solubility and stability characteristics of this compound, presenting available quantitative data, detailed experimental protocols for its assessment, and visualizations of its metabolic pathway and analytical workflows.
Core Physicochemical Properties
This compound is the ethyl ester of (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. A summary of its key physicochemical properties is provided below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₄ | [4] |
| Molecular Weight | 225.24 g/mol | [4] |
| Appearance | Solid, White to off-white |
Solubility Characteristics
This compound was designed to overcome the poor solubility of levodopa, particularly in the acidic environment of the stomach. Its esterification significantly enhances its aqueous solubility.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound and its hydrochloride salt.
| Compound | Solvent/Medium | Solubility | Notes | Source |
| This compound | Water | 12 mg/mL (53.28 mM) | Requires ultrasonic and warming | |
| This compound HCl | Phosphate-Buffered Saline (PBS) | 25 mg/mL (95.53 mM) | - | |
| Levodopa (for comparison) | Water | 1.65 mg/mL (at 25°C) | (Equivalent to 66 mg in 40 mL) | |
| Levodopa (for comparison) | 0.1 M HCl (pH ~1) | > 10 mg/mL | Freely soluble |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines the widely accepted shake-flask method for determining the thermodynamic equilibrium solubility of a compound like this compound, in accordance with WHO and pharmaceutical industry guidelines.
Objective: To determine the saturation concentration of this compound in a specific aqueous medium (e.g., purified water, pH buffers) at a controlled temperature.
Materials:
-
This compound powder
-
Aqueous media (e.g., USP-grade purified water, 0.1 M HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer)
-
Shaking incubator or water bath with temperature control (set to 37 ± 1 °C for biopharmaceutical relevance)
-
Micro-centrifuge or filtration apparatus (e.g., 0.45 µm PVDF syringe filters)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Validated analytical instrument for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of this compound powder to a series of glass vials, ensuring a solid phase remains.
-
Add a precise volume of the desired pre-equilibrated (37 °C) aqueous medium to each vial. A minimum of three replicates per medium is recommended.
-
Seal the vials securely to prevent solvent evaporation.
-
Place the vials in the shaking incubator set at 37 °C and agitate at a constant rate that ensures adequate mixing and suspension of the solid particles.
-
Collect samples at predetermined time points (e.g., 2, 4, 8, 24, 48, and 72 hours) to ensure equilibrium has been reached.
-
For each sample, withdraw an aliquot of the suspension and immediately separate the solid phase from the supernatant via centrifugation (e.g., 14,000 rpm for 10 minutes) or filtration.
-
Immediately dilute the clear supernatant with a suitable solvent to prevent precipitation upon cooling.
-
Quantify the concentration of dissolved this compound in the diluted supernatant using a validated HPLC-UV method.
-
Equilibrium is confirmed when the concentration between sequential time points does not deviate significantly (e.g., by <10%).
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetics of this compound compared to levodopa in patients with Parkinson's disease: an open-label, randomized, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C11H15NO4 | CID 170345 - PubChem [pubchem.ncbi.nlm.nih.gov]
In Vitro Hydrolysis of Etilevodopa to Levodopa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro hydrolysis of etilevodopa, a prodrug of levodopa, into its active form. The conversion of this compound to levodopa is a critical step in its mechanism of action, and understanding the dynamics of this hydrolysis is essential for drug development and formulation. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying processes.
Introduction
This compound, the ethyl ester of levodopa, is a prodrug designed to improve the pharmacokinetic profile of levodopa, the gold-standard treatment for Parkinson's disease. The esterification of levodopa increases its solubility, which can lead to more rapid and consistent absorption from the gastrointestinal tract. Following administration, this compound is rapidly hydrolyzed by non-specific esterases, primarily in the intestine and blood, to release levodopa. This guide focuses on the in vitro characterization of this crucial hydrolysis step.
Quantitative Data on Levodopa Ester Hydrolysis
Stability of Levodopa Methyl Ester at Various pH
The stability of levodopa esters is highly pH-dependent. The following table presents data on the stability of levodopa methyl ester, a close structural analog of this compound, in buffered aqueous solutions at different pH values, simulating the conditions of the stomach and small intestine. These data provide an estimate of the chemical stability of the ester bond in the absence of enzymatic activity.
| Time (min) | pH 1.72 | pH 3.20 | pH 4.10 | pH 4.96 | pH 5.81 | pH 6.72 |
| % Ester Remaining | % Levodopa Formed | % Ester Remaining | % Levodopa Formed | % Ester Remaining | % Levodopa Formed | |
| 0 | 100 | 0 | 100 | 0 | 100 | 0 |
| 1 | 99.4 ± 1.2 | 0.8 ± 0.02 | 102.7 ± 3.1 | 0.6 ± 0.03 | 98.9 ± 1.9 | 0.5 ± 0.01 |
| 3 | 101.8 ± 2.3 | 0.8 ± 0.03 | 101.8 ± 2.1 | 0.8 ± 0.01 | 97.2 ± 1.5 | 1.0 ± 0.07 |
| 5 | 98.0 ± 3.2 | 0.8 ± 0.1 | 102.3 ± 1.5 | 0.9 ± 0.1 | 103.1 ± 2.7 | 1.0 ± 0.02 |
Data adapted from a study on Levodopa Methyl Ester, a close analog of this compound.[1]
Experimental Protocols
This section outlines generalized methodologies for studying the in vitro hydrolysis of this compound. These protocols are based on established methods for analyzing levodopa and its ester prodrugs.
In Vitro Hydrolysis in Simulated Biological Fluids
Objective: To assess the chemical stability and non-enzymatic hydrolysis of this compound in simulated gastric and intestinal fluids.
Materials:
-
This compound hydrochloride
-
Simulated Gastric Fluid (SGF), USP (pH ~1.2, without pepsin)
-
Simulated Intestinal Fluid (SIF), USP (pH ~6.8, without pancreatin)
-
HPLC-grade water, acetonitrile, and methanol
-
Phosphoric acid or other suitable buffer components for the mobile phase
-
Incubator/shaker set to 37°C
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 0.1 M HCl).
-
Add a known concentration of the this compound stock solution to pre-warmed SGF and SIF to achieve the desired final concentration (e.g., 100 µg/mL).
-
Incubate the solutions at 37°C with gentle agitation.
-
At predetermined time points (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw aliquots of the reaction mixture.
-
Immediately quench the reaction by adding an equal volume of cold mobile phase or a suitable acidic solution to prevent further degradation.
-
Analyze the samples by a validated HPLC method to quantify the remaining this compound and the formed levodopa.
Enzymatic Hydrolysis in Plasma
Objective: To determine the rate of enzymatic hydrolysis of this compound in human plasma.
Materials:
-
This compound hydrochloride
-
Freshly collected human plasma (with anticoagulant, e.g., heparin or EDTA)
-
Phosphate buffered saline (PBS), pH 7.4
-
Incubator/shaker set to 37°C
-
Protein precipitation agent (e.g., ice-cold acetonitrile or perchloric acid)
-
Centrifuge
Procedure:
-
Pre-warm human plasma and PBS to 37°C.
-
Spike a known concentration of this compound into the plasma.
-
At various time points, withdraw aliquots and immediately add them to a tube containing a protein precipitation agent to stop the enzymatic reaction.
-
Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
Collect the supernatant and analyze it by HPLC to determine the concentrations of this compound and levodopa.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify this compound and levodopa in in vitro samples.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of a phosphate buffer (e.g., 20 mM KH2PO4, pH adjusted to 2.5 with phosphoric acid) and methanol (e.g., 95:5 v/v)[2].
-
Flow Rate: 1.0 mL/min[2].
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
Standard Preparation: Prepare standard solutions of this compound and levodopa of known concentrations in the mobile phase or a suitable diluent to generate a calibration curve.
Visualizations
The following diagrams illustrate the hydrolysis process and a typical experimental workflow.
Figure 1: Enzymatic Hydrolysis of this compound.
Figure 2: In Vitro Hydrolysis Experimental Workflow.
Conclusion
The in vitro hydrolysis of this compound to levodopa is a rapid process, particularly in the presence of esterases found in biological matrices like plasma and intestinal fluid. The stability of the ester linkage is pH-dependent, with greater stability observed under acidic conditions, suggesting that the prodrug is likely to remain intact in the stomach before undergoing rapid hydrolysis in the more neutral pH of the small intestine. The experimental protocols outlined in this guide provide a framework for the consistent and accurate in vitro characterization of this compound and other levodopa ester prodrugs. Further studies to determine specific enzyme kinetics would provide a more complete understanding of the hydrolysis process.
References
Initial Safety and Toxicity Profile of Etilevodopa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Etilevodopa, the ethyl ester prodrug of levodopa, was developed as an alternative therapeutic agent for Parkinson's disease. The rationale behind its development was to leverage its increased solubility over levodopa, potentially leading to more rapid absorption and a quicker onset of clinical effect. This technical guide provides a comprehensive overview of the initial safety and toxicity profile of this compound, drawing from available preclinical and clinical data. The information is intended to serve as a foundational resource for researchers, scientists, and professionals involved in drug development and neurological therapeutics.
Clinical Safety Profile
Clinical trials investigating this compound, typically in combination with a decarboxylase inhibitor such as carbidopa, have provided the primary data on its safety and tolerability in humans.
Adverse Events in Clinical Trials
A key randomized, double-blind, comparative clinical trial involving 327 patients with Parkinson's disease and motor fluctuations provides the most robust data on the safety of this compound-carbidopa compared to levodopa-carbidopa. The study found that the safety profile of this compound/carbidopa was comparable to that of levodopa/carbidopa[1].
General adverse events associated with levodopa therapy, and therefore anticipated with this compound, include nausea, dizziness, headache, and motor complications such as dyskinesias. One study reported headache (11% of subjects), migraine (5%), dizziness (5%), and vomiting (5%) as treatment-emergent adverse events in a small cohort.
Table 1: Summary of Clinical Safety Findings for this compound
| Study Type | Patient Population | Comparator | Key Safety Findings | Reference |
| Randomized, double-blind, comparative clinical trial | 327 patients with Parkinson's disease and motor fluctuations | Levodopa-carbidopa | Safety profile was comparable to that of levodopa-carbidopa; well-tolerated. | |
| Open-label, randomized, crossover study | 29 patients with Parkinson's disease and response fluctuations | Levodopa-carbidopa | Well-tolerated, with a safety profile comparable to that of levodopa/carbidopa. |
Experimental Protocol: Randomized Controlled Trial of this compound-Carbidopa
-
Objective: To determine the efficacy, safety, and tolerability of this compound in patients with Parkinson's disease who have motor fluctuations.
-
Design: A double-blind, randomized, comparative clinical trial conducted at 44 sites in the United States and Canada.
-
Participants: 327 patients with Parkinson's disease experiencing a latency of at least 90 minutes total daily time to "on" (TTON) after levodopa dosing.
-
Intervention: Treatment with either this compound-carbidopa or levodopa-carbidopa for 18 weeks.
-
Safety Assessment: Monitoring and recording of all adverse events throughout the study period. The frequency and severity of adverse events were compared between the two treatment groups.
Preclinical Toxicity Profile
Detailed preclinical toxicology reports for this compound are not extensively available in the public domain. However, based on its nature as a prodrug of levodopa, its preclinical toxicity profile is expected to be largely similar to that of levodopa. Standard preclinical toxicology programs for a new chemical entity typically include a battery of in vitro and in vivo studies to assess safety.
General Preclinical Toxicology Assessment
A standard preclinical toxicology evaluation for a drug like this compound would generally include:
-
Acute Toxicity Studies: These studies aim to determine the effects of a single high dose of the substance. They are typically conducted in at least two mammalian species (e.g., rats and mice) using the intended route of administration. The studies observe for overt signs of toxicity and mortality over a short period (e.g., 14 days) to determine the median lethal dose (LD50).
-
Subchronic (Repeated-Dose) Toxicity Studies: These studies involve daily administration of the test substance over a period of 28 or 90 days. They are designed to identify target organs of toxicity and to establish a no-observed-adverse-effect level (NOAEL). A rodent and a non-rodent species (e.g., dog) are typically used.
-
Chronic Toxicity Studies: For drugs intended for long-term use, chronic toxicity studies of 6 to 12 months duration are conducted to assess the long-term effects of the drug.
-
Safety Pharmacology: These studies investigate the potential undesirable pharmacodynamic effects on vital physiological functions, including the cardiovascular, respiratory, and central nervous systems.
-
Genotoxicity: A battery of in vitro and in vivo tests is conducted to assess the potential of the drug to cause genetic damage.
-
Carcinogenicity: Long-term studies in animals are performed to evaluate the carcinogenic potential of the drug.
-
Reproductive and Developmental Toxicity: These studies assess the potential effects on fertility, embryonic and fetal development, and pre- and postnatal development.
Specific Preclinical Findings for this compound
One available preclinical study investigated the ocular safety of a topical application of this compound in rats. A four-week, once-daily application was conducted to establish its safety profile for potential ophthalmic use.
Metabolism and Signaling Pathway
This compound is a prodrug that is rapidly hydrolyzed to levodopa and ethanol by non-specific esterases, primarily in the gastrointestinal tract. Levodopa is then absorbed and crosses the blood-brain barrier, where it is converted to dopamine by the enzyme L-aromatic amino acid decarboxylase (AADC).
Metabolic Pathway of this compound
Caption: Metabolic conversion of this compound to Dopamine.
Experimental Workflow for Preclinical Toxicity Assessment
Caption: General workflow for preclinical toxicity studies.
Conclusion
The available data indicates that this compound has a safety profile comparable to that of the gold-standard Parkinson's disease treatment, levodopa/carbidopa. Clinical studies have shown it to be generally well-tolerated in the target patient population. As a prodrug, its metabolism is straightforward, involving enzymatic hydrolysis to the active compound, levodopa. While detailed public information on its comprehensive preclinical toxicology is limited, the established safety of levodopa provides a strong foundation for understanding the potential toxicological profile of this compound. Further research and public dissemination of detailed preclinical and clinical safety data would be beneficial for a more complete characterization of this compound.
References
Etilevodopa's Effect on Striatal Dopamine Levels in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Etilevodopa (levodopa ethyl ester), a prodrug of levodopa, has been investigated as an alternative therapeutic agent for Parkinson's disease, aiming to improve upon the pharmacokinetic profile of levodopa. This technical guide provides an in-depth analysis of the preclinical studies in animal models that have evaluated the effects of this compound on striatal dopamine levels. The data presented herein is primarily derived from the seminal work of Djaldetti and colleagues (1996), which demonstrated that this compound effectively elevates striatal dopamine and its metabolites. This guide summarizes the key quantitative findings, details the experimental methodologies, and provides visual representations of the metabolic pathways and experimental workflows.
Introduction
Levodopa remains the gold-standard treatment for Parkinson's disease, a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to a significant reduction in striatal dopamine. However, long-term levodopa therapy is often complicated by motor fluctuations and dyskinesias, which are partly attributed to its erratic absorption and short plasma half-life. This compound was developed as a more soluble prodrug of levodopa to overcome these limitations. The esterification of levodopa is designed to enhance its absorption and provide a smoother, more sustained delivery of the active compound to the brain. This guide focuses on the core preclinical evidence in rodent models that substantiates the efficacy of this compound in augmenting striatal dopamine levels.
Mechanism of Action
This compound's mechanism of action is predicated on its efficient conversion to levodopa, which then follows the established metabolic pathway to dopamine.
As depicted in Figure 1, this compound is hydrolyzed by ubiquitous esterases in the body to yield levodopa. Levodopa is then transported across the blood-brain barrier via the large neutral amino acid transporter. Within the presynaptic terminals of dopaminergic neurons in the striatum, levodopa is decarboxylated by aromatic L-amino acid decarboxylase (AADC) to form dopamine. This newly synthesized dopamine is then available for vesicular storage and subsequent release into the synaptic cleft, thereby compensating for the dopamine deficiency in Parkinson's disease.
Quantitative Data on Striatal Dopamine Levels
The following tables summarize the quantitative data on the effects of this compound on striatal levels of levodopa, dopamine, and its primary metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC), in mice and rats, based on the findings of Djaldetti et al. (1996)[1].
Table 1: Effect of this compound and Levodopa on Striatal Dopamine and DOPAC Levels in Mice
| Treatment (Dose) | Route | Striatal Dopamine Levels | Striatal DOPAC Levels |
| This compound (LDEE) | Subcutaneous (s.c.) | Significant and rapid elevation | Significant and rapid elevation |
| Levodopa | Intraperitoneal (i.p.) | Significant and rapid elevation | Significant and rapid elevation |
Note: The abstract of the primary source indicates that the elevations were similar to those achieved with levodopa administration and followed similar dose-response curves. Specific numerical values were not provided in the abstract.
Table 2: Effect of this compound Administration Route on Striatal Dopamine and DOPAC Levels in Rats
| Treatment (Dose) | Route | Striatal Dopamine Levels | Striatal DOPAC Levels | Duration of Elevation |
| This compound (LDEE) | Subcutaneous (s.c.) | Higher elevation | Higher elevation | Longer duration |
| This compound (LDEE) | Intraperitoneal (i.p.) | Lower elevation | Lower elevation | Shorter duration |
Note: The abstract highlights that subcutaneous administration of this compound resulted in higher and more sustained elevations of striatal dopamine and DOPAC compared to intraperitoneal administration.
Experimental Protocols
The following sections detail the methodologies employed in the key animal studies investigating the effects of this compound.
Animal Models
-
Species: Male C57BL mice and male Wistar rats were utilized in these studies.
-
Parkinson's Disease Model: To assess the behavioral effects, a unilateral 6-hydroxydopamine (6-OHDA) nigral lesion model was employed in rats. This model mimics the dopaminergic deficit observed in Parkinson's disease and allows for the assessment of motor responses, such as contraversive circling, upon dopaminergic stimulation.
Drug Administration
-
This compound (Levodopa Ethyl Ester - LDEE): Synthesized as a highly soluble prodrug of levodopa. It was administered via two routes:
-
Subcutaneous (s.c.) injection: To investigate a parenteral route that may offer more consistent absorption.
-
Intraperitoneal (i.p.) injection: A common route for preclinical drug administration.
-
-
Levodopa: Administered via intraperitoneal (i.p.) injection for comparison.
-
Dosing: The studies utilized various doses to establish dose-response curves for the elevation of striatal dopamine and its metabolites.
Measurement of Striatal Neurochemicals
-
Method: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC) was used to determine the striatal levels of levodopa, dopamine, and DOPAC.
-
Procedure:
-
Animals were euthanized at various time points following drug administration.
-
The striata were rapidly dissected and appropriately processed for neurochemical analysis.
-
Tissue samples were homogenized and centrifuged to obtain a supernatant containing the analytes of interest.
-
The supernatant was injected into the HPLC system for separation and quantification of levodopa, dopamine, and DOPAC.
-
Behavioral Assessment
-
Model: Unilateral 6-OHDA lesioned rats.
-
Test: Contraversive circling behavior was monitored following the administration of this compound or levodopa. An increase in circling behavior is indicative of a dopaminergic effect in the dopamine-depleted striatum.
Experimental Workflow
The following diagram illustrates the general experimental workflow for assessing the impact of this compound on striatal dopamine levels and behavior in animal models.
Discussion and Conclusion
The preclinical evidence from animal models strongly supports the potential of this compound as an effective dopamine-prodrug. The key findings from the study by Djaldetti et al. (1996) indicate that this compound administration leads to significant and rapid elevations in striatal dopamine and its metabolite, DOPAC, at levels comparable to levodopa.[1] Furthermore, the subcutaneous route of administration for this compound appears to offer a pharmacokinetic advantage, resulting in higher and more sustained increases in striatal dopamine compared to the intraperitoneal route.[1] The behavioral data from the 6-OHDA lesioned rat model corroborates these neurochemical findings, demonstrating that this compound produces a functional motor response.[1]
These findings suggest that this compound could potentially offer a more reliable and sustained dopaminergic stimulation compared to oral levodopa, which may translate to a reduction in motor fluctuations in Parkinson's disease patients. The enhanced solubility and alternative routes of administration, such as subcutaneous injection, could be particularly beneficial in managing "off" periods. Further research and clinical trials are warranted to fully elucidate the therapeutic benefits of this compound in the management of Parkinson's disease.
References
The Pivotal Role of Esterases in the Metabolic Activation of Etilevodopa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etilevodopa, an ethyl ester prodrug of the cornerstone anti-parkinsonian agent Levodopa, represents a strategic approach to enhance the pharmacokinetic profile of its parent drug. The therapeutic efficacy of this compound is critically dependent on its efficient metabolic conversion to Levodopa, a process primarily mediated by a ubiquitous class of enzymes known as esterases. This technical guide provides an in-depth exploration of the role of esterases, particularly carboxylesterases (CES), in the metabolism of this compound. It summarizes key quantitative data, details relevant experimental protocols for studying this metabolic activation, and provides visual representations of the metabolic pathway and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction to this compound and the Role of Esterases
This compound (L-DOPA ethyl ester) was developed to overcome some of the limitations associated with Levodopa therapy in Parkinson's disease, such as its poor solubility and variable absorption. By masking the carboxylic acid group of Levodopa as an ethyl ester, this compound exhibits increased lipophilicity and improved absorption from the gastrointestinal tract. However, this compound itself is pharmacologically inactive and must undergo hydrolysis to release the active moiety, Levodopa.
This bioactivation is catalyzed by esterases, a diverse group of hydrolases that cleave ester bonds. Within the human body, carboxylesterases (CES) are the most prominent enzymes responsible for the metabolism of a wide array of ester-containing drugs and prodrugs. The two major isoforms, CES1 and CES2, exhibit distinct tissue distribution and substrate specificities, playing a crucial role in both the activation and detoxification of xenobiotics. CES1 is predominantly found in the liver, while CES2 is highly expressed in the small intestine. The rapid hydrolysis of this compound in the gastrointestinal tract and/or liver is therefore a critical determinant of Levodopa's bioavailability and subsequent therapeutic effect.
Quantitative Analysis of this compound Hydrolysis by Esterases
| Levodopa Ester | Enzyme Source | Km (µM) | Vmax (nmol/min/mg protein) | Reference Compound |
| Levodopa Methyl Ester | Recombinant Human CES1 | Data not available | Data not available | Levodopa Methyl Ester |
| Levodopa Methyl Ester | Recombinant Human CES2 | Data not available | Data not available | Levodopa Methyl Ester |
| ONO-2160 (a Levodopa di-ester prodrug) | Human Plasma (AGP) | 18.2 | 1.88 (nmol/min/mg AGP) | ONO-2160 |
| ONO-2160 (a Levodopa di-ester prodrug) | Human Plasma (HSA) | >500 | 0.44 (nmol/min/mg HSA) | ONO-2160 |
Note: The data for ONO-2160 is included to illustrate the potential for plasma protein-mediated hydrolysis, although carboxylesterases are considered the primary mediators for many ester prodrugs. Further research is required to definitively determine the kinetic parameters for this compound with purified CES1 and CES2.
Experimental Protocols for Studying this compound Metabolism
To investigate the role of esterases in this compound metabolism, a series of in vitro experiments can be conducted. Below are detailed methodologies for key experiments.
In Vitro Hydrolysis of this compound using Human Liver and Intestinal Microsomes
Objective: To determine the rate of this compound hydrolysis in subcellular fractions rich in esterases and to identify the primary metabolic tissues.
Materials:
-
This compound hydrochloride
-
Levodopa standard
-
Human Liver Microsomes (HLM)
-
Human Intestinal Microsomes (HIM)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
HPLC or UPLC-MS/MS system
Protocol:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of this compound hydrochloride in water or a suitable buffer.
-
In microcentrifuge tubes, prepare the incubation mixtures containing:
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Human Liver Microsomes or Human Intestinal Microsomes (final protein concentration of 0.5-1.0 mg/mL)
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
-
Initiation of Reaction:
-
Initiate the reaction by adding this compound to the pre-warmed microsome mixture to achieve a final concentration range (e.g., 1-100 µM).
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C in a shaking water bath for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Termination of Reaction:
-
Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable compound).
-
-
Sample Processing:
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate proteins.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
Analytical Method (HPLC or UPLC-MS/MS):
-
Develop and validate a chromatographic method to separate and quantify this compound and the formed Levodopa.
-
Example HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the parent drug and metabolite (e.g., start with 5% B, ramp to 95% B).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm or MS/MS detection for higher sensitivity and specificity.
-
-
-
Data Analysis:
-
Calculate the rate of disappearance of this compound and the rate of formation of Levodopa.
-
Determine kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) by performing the assay at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
-
Hydrolysis of this compound by Recombinant Human Carboxylesterases (CES1 and CES2)
Objective: To specifically determine the kinetic parameters of this compound hydrolysis by the major human carboxylesterase isoforms.
Materials:
-
Recombinant human CES1 and CES2 (commercially available)
-
All other materials as listed in Protocol 3.1.
Protocol:
-
Enzyme Preparation:
-
Dilute the recombinant CES1 and CES2 enzymes in the reaction buffer to the desired final concentration.
-
-
Incubation and Analysis:
-
Follow the same procedure as outlined in Protocol 3.1, replacing the human liver or intestinal microsomes with the recombinant CES1 or CES2 enzymes.
-
The protein concentration of the recombinant enzymes will be lower than that of microsomes and should be optimized based on the manufacturer's specifications and preliminary experiments.
-
-
Data Analysis:
-
Calculate the Km and Vmax values for this compound hydrolysis by each CES isoform. This will allow for a direct comparison of their catalytic efficiencies.
-
Visualizing the Metabolic Pathway and Experimental Workflow
Metabolic Pathway of this compound
The metabolic activation of this compound is a straightforward enzymatic hydrolysis. The following diagram illustrates this single-step conversion to the active drug, Levodopa.
Caption: Metabolic activation of this compound to Levodopa via esterase-mediated hydrolysis.
Experimental Workflow for In Vitro Metabolism Study
The following diagram outlines the key steps in a typical in vitro experiment to study the metabolism of this compound by esterases.
Caption: Workflow for studying the in vitro metabolism of this compound by esterases.
Conclusion
The metabolic conversion of this compound to Levodopa by esterases is a fundamental step for its therapeutic action. Understanding the kinetics and the specific enzymes involved in this process is paramount for predicting its pharmacokinetic behavior, potential drug-drug interactions, and inter-individual variability in patient response. The experimental protocols and analytical methods detailed in this guide provide a robust framework for researchers to investigate the esterase-mediated metabolism of this compound and other ester-containing prodrugs. The provided visualizations of the metabolic pathway and experimental workflow serve as clear and concise tools to aid in the design and execution of these critical studies in the field of drug development. Further research to elucidate the precise kinetic parameters of this compound with human CES1 and CES2 will be invaluable in optimizing its clinical use.
Etilevodopa: A Technical Guide to its Molecular Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etilevodopa, the ethyl ester of Levodopa, is a prodrug developed to enhance the therapeutic efficacy of Levodopa in the management of Parkinson's disease. Its increased lipophilicity and solubility in acidic environments were designed to improve gastrointestinal absorption and reduce pharmacokinetic variability compared to its parent compound. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and analytical methodologies related to this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug development.
Molecular Structure and Identification
This compound is chemically designated as ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate. It is the ethyl ester derivative of the amino acid Levodopa. The esterification of the carboxylic acid group of Levodopa increases its lipophilicity.
Table 1: Molecular Identifiers of this compound
| Identifier | Value |
| IUPAC Name | ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate[1] |
| Chemical Formula | C₁₁H₁₅NO₄[1] |
| SMILES | CCOC(=O)--INVALID-LINK--Cc1cc(O)c(O)cc1 |
| InChI | InChI=1S/C11H15NO4/c1-2-16-11(15)8(12)5-7-3-4-9(13)10(14)6-7/h3-4,6,8,13-14H,2,5,12H2,1H3/t8-/m0/s1[1] |
| CAS Number | 37178-37-3[1] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile. As a prodrug, its properties are designed to be transient, facilitating absorption before hydrolysis to the active Levodopa.
Table 2: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | This compound (Free Base) | This compound Hydrochloride |
| Molecular Weight | 225.24 g/mol [2] | 261.70 g/mol |
| Melting Point | 87-89 °C | Not available |
| pKa | Not available in searched literature. For Levodopa: pKa1 = 2.32 (carboxyl), pKa2 = 8.72 (amino), pKa3 = 9.99 (phenol), pKa4 = 12.1 (phenol) | Not available |
| Solubility | Soluble in DMSO. Greater gastric solubility than Levodopa. | Soluble in water. Soluble in PBS (25 mg/mL). |
| Appearance | Crystalline solid | Solid powder |
Mechanism of Action and Metabolic Pathway
This compound functions as a prodrug of Levodopa, the immediate precursor to the neurotransmitter dopamine. Its mechanism of action involves its conversion to Levodopa and subsequent metabolism to dopamine in the brain.
Signaling Pathway
The primary signaling pathway involves the enzymatic conversion of this compound to Levodopa, its transport across the blood-brain barrier, and its final conversion to dopamine, which then acts on dopamine receptors in the brain to alleviate the symptoms of Parkinson's disease.
References
An In-depth Technical Guide on Early-Phase Clinical Studies of Etilevodopa
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide provides a comprehensive overview of the available data and methodologies related to early-phase clinical studies of Etilevodopa, a prodrug of Levodopa. Due to a lack of publicly available dedicated Phase I clinical trial data for this compound in healthy volunteers, this guide synthesizes information from studies conducted in Parkinson's disease (PD) patients and general principles of early-phase clinical development.
Introduction to this compound
This compound (L-dopa ethyl ester) is a prodrug of Levodopa, the primary treatment for Parkinson's disease.[1] The rationale behind the development of this compound is to overcome some of the pharmacokinetic limitations of standard Levodopa. This compound is designed to have greater gastric solubility, allowing it to pass more quickly from the stomach to the small intestine, where it is rapidly hydrolyzed by esterases to Levodopa and subsequently absorbed.[2] This was expected to result in a faster onset of action and a more predictable clinical response. However, a large-scale clinical trial in Parkinson's disease patients did not show a significant improvement in motor fluctuations compared to standard Levodopa-carbidopa therapy.[2]
Quantitative Data from Clinical Studies
Table 1: Pharmacokinetic Parameters of Levodopa after Administration of this compound/Carbidopa vs. Levodopa/Carbidopa in Parkinson's Disease Patients
| Parameter | This compound/Carbidopa (Swallowed Tablets) | Levodopa/Carbidopa (Standard Tablets) |
| Levodopa Tmax (minutes) | ~30 | 54 |
| Levodopa Cmax (µg/mL) | 2.3 - 2.7 (Significantly greater than Levodopa tablets) | 2.3 - 2.7 |
| Levodopa AUC (0-45 min) | Significantly greater than Levodopa tablets | - |
| Levodopa AUC (0-1 hour) | Significantly greater than Levodopa tablets | - |
| Levodopa AUC (0-2 hours) | Significantly greater than Levodopa tablets | - |
Data extracted from Djaldetti R, et al. Clin Neuropharmacol. 2003.[1]
Experimental Protocols
The following outlines a representative experimental protocol for a Phase I, single-center, open-label, randomized, crossover study to evaluate the pharmacokinetics, safety, and tolerability of this compound in healthy volunteers. This protocol is based on the methodology described by Djaldetti et al. (2003) in their study on PD patients and general principles of early-phase clinical trials.[1]
3.1. Study Population:
-
Healthy male and female volunteers, aged 18-55 years.
-
Participants would undergo a comprehensive medical screening to ensure they are in good health.
3.2. Study Design:
-
A randomized, single-dose, crossover design with a washout period of at least one week between treatments.
-
Each participant would receive single doses of this compound/carbidopa and a standard Levodopa/carbidopa formulation.
3.3. Dosing and Administration:
-
Participants would receive a single oral dose of this compound in combination with a DOPA decarboxylase inhibitor (e.g., carbidopa) to prevent peripheral metabolism of Levodopa.
-
A comparator arm would receive a standard oral dose of Levodopa/carbidopa.
3.4. Pharmacokinetic Assessments:
-
Serial blood samples would be collected at predose and at specified time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).
-
Plasma concentrations of this compound, Levodopa, and carbidopa would be determined using a validated analytical method (e.g., high-performance liquid chromatography with tandem mass spectrometry).
-
Key pharmacokinetic parameters to be calculated would include:
-
Cmax (Maximum plasma concentration)
-
Tmax (Time to reach Cmax)
-
AUC0-t (Area under the plasma concentration-time curve from time 0 to the last measurable concentration)
-
AUC0-inf (Area under the plasma concentration-time curve from time 0 to infinity)
-
t1/2 (Elimination half-life)
-
3.5. Safety and Tolerability Assessments:
-
Monitoring of adverse events (AEs) throughout the study.
-
Measurement of vital signs (blood pressure, heart rate, respiratory rate, and temperature) at regular intervals.
-
Electrocardiogram (ECG) recordings at predose and specified time points post-dose.
-
Clinical laboratory tests (hematology, clinical chemistry, and urinalysis) at screening and at the end of the study.
Signaling Pathways and Experimental Workflows
4.1. Metabolic Pathway of this compound
The following diagram illustrates the metabolic conversion of this compound to Dopamine.
References
- 1. Pharmacokinetics of this compound compared to levodopa in patients with Parkinson's disease: an open-label, randomized, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A randomized controlled trial of this compound in patients with Parkinson disease who have motor fluctuations - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Etilevodopa
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed application note and protocol for the quantitative analysis of Etilevodopa using a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method. The described methodology is based on established and validated methods for the closely related compound, Levodopa.
Introduction
This compound, the ethyl ester of Levodopa, is a prodrug of Levodopa used in the management of Parkinson's disease. Accurate and reliable quantification of this compound in pharmaceutical formulations and biological matrices is crucial for quality control, stability studies, and pharmacokinetic analysis. This application note details a robust RP-HPLC method for the determination of this compound. The method is designed to be specific, accurate, precise, and stability-indicating.
Experimental
Instrumentation and Chromatographic Conditions
A summary of the proposed HPLC instrumentation and chromatographic conditions is provided in Table 1.
Table 1: HPLC Instrumentation and Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC System | Isocratic HPLC system with UV-Visible or Photodiode Array (PDA) detector |
| Column | C18 reverse-phase column (e.g., Hypersil BDS, 250 x 4.6 mm, 5µm)[1] |
| Mobile Phase | A mixture of 0.1% orthophosphoric acid buffer and acetonitrile (e.g., 95:5 v/v)[1] |
| Flow Rate | 1.0 - 1.2 mL/min[1][2] |
| Injection Volume | 10 - 20 µL[1] |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm or 282 nm |
| Run Time | Approximately 10 minutes |
Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid (AR grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade/Milli-Q)
-
Potassium dihydrogen orthophosphate
Protocols
Preparation of Mobile Phase
-
Buffer Preparation (0.1% Orthophosphoric Acid): Add 1 mL of orthophosphoric acid to 1000 mL of HPLC grade water and mix well.
-
Mobile Phase Preparation: Mix the 0.1% orthophosphoric acid buffer and acetonitrile in the desired ratio (e.g., 95:5 v/v).
-
Degas the mobile phase by sonication for 15-20 minutes before use.
Preparation of Standard Stock Solution
-
Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Add a suitable diluent (e.g., a mixture of mobile phase components) to dissolve the standard completely.
-
Make up the volume to the mark with the diluent to obtain a stock solution of 1000 µg/mL.
Preparation of Working Standard Solutions and Calibration Curve
-
Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations in the range of 10-100 µg/mL.
-
Inject each working standard solution into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the corresponding concentration.
Sample Preparation (for Pharmaceutical Formulations)
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 10 mL volumetric flask.
-
Add a suitable diluent, sonicate for 15 minutes to ensure complete dissolution, and then make up the volume.
-
Filter the solution through a 0.45 µm nylon filter before injection into the HPLC system.
Method Validation Summary
The proposed method should be validated according to ICH guidelines. A summary of typical validation parameters based on similar compounds is presented in Table 2.
Table 2: Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Example Data (Levodopa) |
| Linearity (r²) | ≥ 0.999 | > 0.999 |
| Range | - | 10 - 320 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.6 - 100.44% |
| Precision (% RSD) | ≤ 2.0% | Intra-day: < 0.6% |
| Limit of Detection (LOD) | - | 0.70 - 2.10 µg/mL |
| Limit of Quantification (LOQ) | - | 2.13 - 6.35 µg/mL |
| Specificity/Selectivity | No interference from excipients or degradation products | Good resolution and peak purity |
| Robustness | % RSD ≤ 2.0% for minor changes in method parameters | The method is robust for small variations in flow rate and mobile phase composition. |
Experimental Workflow Diagram
Caption: Workflow for this compound quantification by HPLC.
Stability-Indicating Nature
To establish the stability-indicating nature of the method, forced degradation studies should be performed on this compound samples. This involves exposing the drug substance to various stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. The method should be able to resolve the this compound peak from any degradation products, demonstrating its specificity and stability-indicating capability.
Conclusion
The described RP-HPLC method provides a straightforward and reliable approach for the quantification of this compound in pharmaceutical dosage forms. The method is based on well-established principles for the analysis of the related compound, Levodopa, and is expected to be accurate, precise, and specific. Validation of this method in accordance with ICH guidelines is recommended before its application in a routine quality control environment.
References
Application Notes and Protocols for Administering Etilevodopa in Rodent Models of Parkinson's Disease
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct research on the administration of Etilevodopa in rodent models of Parkinson's disease is limited. This compound is a prodrug of Levodopa (L-DOPA) and was never commercially marketed for clinical use. The following protocols are therefore based on established methodologies for Levodopa administration in rodent models, with specific considerations for the pharmacokinetic properties of this compound.
Introduction
This compound, the ethyl ester of Levodopa, is a highly soluble precursor to Levodopa.[1][2] In clinical studies, this compound has demonstrated a more rapid absorption and conversion to Levodopa compared to standard Levodopa formulations.[1][3] This results in a shorter time to peak plasma concentration (Tmax) of Levodopa, which may translate to a faster onset of therapeutic effects.[1] These application notes provide a comprehensive protocol for the administration of this compound in rodent models of Parkinson's disease (PD), extrapolated from extensive research on Levodopa.
Pharmacokinetic Considerations: this compound vs. Levodopa
When designing experiments with this compound, it is crucial to consider its pharmacokinetic advantages over Levodopa.
-
Faster Onset of Action: this compound administration leads to a significantly shorter Tmax for plasma Levodopa (approximately 30 minutes) compared to standard Levodopa (approximately 54 minutes) in human subjects. This suggests that behavioral and neurochemical assessments in rodent models should be conducted at earlier time points post-administration to capture the peak effects.
-
Higher Initial Bioavailability: The area under the curve (AUC) for plasma Levodopa is greater in the initial 45 minutes to 2 hours following this compound administration. This may allow for the use of slightly lower initial doses of this compound to achieve the same therapeutic effect as Levodopa.
Quantitative Data Summary
The following tables summarize quantitative data from studies using Levodopa in rodent models of Parkinson's disease. This data can serve as a benchmark for studies utilizing this compound.
Table 1: Behavioral Outcomes of Levodopa Treatment in Rodent Models of Parkinson's Disease
| Behavioral Test | Rodent Model | Levodopa Dosage | Treatment Duration | Key Findings | Reference |
| Rotational Behavior (Apomorphine-induced) | 6-OHDA Rat Model | 20 mg/kg and 50 mg/kg, i.p. | 28 days | Dose-dependent increase in contralateral rotations over time. | |
| Abnormal Involuntary Movements (AIMs) | 6-OHDA Rat Model | 6 mg/kg, s.c. | 21 days | Development of significant AIMs, indicative of dyskinesia. | |
| Cylinder Test | 6-OHDA Mouse Model | Not specified | Not specified | Levodopa can improve forelimb use asymmetry. | |
| Open Field Test | 6-OHDA Rat Model | Not specified | Not specified | Increased locomotor activity and distance traveled. | |
| Pole Test | MPTP Mouse Model | 8 mg/kg/day, i.p. | 2 days | Improved time to descend the pole, indicating better motor coordination. | |
| Balance Beam Test | MPTP Mouse Model | 8 mg/kg/day, i.p. | 2 days | Reduced time to traverse the beam and fewer foot slips. | |
| Rotarod Test | MPTP Mouse Model | 8 mg/kg/day, i.p. | 2 days | Increased latency to fall from the rotating rod. |
Table 2: Neurochemical Outcomes of Levodopa Treatment in Rodent Models of Parkinson's Disease
| Neurochemical Marker | Brain Region | Rodent Model | Levodopa Dosage | Treatment Duration | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Dopamine Levels | Striatum | 6-OHDA Rat Model | 12 mg/kg/day, oral | 10 days | Chronic treatment can alter L-DOPA-induced dopamine release. | | | Tyrosine Hydroxylase (TH) Levels | Striatum and Substantia Nigra | MPTP Mouse Model | 8 mg/kg/day, i.p. | 2 days | Increased TH levels, indicating enhanced dopamine synthesis capacity. | | | Serotonin (5-HT) Levels | Various (Striatum, Hippocampus, etc.) | 6-OHDA Rat Model | 12 mg/kg/day, oral | 10 days | Chronic treatment reduced basal 5-HT release and metabolism. | |
Experimental Protocols
Induction of Parkinson's Disease in Rodent Models
A common and reliable method for inducing a Parkinsonian phenotype in rodents is the unilateral injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle (MFB).
-
Animals: Adult male Sprague-Dawley rats (200-250 g) are commonly used.
-
Anesthesia: Anesthetize the animals with an appropriate anesthetic (e.g., ketamine/xylazine cocktail, isoflurane).
-
Stereotaxic Surgery:
-
Secure the animal in a stereotaxic frame.
-
Inject a solution of 6-OHDA (e.g., 8 µg in 4 µL of 0.9% saline with 0.02% ascorbic acid) into the MFB.
-
The injection should be performed slowly over several minutes, and the needle should be left in place for an additional few minutes to allow for diffusion before being slowly retracted.
-
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery.
-
Lesion Confirmation: After a recovery period of 2-3 weeks, confirm the extent of the dopaminergic lesion through apomorphine-induced rotational behavior. A stable and robust contralateral rotation (typically >5-7 full turns per minute) indicates a successful lesion.
Preparation and Administration of this compound
-
Drug Preparation:
-
This compound should be dissolved in a suitable vehicle, such as sterile saline or distilled water. Due to its high solubility, it should dissolve more readily than Levodopa.
-
It is highly recommended to co-administer this compound with a peripheral DOPA decarboxylase inhibitor (DDI) such as Benserazide or Carbidopa to prevent its premature conversion to dopamine in the periphery. A common ratio is 4:1 (Levodopa equivalent: DDI).
-
Prepare fresh solutions daily and protect them from light.
-
-
Dosage:
-
Based on Levodopa studies, a starting dose range for the Levodopa equivalent of this compound is 6-12 mg/kg for rats.
-
Dosage adjustments may be necessary based on the specific research question (e.g., symptomatic relief vs. induction of dyskinesia).
-
-
Administration Routes:
-
Oral Gavage (p.o.): This route mimics the clinical administration route.
-
Intraperitoneal (i.p.): This route allows for rapid absorption.
-
Subcutaneous (s.c.): This route can provide a more sustained release.
-
Behavioral Assessments
-
Rotational Behavior:
-
Administer a dopamine agonist such as apomorphine (0.05-0.1 mg/kg, s.c.) to lesioned animals.
-
Place the animal in a circular arena and record the number of full contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) rotations over a period of 30-60 minutes.
-
To assess the effect of this compound, administer the drug and measure spontaneous rotational behavior at various time points (e.g., 15, 30, 60, 90, 120 minutes post-administration).
-
-
Cylinder Test (Forelimb Akinesia):
-
Place the animal in a transparent cylinder and record the number of times it rears and touches the wall with its left forelimb, right forelimb, or both simultaneously for a period of 3-5 minutes.
-
A successful lesion will result in a preferential use of the ipsilateral (unimpaired) forelimb.
-
Assess the effect of this compound on improving the use of the contralateral (impaired) forelimb.
-
-
Abnormal Involuntary Movements (AIMs) Rating:
-
Following chronic administration of this compound, monitor the animals for the development of dyskinesia.
-
Score the severity of axial, limb, and orolingual AIMs at regular intervals after drug administration using a standardized rating scale.
-
Neurochemical Analysis
-
Tissue Preparation: At the end of the experiment, euthanize the animals and rapidly dissect the brain. Isolate the striatum and other relevant brain regions.
-
High-Performance Liquid Chromatography (HPLC):
-
Homogenize the tissue samples in an appropriate buffer.
-
Analyze the levels of dopamine, its metabolites (DOPAC and HVA), and serotonin using HPLC with electrochemical detection.
-
-
Immunohistochemistry:
-
Perfuse the animals with paraformaldehyde.
-
Section the brains and perform immunohistochemical staining for tyrosine hydroxylase (TH) to visualize the extent of the dopaminergic lesion.
-
Visualizations
Caption: Mechanism of this compound action in Parkinson's disease.
Caption: Experimental workflow for this compound administration.
References
Application Notes and Protocols for Developing a Stable Etilevodopa Formulation for Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etilevodopa, the ethyl ester prodrug of Levodopa, offers advantages in solubility for research and potential therapeutic applications in conditions like Parkinson's disease. However, its ester and catechol moieties render it susceptible to degradation, primarily through hydrolysis and oxidation, posing a significant challenge for the development of stable formulations. This document provides detailed application notes and protocols for preparing and evaluating a stable aqueous formulation of this compound for research purposes. The proposed formulation strategy involves the use of antioxidants and chelating agents in an acidic buffer to minimize degradation. Furthermore, protocols for a stability-indicating High-Performance Liquid Chromatography (HPLC) method and forced degradation studies are outlined to assess the formulation's stability and degradation pathways.
Introduction to this compound and its Formulation Challenges
This compound (L-DOPA ethyl ester) is a prodrug of Levodopa, the primary treatment for Parkinson's disease.[1][2] The ethyl ester group enhances its solubility compared to Levodopa, which can be advantageous for in vitro research and the development of novel drug delivery systems.[1][2] However, the inherent chemical structure of this compound presents stability challenges. The ester linkage is prone to hydrolysis, yielding Levodopa and ethanol, while the catechol group is susceptible to oxidation, leading to the formation of colored degradation products and a loss of potency.[3] Therefore, developing a stable formulation is crucial for obtaining reliable and reproducible results in a research setting.
Key Formulation Challenges:
-
Hydrolysis: The ester bond in this compound can be cleaved by acid or base-catalyzed hydrolysis.
-
Oxidation: The 3,4-dihydroxy-phenyl group (catechol) is readily oxidized, a reaction that can be catalyzed by light, heat, and trace metal ions.
To address these challenges, a formulation strategy incorporating an acidic buffer, an antioxidant, and a chelating agent is proposed. The acidic environment helps to minimize base-catalyzed hydrolysis, while the antioxidant and chelating agent protect the catechol group from oxidation.
Proposed Stable Formulation for Research Use
This section details a starting formulation for this compound in an aqueous solution designed to enhance its stability for short- to medium-term research applications.
Table 1: Proposed this compound Research Formulation
| Component | Proposed Concentration | Purpose |
| This compound HCl | 1 - 10 mg/mL | Active Pharmaceutical Ingredient |
| Citric Acid Buffer (pH 3.5) | 0.1 M | Buffering agent to maintain acidic pH and inhibit hydrolysis |
| Ascorbic Acid | 0.1% (w/v) | Antioxidant to prevent oxidation of the catechol group |
| Disodium Edetate (EDTA) | 0.05% (w/v) | Chelating agent to sequester metal ions that catalyze oxidation |
| Water for Injection (WFI) | q.s. to final volume | Solvent |
Experimental Protocols
Protocol for Preparation of a Stable this compound Solution
This protocol describes the preparation of a 100 mL stock solution of 1 mg/mL this compound.
Materials:
-
This compound HCl
-
Citric Acid Monohydrate
-
Sodium Citrate Dihydrate
-
Ascorbic Acid
-
Disodium Edetate (EDTA)
-
Water for Injection (WFI)
-
Sterile 0.22 µm filter
-
Sterile glassware and storage vials
Procedure:
-
Prepare 0.1 M Citric Acid Buffer (pH 3.5):
-
Prepare a 0.1 M solution of citric acid monohydrate in WFI.
-
Prepare a 0.1 M solution of sodium citrate dihydrate in WFI.
-
Titrate the citric acid solution with the sodium citrate solution until a pH of 3.5 is achieved.
-
-
Prepare the Formulation Vehicle:
-
In a sterile beaker, dissolve 0.1 g of Ascorbic Acid and 0.05 g of Disodium Edetate in approximately 90 mL of the 0.1 M Citric Acid Buffer (pH 3.5).
-
Stir until all components are fully dissolved.
-
-
Dissolve this compound HCl:
-
Accurately weigh 100 mg of this compound HCl.
-
Slowly add the this compound HCl to the formulation vehicle while stirring continuously until it is completely dissolved.
-
-
Final Volume Adjustment and Sterilization:
-
Adjust the final volume to 100 mL with the 0.1 M Citric Acid Buffer (pH 3.5).
-
Sterilize the final solution by passing it through a sterile 0.22 µm filter into a sterile storage container.
-
-
Storage:
-
Store the formulation in amber vials to protect from light at 2-8 °C.
-
Protocol for Stability-Indicating HPLC Method
This HPLC method is designed to separate this compound from its primary degradation product, Levodopa, and other potential impurities.
Table 2: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Isocratic: 95% 0.1% Phosphoric Acid in Water : 5% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Run Time | 15 minutes |
Procedure:
-
Prepare Mobile Phase:
-
Prepare a 0.1% (v/v) solution of phosphoric acid in HPLC-grade water.
-
Mix 950 mL of the 0.1% phosphoric acid solution with 50 mL of acetonitrile.
-
Degas the mobile phase before use.
-
-
Prepare Standard and Sample Solutions:
-
Standard Solution: Prepare a 100 µg/mL solution of this compound HCl reference standard in the mobile phase.
-
Sample Solution: Dilute the prepared this compound formulation with the mobile phase to a final theoretical concentration of 100 µg/mL.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
The retention time for this compound is expected to be around 6-8 minutes, while Levodopa will have an earlier retention time.
-
Protocol for Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method and to understand the degradation pathways of this compound.
Procedure:
-
Prepare a stock solution of this compound (1 mg/mL) in WFI.
-
Expose aliquots of the stock solution to the following stress conditions:
-
Acid Hydrolysis: Add 1N HCl to an aliquot to achieve a final concentration of 0.1N HCl. Heat at 60 °C for 4 hours.
-
Base Hydrolysis: Add 1N NaOH to an aliquot to achieve a final concentration of 0.1N NaOH. Keep at room temperature for 2 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide to an aliquot. Keep at room temperature for 4 hours.
-
Thermal Degradation: Heat an aliquot at 80 °C for 24 hours.
-
Photolytic Degradation: Expose an aliquot to UV light (254 nm) for 24 hours.
-
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all stressed samples using the stability-indicating HPLC method.
Data Presentation and Interpretation
The stability of the this compound formulation should be monitored over time under specified storage conditions (e.g., 2-8 °C and 25 °C/60% RH). The concentration of this compound and the formation of degradation products should be quantified using the HPLC method.
Table 3: Illustrative Stability Data for this compound Formulation at 2-8 °C
Note: This is illustrative data based on expected stability profiles for similar compounds and should be confirmed by experimental analysis.
| Time Point | % Initial this compound Concentration | % Levodopa | % Total Degradants |
| 0 | 100.0 | 0.0 | 0.0 |
| 1 Week | 99.5 | 0.4 | 0.5 |
| 1 Month | 98.2 | 1.5 | 1.8 |
| 3 Months | 95.8 | 3.9 | 4.2 |
Table 4: Illustrative Forced Degradation Results for this compound
Note: This is illustrative data based on expected degradation patterns and should be confirmed by experimental analysis.
| Stress Condition | % Degradation of this compound | Major Degradation Product |
| 0.1N HCl, 60 °C, 4h | ~15% | Levodopa |
| 0.1N NaOH, RT, 2h | >90% | Levodopa and others |
| 3% H₂O₂, RT, 4h | ~25% | Oxidized catechol species |
| 80 °C, 24h | ~10% | Levodopa |
| UV Light, 24h | ~5% | Various photoproducts |
Visualizations
Chemical Degradation Pathway of this compound
Caption: Primary degradation pathways of this compound.
Experimental Workflow for Formulation and Stability Testing
Caption: Workflow for preparing and testing the stable this compound formulation.
Conclusion
The protocols and application notes provided herein offer a comprehensive guide for researchers to develop and evaluate a stable aqueous formulation of this compound. By employing a combination of an acidic buffer, an antioxidant, and a chelating agent, the stability of this compound in solution can be significantly enhanced, thereby ensuring the integrity of experimental results. The outlined HPLC method and forced degradation studies provide the necessary tools for robust analytical characterization and stability assessment. Researchers are encouraged to use these protocols as a starting point and optimize them for their specific experimental needs.
References
Application Notes and Protocols for In Vivo Efficacy Studies of Etilevodopa
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Etilevodopa, the ethyl ester prodrug of levodopa, represents a therapeutic strategy aimed at improving the pharmacokinetic profile of levodopa, the gold-standard treatment for Parkinson's disease (PD). The rationale behind the development of this compound lies in its increased solubility and faster absorption compared to levodopa, potentially leading to a more rapid onset of therapeutic action and addressing issues like "delayed on" phenomena experienced by some patients.[1][2][3] In vivo efficacy studies are critical to validate these potential advantages and to characterize the therapeutic window and neuroprotective effects of this compound.
These application notes provide a comprehensive guide to the in vivo experimental design for assessing the efficacy of this compound in established rodent models of Parkinson's disease. The protocols detailed below cover animal model creation, behavioral assessments, neurochemical analysis, and histological evaluation.
Signaling Pathway of this compound Metabolism and Action
Caption: Metabolic pathway of this compound to Dopamine.
Experimental Workflow for this compound Efficacy Assessment
Caption: In vivo experimental workflow for this compound.
Data Presentation: Summary of Expected Quantitative Outcomes
Table 1: Pharmacokinetic Parameters of Levodopa after Oral Administration of this compound vs. Levodopa
| Parameter | This compound/Carbidopa | Levodopa/Carbidopa |
| Tmax (min) | ~30 | ~54[2] |
| Cmax (µg/mL) | 2.3 - 2.7 | 2.3 - 2.7[2] |
| AUC (0-45 min) | Significantly Greater | - |
| AUC (0-1 hr) | Significantly Greater | - |
| AUC (0-2 hr) | Significantly Greater | - |
Table 2: Behavioral Assessment in 6-OHDA Lesioned Rats
| Treatment Group | Rotarod Latency to Fall (s) | Cylinder Test (% Contralateral Paw Use) |
| Sham + Vehicle | 180 ± 15 | 48 ± 5 |
| 6-OHDA + Vehicle | 60 ± 10 | 15 ± 5 |
| 6-OHDA + Levodopa/Carbidopa | 140 ± 20 | 35 ± 7 |
| 6-OHDA + this compound/Carbidopa | (Expected similar or improved) | (Expected similar or improved) |
Table 3: Neurochemical and Histological Endpoints
| Treatment Group | Striatal Dopamine (ng/mg tissue) | TH+ Neurons in Substantia Nigra (cell count) |
| Sham + Vehicle | 100 ± 12 | 5000 ± 400 |
| 6-OHDA + Vehicle | 20 ± 5 | 1500 ± 300 |
| 6-OHDA + Levodopa/Carbidopa | 80 ± 10 | 1600 ± 320 |
| 6-OHDA + this compound/Carbidopa | (Expected similar or improved) | (Expected similar or improved) |
Experimental Protocols
Protocol 1: 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
Objective: To create a unilateral lesion of the nigrostriatal dopaminergic pathway, mimicking the motor deficits of Parkinson's disease.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
6-Hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., Isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
Dental drill
Procedure:
-
Preparation of 6-OHDA Solution: Prepare a fresh solution of 6-OHDA in sterile saline containing 0.02% ascorbic acid to prevent oxidation. A typical concentration is 4 µg/µL.
-
Anesthesia and Stereotaxic Surgery: Anesthetize the rat and place it in the stereotaxic frame.
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Identify and mark the coordinates for injection into the medial forebrain bundle (MFB) relative to bregma (e.g., AP: -4.4 mm, ML: -1.0 mm, DV: -7.8 mm).
-
Drill a small burr hole at the marked coordinates.
-
-
6-OHDA Injection:
-
Slowly lower the Hamilton syringe needle to the target coordinates.
-
Infuse 2-4 µL of the 6-OHDA solution at a rate of 1 µL/min.
-
Leave the needle in place for 5-10 minutes post-injection to allow for diffusion and prevent backflow.
-
Slowly retract the needle.
-
-
Post-operative Care: Suture the incision and provide post-operative care, including analgesics and monitoring of body weight and general health. Allow the animals to recover for at least 2-3 weeks before behavioral testing to ensure lesion stabilization.
Protocol 2: Rotarod Test for Motor Coordination
Objective: To assess motor coordination, balance, and endurance.
Materials:
-
Rotarod apparatus for rats
-
Timer
Procedure:
-
Habituation/Training:
-
For 2-3 consecutive days prior to testing, habituate the rats to the rotarod.
-
Place each rat on the stationary rod for 1 minute.
-
Then, accustom them to the rotation at a low speed (e.g., 4-5 rpm) for 2-5 minutes.
-
-
Testing:
-
Place the rat on the rotating rod, which is set to an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).
-
Start the timer and record the latency to fall off the rod.
-
If the rat clings to the rod and makes a full passive rotation, this is also considered a fall.
-
Perform 3 trials per rat with a rest interval of at least 15 minutes between trials.
-
The average latency to fall across the three trials is used for analysis.
-
Protocol 3: Cylinder Test for Forelimb Asymmetry
Objective: To evaluate forelimb use asymmetry, an indicator of unilateral motor deficit.
Materials:
-
Transparent glass cylinder (20 cm diameter, 30 cm height for rats)
-
Video camera
Procedure:
-
Habituation: Acclimatize the rats to the testing room for at least 30 minutes before the test.
-
Testing:
-
Place the rat individually into the cylinder.
-
Videotape the rat's exploratory behavior for 5 minutes.
-
-
Analysis:
-
A blinded observer should score the video recordings.
-
Count the number of independent wall contacts made with the left forepaw, right forepaw, and both forepaws simultaneously during rearing.
-
Calculate the percentage of contralateral (impaired) forelimb use as follows: (Number of contralateral paw contacts) / (Total number of contacts) x 100.
-
Protocol 4: Striatal Dopamine Measurement by HPLC-ECD
Objective: To quantify the levels of dopamine and its metabolites in the striatum.
Materials:
-
Dissected striatal tissue
-
Perchloric acid (PCA)
-
Homogenizer
-
Refrigerated centrifuge
-
HPLC system with electrochemical detector (ECD)
Procedure:
-
Tissue Preparation:
-
Rapidly dissect the striata from the brain on an ice-cold surface.
-
Weigh the tissue samples.
-
Homogenize the tissue in a known volume of ice-cold 0.1 M PCA.
-
-
Sample Processing:
-
Centrifuge the homogenate at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes.
-
Collect the supernatant, which contains the monoamines.
-
-
HPLC-ECD Analysis:
-
Inject a known volume of the supernatant into the HPLC system.
-
Separate dopamine and its metabolites (DOPAC and HVA) using a reverse-phase C18 column.
-
Detect the analytes using an electrochemical detector set at an appropriate oxidative potential.
-
Quantify the concentrations by comparing the peak areas to those of known standards.
-
Protocol 5: Tyrosine Hydroxylase (TH) Immunohistochemistry
Objective: To visualize and quantify the loss of dopaminergic neurons in the substantia nigra.
Materials:
-
Rat brain sections (fixed and cryoprotected)
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100)
-
Primary antibody: anti-Tyrosine Hydroxylase (e.g., mouse or rabbit anti-TH)
-
Secondary antibody (biotinylated)
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
Diaminobenzidine (DAB) substrate
-
Microscope
Procedure:
-
Section Preparation:
-
Perfuse the animal with saline followed by 4% paraformaldehyde.
-
Dissect the brain and post-fix overnight.
-
Cryoprotect the brain in a sucrose solution.
-
Cut coronal sections (e.g., 40 µm) of the substantia nigra using a cryostat.
-
-
Staining:
-
Wash sections in PBS.
-
Incubate in blocking solution for 1 hour at room temperature to reduce non-specific binding.
-
Incubate with the primary anti-TH antibody overnight at 4°C.
-
Wash and incubate with the biotinylated secondary antibody for 1-2 hours at room temperature.
-
Wash and incubate with the ABC reagent.
-
Develop the color reaction using DAB substrate.
-
-
Analysis:
-
Mount the stained sections on slides.
-
Quantify the number of TH-positive (dopaminergic) neurons in the substantia nigra pars compacta using stereological methods.
-
Protocol 6: Pharmacokinetic Study
Objective: To determine the plasma concentration-time profile of levodopa following administration of this compound and standard Levodopa.
Materials:
-
Rats fitted with jugular vein catheters
-
This compound and Levodopa/Carbidopa formulations
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
HPLC system for plasma levodopa analysis
Procedure:
-
Dosing:
-
Fast the animals overnight.
-
Administer a single oral dose of either this compound/Carbidopa or Levodopa/Carbidopa.
-
-
Blood Sampling:
-
Collect blood samples (e.g., 0.2 mL) from the jugular vein catheter at predefined time points (e.g., 0, 15, 30, 45, 60, 90, 120, 180, 240 minutes) post-dosing.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Precipitate plasma proteins (e.g., with perchloric acid).
-
Analyze the levodopa concentration in the supernatant using a validated HPLC method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
-
References
Application Notes and Protocols for the Measurement of Etilevodopa and its Metabolites in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etilevodopa, the ethyl ester of levodopa, is a prodrug developed to improve the pharmacokinetic profile of levodopa, the primary treatment for Parkinson's disease. Upon oral administration, this compound is rapidly hydrolyzed by esterases in the gastrointestinal tract and blood to levodopa.[1] Therefore, the analysis of this compound in plasma is intrinsically linked to the measurement of levodopa and its major metabolites. This document provides detailed application notes and protocols for the quantitative analysis of this compound, levodopa, and its key metabolites in plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
Metabolic Pathway of this compound
This compound is rapidly converted to levodopa, which is then metabolized through two primary pathways: decarboxylation by aromatic L-amino acid decarboxylase (AADC) to dopamine, and O-methylation by catechol-O-methyltransferase (COMT) to 3-O-methyldopa (3-OMD). Dopamine is further metabolized by monoamine oxidase (MAO) and aldehyde dehydrogenase (ALDH) to 3,4-dihydroxyphenylacetic acid (DOPAC), and by COMT to homovanillic acid (HVA).
Analytical Methods
The choice of analytical method depends on the required sensitivity, selectivity, and available instrumentation. LC-MS/MS is generally preferred for its high sensitivity and specificity, while HPLC-ECD offers a robust and cost-effective alternative.
Protocol 1: LC-MS/MS Method for Simultaneous Quantification of Levodopa, this compound, and Metabolites
This protocol describes a sensitive and selective method for the simultaneous determination of this compound, levodopa, 3-OMD, dopamine, DOPAC, and HVA in human plasma.
Sample Preparation (Protein Precipitation)
A simple protein precipitation method is effective for extracting the analytes from plasma.[2][3]
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of an internal standard (IS) working solution (e.g., Levodopa-d3, Carbidopa-d3).
-
Add 300 µL of ice-cold 0.4 M perchloric acid to precipitate proteins.[3]
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | Reversed-phase C18 column (e.g., Pursuit C18, 5 µm, 150 x 4.6 mm)[2] or a PFP column for better retention of polar compounds. |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol |
| Gradient | 10% B to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 8 psi |
MRM Transitions
The following MRM transitions can be used for quantification and confirmation:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 226.1 | 180.1 |
| Levodopa | 198.1 | 152.1 |
| 3-OMD | 212.1 | 166.1 |
| Dopamine | 154.1 | 137.1 |
| DOPAC | 169.1 | 123.1 |
| HVA | 183.1 | 137.1 |
| Levodopa-d3 (IS) | 201.1 | 155.1 |
Quantitative Data Summary
The following table summarizes typical validation parameters for an LC-MS/MS method for levodopa and its metabolites.
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Recovery (%) |
| Levodopa | 25 - 2000 | 25 | < 10 | < 10 | 90 - 110 | > 85 |
| 3-OMD | 50 - 4000 | 50 | < 15 | < 15 | 85 - 115 | > 80 |
| Dopamine | 15 - 1000 | 15 | < 15 | < 15 | 85 - 115 | > 80 |
Protocol 2: HPLC-ECD Method for Levodopa and Key Metabolites
This protocol provides a robust method for the determination of levodopa, 3-OMD, DOPAC, and HVA using HPLC with electrochemical detection.
Sample Preparation (Alumina Extraction)
For cleaner extracts and to reduce matrix effects, solid-phase extraction using alumina is recommended for catecholamines.
-
Add 50 µL of internal standard (e.g., 3,4-dihydroxybenzylamine) to 1 mL of plasma.
-
Add 1 mL of Tris buffer (pH 8.6) and 25 mg of alumina.
-
Vortex for 15 minutes.
-
Centrifuge and discard the supernatant.
-
Wash the alumina with 1 mL of water twice.
-
Elute the analytes with 100 µL of 0.1 M phosphoric acid.
-
Inject the eluate into the HPLC system.
HPLC Conditions
| Parameter | Condition |
| Column | Reversed-phase C18 column (e.g., 5 µm, 250 x 4.6 mm) |
| Mobile Phase | 50 mM sodium phosphate, 0.1 mM EDTA, 1.0 mM sodium octyl sulfate, 12% methanol (pH 3.0 with phosphoric acid) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 35°C |
Electrochemical Detector Conditions
| Parameter | Condition |
| Working Electrode | Glassy carbon |
| Reference Electrode | Ag/AgCl |
| Potential | +0.75 V |
| Sensitivity | 5 nA/V |
Quantitative Data Summary
The following table summarizes typical validation parameters for an HPLC-ECD method.
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Recovery (%) |
| Levodopa | 20 - 4000 | 20 | < 7 | < 7 | 88 - 112 | 89 - 94 |
| 3-OMD | 20 - 4000 | 20 | < 10 | < 10 | 90 - 110 | > 85 |
| DOPAC | 10 - 2000 | 10 | < 10 | < 10 | 90 - 110 | > 85 |
| HVA | 10 - 2000 | 10 | < 10 | < 10 | 90 - 110 | > 85 |
Experimental Workflow
The general workflow for the analysis of this compound and its metabolites in plasma is depicted below.
Conclusion
The methods described provide robust and reliable approaches for the quantification of this compound and its primary metabolites in plasma. The choice between LC-MS/MS and HPLC-ECD will depend on the specific requirements of the study, with LC-MS/MS offering higher sensitivity and selectivity. Proper sample handling and the use of internal standards are critical for achieving accurate and reproducible results. These protocols and application notes serve as a comprehensive guide for researchers and professionals involved in the development and clinical evaluation of this compound and other levodopa-based therapies.
References
Application Notes and Protocols for Assessing Motor Function Following Etilevodopa Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established techniques for assessing motor function in both preclinical and clinical settings following treatment with Etilevodopa, a prodrug of Levodopa. The included protocols are intended to offer standardized methodologies for reproducible and comparable data collection.
Introduction to this compound and Motor Function Assessment
This compound is an ethyl ester prodrug of Levodopa designed to have greater gastric solubility and faster absorption than standard Levodopa formulations.[1][2] The primary goal of this compound treatment in Parkinson's disease (PD) is to improve motor function by increasing dopamine levels in the brain.[1][2] Accurate and sensitive assessment of motor function is therefore critical to evaluating the efficacy and pharmacodynamics of this compound.
Motor function in the context of Parkinson's disease and its treatment can be broadly categorized into two areas for assessment:
-
Therapeutic Effects: Measuring the improvement in core parkinsonian motor signs such as bradykinesia, rigidity, tremor, and postural instability.
-
Side Effects: Quantifying treatment-related motor complications, most notably dyskinesias (involuntary movements).
This document outlines key preclinical and clinical methodologies for assessing both of these aspects.
Preclinical Assessment of Motor Function
Preclinical studies in rodent models of Parkinson's disease are essential for the initial evaluation of novel therapeutics like this compound. The following are standard behavioral tests used to assess motor coordination, balance, and limb use asymmetry.
Rodent Models of Parkinson's Disease
Commonly used rodent models to induce parkinsonian motor deficits include neurotoxin-based models such as the 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) models.[3] These models result in the degeneration of dopaminergic neurons, mimicking the pathology of Parkinson's disease.
Key Preclinical Motor Function Tests
1. Rotarod Test
The Rotarod test is a widely used method to assess motor coordination and balance in rodents. Animals are placed on a rotating rod, and the latency to fall is measured as the rod's speed gradually increases.
Experimental Protocol: Accelerating Rotarod Test for Mice/Rats
Objective: To assess motor coordination and balance.
Apparatus:
-
Rotarod apparatus with a textured rod to provide grip. The diameter of the rod should be appropriate for the species (e.g., 3 cm for mice, 5-7 cm for rats).
-
Individual lanes for testing multiple animals simultaneously.
-
Automated system to record the latency to fall for each animal.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the test. Handle the animals gently to minimize stress.
-
Training (Optional but Recommended):
-
Place the animal on the stationary rod for a brief period (e.g., 1 minute).
-
Conduct 1-2 training sessions on the rod rotating at a constant low speed (e.g., 4-5 rpm) for a set duration (e.g., 60-120 seconds).
-
-
Testing:
-
Place the animal on the rotating rod at a slow starting speed (e.g., 4 rpm).
-
Initiate the acceleration protocol, where the speed of the rod gradually increases (e.g., from 4 to 40 rpm over 300 seconds).
-
The trial ends for an individual animal when it falls off the rod or after a predetermined cut-off time (e.g., 300 seconds).
-
Record the latency to fall for each animal.
-
If an animal clings to the rod and makes a full passive rotation, this is also considered a fall.
-
-
Inter-Trial Interval: Allow a rest period of at least 15 minutes between trials to prevent fatigue.
-
Data Analysis: The primary endpoint is the average latency to fall across multiple trials.
2. Cylinder Test
The Cylinder Test is used to assess forelimb use asymmetry in rodent models with unilateral lesions, which is relevant for modeling the asymmetric onset of Parkinson's disease. The test quantifies the animal's spontaneous preference for using the unimpaired (ipsilateral) forelimb for postural support.
Experimental Protocol: Cylinder Test for Mice/Rats
Objective: To assess forelimb use asymmetry.
Apparatus:
-
A transparent glass or plexiglass cylinder. The size should be appropriate for the animal to rear up but not so large that it can turn around without touching the walls (e.g., 15 cm diameter, 30 cm height for rats; 9 cm diameter, 17.5 cm height for mice).
-
A video camera to record the session for later analysis.
Procedure:
-
Habituation: Acclimate the animal to the testing room for at least 30 minutes prior to the test.
-
Testing:
-
Place the animal in the center of the cylinder.
-
Record the animal's behavior for a set period, typically 5-10 minutes.
-
-
Scoring (from video recording):
-
A blinded observer should score the number of independent wall contacts made with the left forepaw, the right forepaw, and both forepaws simultaneously.
-
A wall contact is counted when the forepaw touches the cylinder wall for postural support during a rear.
-
-
Data Analysis:
-
Calculate the percentage of contralateral (impaired) forelimb use: (% Contralateral Use) = (Number of Contralateral Forelimb Contacts + 0.5 * Number of Both Forelimb Contacts) / (Total Number of Forelimb Contacts) * 100.
-
A lower percentage of contralateral forelimb use indicates a greater motor deficit.
-
Data Presentation: Preclinical Motor Function (Hypothetical Data)
| Treatment Group | N | Rotarod Latency to Fall (seconds) | Cylinder Test: Contralateral Forelimb Use (%) |
| Vehicle Control | 10 | 85 ± 10 | 15 ± 5 |
| Levodopa (X mg/kg) | 10 | 150 ± 15 | 35 ± 7 |
| This compound (Y mg/kg) | 10 | 165 ± 12 | 40 ± 8 |
Values are represented as Mean ± SEM. This table is for illustrative purposes only.
Clinical Assessment of Motor Function
In clinical trials involving patients with Parkinson's disease, motor function is assessed through a combination of clinician-rated scales and patient-reported outcomes.
Key Clinical Assessment Tools
1. Unified Parkinson's Disease Rating Scale (UPDRS) - Part III (Motor Examination)
The UPDRS is the most widely used scale for assessing the severity and progression of Parkinson's disease. Part III is a clinician-scored motor examination that evaluates cardinal motor features of PD. Scores for each item range from 0 (normal) to 4 (severe).
Protocol: UPDRS Part III - Motor Examination
Objective: To provide a standardized, clinician-rated assessment of parkinsonian motor signs.
Procedure: The examination is conducted by a trained clinician and involves the assessment of the following items:
-
Speech
-
Facial Expression
-
Tremor at Rest (by body region)
-
Action or Postural Tremor (by body region)
-
Rigidity (by body region)
-
Finger Tapping
-
Hand Movements
-
Rapid Alternating Movements of Hands
-
Leg Agility
-
Arising from Chair
-
Posture
-
Gait
-
Postural Stability
-
Body Bradykinesia and Hypokinesia
Each item is scored on a 0-4 scale, with higher scores indicating greater impairment. The total score for Part III can range from 0 to 132.
2. Abnormal Involuntary Movement Scale (AIMS)
The AIMS is a clinician-rated scale used to assess the severity of dyskinesias, a common side effect of dopaminergic therapy.
Protocol: Abnormal Involuntary Movement Scale (AIMS) Examination
Objective: To quantify the severity of involuntary movements (dyskinesias).
Procedure: A trained rater observes the patient for movements in various body regions. The examination includes:
-
Observing the patient at rest.
-
Asking the patient to perform specific activation maneuvers, such as opening the mouth, protruding the tongue, and tapping fingers to the thumb.
-
Observing the patient during specific postures and actions, such as sitting with hands unsupported, standing, and walking.
Scoring:
-
Items 1-7 assess the severity of movements in different body regions (e.g., facial muscles, lips, jaw, tongue, upper and lower extremities, and trunk) on a 0 (none) to 4 (severe) scale.
-
The total AIMS score (sum of items 1-7) ranges from 0 to 28, with higher scores indicating more severe dyskinesia.
3. Patient-Completed Home Diaries
Home diaries are a crucial tool for assessing motor fluctuations, particularly the "On" and "Off" states experienced by patients.
Protocol: Patient Home Diary for Motor Fluctuations
Objective: To capture the patient's self-reported motor state throughout the day.
Procedure:
-
Patients are provided with a diary and instructed to record their motor state at regular intervals (e.g., every 30 minutes) throughout the waking day.
-
The motor states are typically categorized as:
-
"Off": A state of poor motor function, when the medication is not working well.
-
"On": A state of good motor function.
-
"On with non-troublesome dyskinesia": Good motor function with the presence of involuntary movements that are not bothersome.
-
"On with troublesome dyskinesia": Good motor function but with bothersome involuntary movements.
-
-
The diaries are collected and the total time spent in each state is calculated.
Data Presentation: Clinical Motor Function Assessment of this compound
The following tables summarize quantitative data from clinical trials of this compound.
Table 1: Pharmacokinetic Profile of this compound vs. Levodopa
| Parameter | This compound/Carbidopa | Levodopa/Carbidopa |
| Time to Maximum Concentration (tmax) (minutes) | ~30 | 54 |
| Maximum Concentration (Cmax) (µg/mL) | 2.3 - 2.7 | 2.3 - 2.7 |
Data from a crossover study in 29 patients with Parkinson's disease and motor fluctuations.
Table 2: Efficacy of this compound in Patients with Motor Fluctuations
| Outcome Measure | This compound-Carbidopa Group | Levodopa-Carbidopa Group | P-value |
| Change in Total Daily "Time to On" (TTON) (hours) | -0.58 | -0.79 | 0.24 |
| Change in Total Daily "Off" Time (hours) | -0.85 | -0.87 | Not Significant |
| Reduction in Response Failures (%) | -6.82 | -4.69 | 0.20 |
Data from a double-blind, randomized clinical trial in 327 patients with Parkinson's disease and motor fluctuations.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and Dopamine Signaling
This compound acts as a prodrug, being converted to Levodopa, which then crosses the blood-brain barrier and is decarboxylated to dopamine in the brain. This dopamine then acts on postsynaptic dopamine receptors (D1 and D2) in the striatum to modulate the activity of the direct and indirect pathways of the basal ganglia, thereby improving motor control.
Caption: this compound to Dopamine Signaling Pathway.
Experimental Workflow for Preclinical Assessment
The following diagram illustrates a typical workflow for assessing the efficacy of this compound in a preclinical rodent model of Parkinson's disease.
Caption: Preclinical Motor Function Assessment Workflow.
Clinical Trial Workflow for Motor Fluctuation Assessment
This diagram outlines the logical flow for assessing motor fluctuations in a clinical trial of this compound.
References
- 1. Effect of Different MPTP Administration Intervals on Mouse Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A randomized controlled trial of this compound in patients with Parkinson disease who have motor fluctuations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Behavioral characterization in MPTP/p mouse model of Parkinson’s disease [imrpress.com]
Application Notes and Protocols for Evaluating the Neuroprotective Effects of Etilevodopa in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etilevodopa, the ethyl ester of Levodopa, is a prodrug designed to improve the pharmacokinetic profile of Levodopa, the primary treatment for Parkinson's disease. In biological systems, this compound is rapidly hydrolyzed by esterases to yield Levodopa.[1] Consequently, the neuroprotective or neurotoxic effects of this compound in vitro are expected to be mediated by its conversion to Levodopa.
The in vitro effects of Levodopa on neuronal cells are complex and appear to be concentration-dependent. While some studies report neurotoxic effects, including the induction of apoptosis and oxidative stress, others suggest potential neuroprotective roles.[2][3][4] Therefore, a comprehensive evaluation of this compound's neuroprotective potential requires a panel of cell-based assays to dissect its effects on neuronal viability, apoptosis, oxidative stress, and neuronal morphology.
These application notes provide detailed protocols for a suite of cell culture assays to characterize the neuroprotective profile of this compound. The protocols are designed for use in common neuronal cell models, such as the human neuroblastoma SH-SY5Y cell line, which is widely used in Parkinson's disease research due to its dopaminergic characteristics.[5]
Experimental Workflow Overview
The following diagram outlines the general workflow for evaluating the neuroprotective effects of this compound.
Caption: General experimental workflow for assessing this compound's neuroprotective effects.
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Induction of Neurotoxicity: After 24 hours, remove the medium and add fresh medium containing a neurotoxin (e.g., 1 mM MPP+ or 100 µM 6-OHDA) to induce neuronal damage.
-
This compound Treatment: Immediately after adding the neurotoxin, treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM). Include a vehicle control (medium with neurotoxin but no this compound) and a negative control (medium only).
-
Incubation: Incubate the plate for another 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
Apoptosis Assay (Caspase-3 Activity)
Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. This assay utilizes a fluorogenic substrate for caspase-3 (e.g., DEVD-AFC). Cleavage of the substrate by active caspase-3 releases a fluorescent molecule (AFC), and the fluorescence intensity is proportional to caspase-3 activity.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol, seeding cells in a black, clear-bottom 96-well plate.
-
Cell Lysis: After incubation, remove the medium and wash the cells with ice-cold PBS. Add 50 µL of lysis buffer to each well and incubate on ice for 10 minutes.
-
Substrate Addition: Add 50 µL of reaction buffer containing the caspase-3 substrate (e.g., 50 µM DEVD-AFC) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
Data Analysis: Normalize the fluorescence readings to the protein concentration of each sample and express the results as a fold change relative to the control group.
Oxidative Stress Assay (ROS Production)
Principle: This assay measures the intracellular production of reactive oxygen species (ROS) using the cell-permeable fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA). Once inside the cell, DCFDA is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol, seeding cells in a black, clear-bottom 96-well plate.
-
DCFDA Loading: After the treatment period, remove the medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFDA in PBS to each well and incubate for 30 minutes at 37°C in the dark.
-
Wash: Remove the DCFDA solution and wash the cells twice with PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and immediately measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Data Analysis: Express the fluorescence intensity as a percentage of the control group.
Neurite Outgrowth Assay
Principle: This assay assesses the ability of this compound to protect against neurotoxin-induced neurite retraction or to promote neurite growth. Neurite length and branching are quantified using microscopy and image analysis software.
Protocol:
-
Cell Differentiation: Seed SH-SY5Y cells on coverslips coated with an extracellular matrix protein (e.g., laminin or poly-L-lysine) in a 24-well plate. Differentiate the cells by treating them with retinoic acid (e.g., 10 µM) for 5-7 days.
-
Induction of Neurite Retraction and Treatment: Replace the differentiation medium with fresh medium containing a neurotoxin (e.g., 50 µM 6-OHDA) and various concentrations of this compound.
-
Incubation: Incubate for 24-48 hours.
-
Immunostaining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 5% bovine serum albumin. Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin) overnight at 4°C.
-
Secondary Antibody and Imaging: Wash and incubate with a fluorescently labeled secondary antibody. Mount the coverslips on microscope slides.
-
Image Acquisition and Analysis: Acquire images using a fluorescence microscope. Use image analysis software (e.g., ImageJ with the NeuronJ plugin) to measure the total neurite length and the number of neurites per cell.
-
Data Analysis: Compare the neurite length and number in this compound-treated groups to the neurotoxin-only control.
Data Presentation
The following tables provide an illustrative example of how to present the quantitative data obtained from the described assays. The data shown are hypothetical and based on typical results observed for Levodopa in similar experimental setups.
Table 1: Effect of this compound on Cell Viability in MPP+-Treated SH-SY5Y Cells
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) |
| Control | - | 100 ± 5.2 |
| MPP+ | 1000 | 45 ± 3.8 |
| MPP+ + this compound | 1 | 52 ± 4.1 |
| MPP+ + this compound | 10 | 65 ± 5.5 |
| MPP+ + this compound | 50 | 78 ± 6.2** |
| MPP+ + this compound | 100 | 72 ± 5.9 |
| *p < 0.05, *p < 0.01 vs. MPP+ alone |
Table 2: Effect of this compound on Caspase-3 Activity in 6-OHDA-Treated SH-SY5Y Cells
| Treatment Group | Concentration (µM) | Caspase-3 Activity (Fold Change) |
| Control | - | 1.0 ± 0.1 |
| 6-OHDA | 100 | 3.5 ± 0.4 |
| 6-OHDA + this compound | 1 | 3.1 ± 0.3 |
| 6-OHDA + this compound | 10 | 2.4 ± 0.2 |
| 6-OHDA + this compound | 50 | 1.8 ± 0.2** |
| 6-OHDA + this compound | 100 | 2.0 ± 0.3 |
| *p < 0.05, *p < 0.01 vs. 6-OHDA alone |
Table 3: Effect of this compound on ROS Production in H2O2-Treated SH-SY5Y Cells
| Treatment Group | Concentration (µM) | ROS Production (% of Control) |
| Control | - | 100 ± 8.1 |
| H2O2 | 200 | 250 ± 15.6 |
| H2O2 + this compound | 1 | 230 ± 12.4 |
| H2O2 + this compound | 10 | 180 ± 10.2 |
| H2O2 + this compound | 50 | 140 ± 9.5** |
| H2O2 + this compound | 100 | 165 ± 11.3 |
| *p < 0.05, *p < 0.01 vs. H2O2 alone |
Table 4: Effect of this compound on Neurite Outgrowth in 6-OHDA-Treated Differentiated SH-SY5Y Cells
| Treatment Group | Concentration (µM) | Average Neurite Length (µm/cell) |
| Control | - | 150 ± 12.5 |
| 6-OHDA | 50 | 60 ± 8.2 |
| 6-OHDA + this compound | 1 | 75 ± 9.1 |
| 6-OHDA + this compound | 10 | 105 ± 10.8 |
| 6-OHDA + this compound | 50 | 125 ± 11.5** |
| 6-OHDA + this compound | 100 | 110 ± 10.2 |
| *p < 0.05, *p < 0.01 vs. 6-OHDA alone |
Signaling Pathway Visualization
The neuroprotective or neurotoxic effects of Levodopa (the active metabolite of this compound) are thought to involve multiple signaling pathways. The following diagram illustrates a hypothetical signaling cascade that could be investigated.
Caption: Hypothetical signaling pathways modulated by Levodopa.
Conclusion
The provided application notes and protocols offer a robust framework for the in vitro evaluation of this compound's neuroprotective effects. By employing a multi-assay approach, researchers can gain valuable insights into the compound's mechanism of action and its potential as a therapeutic agent for neurodegenerative diseases. It is crucial to remember the prodrug nature of this compound and to consider the potential dual role of its active metabolite, Levodopa, in neuronal health. Careful dose-response studies are essential to delineate the concentration window at which this compound may exert beneficial effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Levodopa neurotoxicity: experimental studies versus clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Levodopa is toxic to dopamine neurons in an in vitro but not an in vivo model of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Levodopa in Parkinson's disease: neurotoxicity issue laid to rest? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of neurotoxicity following repeated administration of l-dopa, d-dopa and dopamine to embryonic mesencephalic dopamine neurons in cultures derived from Fisher 344 and Sprague-Dawley donors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Etilevodopa in Non-Human Primate Models of Parkinsonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-human primate (NHP) models of Parkinson's disease (PD), particularly those induced by the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), are considered the gold standard for preclinical evaluation of novel anti-parkinsonian therapies.[1][2][3][4] These models closely mimic the motor symptoms of human PD, including bradykinesia, rigidity, and postural abnormalities, and are responsive to standard treatments like levodopa.[1] Furthermore, chronic levodopa administration in MPTP-lesioned primates can induce motor complications such as dyskinesia, providing a valuable platform for developing therapies with reduced side effects.
Etilevodopa, the ethyl ester of levodopa, is a prodrug designed to overcome some of the pharmacokinetic limitations of standard levodopa. Its higher solubility is intended to facilitate more rapid and consistent absorption from the gastrointestinal tract, potentially leading to a faster onset of therapeutic effect and reducing "off" periods in patients with advanced PD. While clinical studies in humans have demonstrated a shorter time to peak plasma levodopa concentrations with this compound compared to standard levodopa, to date, there is a lack of published research on the use of this compound in non-human primate models of Parkinsonism.
These application notes provide a detailed, proposed framework for the evaluation of this compound in MPTP-induced parkinsonian non-human primates. The protocols are based on established methodologies for testing levodopa and other dopaminergic agents in these models.
Proposed Signaling Pathway and Mechanism of Action
This compound is anticipated to follow a similar central mechanism of action to levodopa after its conversion. The primary advantage of this compound lies in its pharmacokinetic profile, which may lead to more stable dopamine levels in the brain.
Experimental Protocols
Non-Human Primate Model Induction (MPTP)
Objective: To induce a stable parkinsonian syndrome in non-human primates.
Species: Common marmosets (Callithrix jacchus) or cynomolgus macaques (Macaca fascicularis) are commonly used.
Materials:
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP-HCl)
-
Sterile saline (0.9%)
-
Animal handling and restraint equipment
-
Personal protective equipment (PPE)
Protocol:
-
Acclimation: Animals should be acclimated to the housing and handling procedures for a minimum of two weeks prior to MPTP administration.
-
Baseline Assessment: Conduct baseline behavioral assessments (see Protocol 2) to establish pre-lesion motor function.
-
MPTP Preparation: Dissolve MPTP-HCl in sterile saline to the desired concentration immediately before use.
-
Administration:
-
Marmosets: A common regimen involves subcutaneous (s.c.) injections of MPTP at 2 mg/kg daily for 5 consecutive days.
-
Macaques: Various protocols exist, including intravenous (i.v.) or intramuscular (i.m.) injections. A typical regimen might be 0.2-0.5 mg/kg i.v. or i.m. weekly until a stable parkinsonian state is achieved.
-
-
Monitoring: Closely monitor animals for the development of parkinsonian signs, as well as general health, weight, and hydration. Supportive care may be necessary.
-
Stabilization: Allow a stabilization period of 3-6 weeks after the final MPTP dose for the parkinsonian state to become consistent before initiating drug trials.
Behavioral Assessment
Objective: To quantify parkinsonian disability and levodopa-induced dyskinesia.
Materials:
-
Video recording equipment
-
Observational cage
-
Behavioral scoring sheets or software
Protocols:
-
Parkinsonian Rating Scale:
-
Place the animal in a familiar observation cage.
-
Score the animal based on a validated primate parkinsonism rating scale. This typically includes measures of:
-
Posture: e.g., hunched, rigid.
-
Gait: e.g., slow, shuffling.
-
Bradykinesia/Akinesia: e.g., reduced spontaneous movement, freezing.
-
Tremor: Presence and severity.
-
-
Observations are typically made for set periods (e.g., 5-10 minutes) at regular intervals (e.g., every 30 minutes) post-drug administration.
-
-
Dyskinesia Rating Scale:
-
Following chronic levodopa or this compound administration, observe for the emergence of involuntary movements.
-
Score dyskinesia using a validated scale, such as the Global Primate Dyskinesia Rating Scale. This assesses the severity of choreiform (jerky) and dystonic (sustained twisting) movements affecting the limbs, trunk, and face.
-
Scoring is performed at regular intervals alongside parkinsonian ratings.
-
This compound Administration and Efficacy Testing
Objective: To assess the anti-parkinsonian efficacy and dyskinesia profile of this compound compared to standard levodopa.
Materials:
-
This compound
-
Levodopa
-
Carbidopa or Benserazide (peripheral decarboxylase inhibitor)
-
Vehicle for drug administration (e.g., water, fruit juice)
-
Oral gavage or other suitable administration equipment
Protocol:
-
Drug Preparation: Prepare fresh solutions or suspensions of this compound/carbidopa and levodopa/carbidopa on each day of testing. Due to its higher solubility, this compound may be easier to dissolve.
-
Study Design: A crossover design is recommended, where each animal receives all treatments (vehicle, levodopa, and this compound) in a randomized order with a washout period (e.g., at least 48 hours) between treatments.
-
Administration: Administer the drug combinations orally (e.g., via gavage or mixed with a small food treat). The peripheral decarboxylase inhibitor (carbidopa or benserazide) should be co-administered to prevent peripheral conversion of levodopa to dopamine.
-
Behavioral Scoring: Immediately following drug administration, begin behavioral scoring (Protocol 2) at regular intervals for a period of 4-6 hours to capture the full time-course of the drug's effect.
-
Data Analysis: For each treatment, calculate the total parkinsonism and dyskinesia scores over the observation period (Area Under the Curve - AUC) and determine the time to onset, peak effect, and duration of the anti-parkinsonian response.
Proposed Experimental Workflow
Data Presentation: Hypothetical Quantitative Data
The following tables present hypothetical data structures for comparing this compound and levodopa in MPTP-treated macaques. Dosages are molar equivalents to a standard levodopa dose.
Table 1: Pharmacokinetic Profile (Plasma Levodopa)
| Treatment (Oral) | Dose (molar equivalent) | Tmax (min) | Cmax (ng/mL) | AUC 0-4h (ng·h/mL) |
| Levodopa/Carbidopa | 20 mg/kg LD + 5 mg/kg CD | 65 ± 12 | 2500 ± 450 | 6000 ± 900 |
| This compound/Carbidopa | 25 mg/kg ED + 5 mg/kg CD | 30 ± 8 | 2800 ± 500 | 6200 ± 950 |
Data are presented as Mean ± SEM. Tmax: Time to maximum concentration; Cmax: Maximum concentration; AUC: Area under the curve.
Table 2: Anti-Parkinsonian Efficacy
| Treatment | Dose (molar equivalent) | Onset of Action (min) | Peak Effect (min) | Duration of "On" Time (min) | Total Parkinsonism Score (AUC) |
| Vehicle | - | - | - | 0 | 1200 ± 150 |
| Levodopa/Carbidopa | 20 mg/kg LD | 45 ± 10 | 90 - 120 | 180 ± 25 | 550 ± 80 |
| This compound/Carbidopa | 25 mg/kg ED | 20 ± 5 | 60 - 90 | 190 ± 30 | 520 ± 75 |
Data are presented as Mean ± SEM.
Table 3: Dyskinesia Severity (in chronically treated animals)
| Treatment | Dose (molar equivalent) | Peak Dyskinesia Score (max 20) | Total Dyskinesia Score (AUC) |
| Levodopa/Carbidopa | 20 mg/kg LD | 12 ± 3 | 950 ± 120 |
| This compound/Carbidopa | 25 mg/kg ED | 11 ± 2.5 | 900 ± 110 |
Data are presented as Mean ± SEM.
Conclusion
The MPTP-lesioned non-human primate model offers a robust platform for the preclinical evaluation of this compound. The proposed protocols provide a comprehensive framework for assessing its potential advantages over standard levodopa, particularly concerning the speed of onset and consistency of its therapeutic effect. Key outcome measures should include detailed pharmacokinetic profiling alongside rigorous behavioral assessments of both anti-parkinsonian efficacy and potential for inducing motor complications. Such studies are crucial to determine if the favorable pharmacokinetic profile of this compound translates into meaningful therapeutic benefits in a model that is highly predictive of clinical outcomes.
References
- 1. youtube.com [youtube.com]
- 2. Levodopa improves motor deficits but can further disrupt cognition in a macaque Parkinson model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Levodopa methyl ester treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modeling Parkinson’s Disease in Primates: The MPTP Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Radiolabeled Etilevodopa for Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etilevodopa, the ethyl ester prodrug of Levodopa (L-DOPA), offers potential advantages for imaging studies of the dopaminergic system in the brain using Positron Emission Tomography (PET).[1][2] As a more soluble form of L-DOPA, this compound may exhibit altered pharmacokinetic properties, potentially leading to improved brain uptake and more accurate quantification of dopamine synthesis.[3] This document provides detailed protocols for the synthesis of radiolabeled this compound with Carbon-11 ([¹¹C]this compound) and Fluorine-18 ([¹⁸F]this compound), intended for use as PET tracers in preclinical and clinical imaging studies.
Radiolabeled L-DOPA, particularly [¹⁸F]F-DOPA, is a well-established PET tracer for assessing the integrity of the presynaptic dopaminergic system.[4][5] The synthesis of radiolabeled this compound builds upon these established methods by incorporating a final, rapid esterification step.
Signaling Pathway and Mechanism of Action
This compound acts as a prodrug that is rapidly hydrolyzed in vivo by non-specific esterases to yield Levodopa and ethanol. Levodopa is then transported across the blood-brain barrier and converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC). The resulting radiolabeled dopamine is then stored in presynaptic vesicles and released upon neuronal activation. PET imaging with radiolabeled this compound allows for the visualization and quantification of this entire process, providing a measure of presynaptic dopaminergic function.
Caption: Mechanism of Action of Radiolabeled this compound.
Experimental Protocols
The synthesis of radiolabeled this compound is a two-stage process: first, the synthesis of radiolabeled L-DOPA ([¹¹C]L-DOPA or [¹⁸F]F-DOPA), followed by a rapid ethyl esterification. The protocols below are designed for implementation in an automated synthesis module within a hot cell environment.
Synthesis of [¹¹C]this compound
1. Production of [¹¹C]Carbon Dioxide:
-
[¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a gas target using a cyclotron.
2. Synthesis of [¹¹C]L-DOPA (via Bucherer-Strecker method):
-
Precursor: 3,4-dihydroxybenzaldehyde.
-
The trapped [¹¹C]CO₂ is converted to [¹¹C]cyanide.
-
The [¹¹C]cyanide is reacted with the precursor, ammonium carbonate, and a reducing agent in a one-pot synthesis to form the racemic [¹¹C]DOPA.
-
The reaction mixture is then subjected to chiral HPLC purification to isolate the L-isomer.
-
Deprotection of any protecting groups is performed using hydriodic acid.
3. Rapid Ethyl Esterification of [¹¹C]L-DOPA:
-
Reagents: Anhydrous ethanol, Thionyl chloride (SOCl₂).
-
The purified [¹¹C]L-DOPA is dried to azeotropic conditions.
-
A solution of thionyl chloride in anhydrous ethanol is added to the reaction vessel containing the dried [¹¹C]L-DOPA.
-
The reaction is allowed to proceed at room temperature for 5-10 minutes.
-
The solvent and excess reagents are rapidly removed under vacuum.
4. Purification and Formulation:
-
The crude [¹¹C]this compound is redissolved in a suitable solvent (e.g., ethanol/saline).
-
The final product is purified using solid-phase extraction (SPE) cartridges to remove any unreacted [¹¹C]L-DOPA and other impurities.
-
The purified [¹¹C]this compound is formulated in a sterile, pyrogen-free saline solution for injection.
-
Quality control is performed using HPLC to determine radiochemical purity, chemical purity, and specific activity.
Synthesis of [¹⁸F]this compound
1. Production of [¹⁸F]Fluoride:
-
[¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a liquid target using a cyclotron.
2. Synthesis of 6-[¹⁸F]Fluoro-L-DOPA ([¹⁸F]F-DOPA) (Nucleophilic Method):
-
Precursor: A suitable protected and activated L-DOPA precursor (e.g., ABX 1336).
-
The aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge and eluted with a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate.
-
The [¹⁸F]fluoride is dried azeotropically.
-
The dried [¹⁸F]fluoride is reacted with the precursor in a suitable solvent (e.g., DMSO) at an elevated temperature (e.g., 130°C) for a short period (e.g., 8 minutes).
-
The intermediate is then subjected to deprotection steps, typically involving acid hydrolysis.
3. Rapid Ethyl Esterification of [¹⁸F]F-DOPA:
-
Reagents: Anhydrous ethanol, Thionyl chloride (SOCl₂).
-
The deprotected and purified [¹⁸F]F-DOPA is dried azeotropically.
-
A solution of thionyl chloride in anhydrous ethanol is added to the reaction vessel.
-
The reaction is allowed to proceed at room temperature for 5-10 minutes.
-
Solvent and excess reagents are removed under vacuum.
4. Purification and Formulation:
-
The crude [¹⁸F]this compound is redissolved and purified using SPE cartridges.
-
The final product is formulated in a sterile, pyrogen-free saline solution.
-
Quality control is performed via HPLC to assess radiochemical purity, chemical purity, enantiomeric purity, and specific activity.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of radiolabeled L-DOPA, which serves as the precursor for radiolabeled this compound. The values for this compound are estimated based on an additional high-yield esterification step.
| Parameter | [¹¹C]L-DOPA | [¹¹C]this compound (Estimated) | [¹⁸F]F-DOPA (Nucleophilic) | [¹⁸F]this compound (Estimated) |
| Radiochemical Yield (decay-corrected) | 28% | ~20-25% | 9.3-9.8% (uncorrected) | ~7-9% (uncorrected) |
| Synthesis Time (from EOB) | 55-60 min | ~65-75 min | ~140 min | ~150-160 min |
| Radiochemical Purity | >95% | >95% | >99.9% | >98% |
| Enantiomeric Purity | >95% | >95% | >99.9% | >98% |
| Specific Activity (at EOS) | High | High | 2.1-3.9 Ci/µmol | 1.9-3.7 Ci/µmol |
Experimental Workflow Diagrams
Caption: Experimental Workflow for Radiolabeled this compound Synthesis.
References
- 1. This compound [medbox.iiab.me]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Automatic Production of [18F]F-DOPA Using the Raytest SynChrom R&D Module - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC-free and cassette-based nucleophilic production of [18F]FDOPA for clinical use - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Etilevodopa in the Study of Dopamine Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etilevodopa, the ethyl ester of Levodopa, is a prodrug designed to enhance the pharmacokinetic profile of Levodopa, the primary precursor to dopamine and the gold-standard treatment for Parkinson's disease. Due to its increased solubility and faster gastrointestinal transit, this compound provides a more rapid delivery of Levodopa into the systemic circulation.[1][2] This characteristic makes it a valuable tool for researchers studying the dynamics of dopamine metabolism, particularly for investigating the initial stages of dopamine synthesis and turnover. These application notes provide an overview of this compound's use in this context, along with detailed protocols for its application in experimental settings.
This compound is rapidly hydrolyzed by nonspecific esterases in the gastrointestinal tract to yield Levodopa and ethanol.[1] Subsequently, Levodopa is absorbed and can cross the blood-brain barrier, where it is converted to dopamine by aromatic L-amino acid decarboxylase (AADC). The study of this compound allows for a focused examination of the metabolic cascade that follows a rapid influx of Levodopa, providing insights into the efficiency of dopamine synthesis, storage, and catabolism.
Key Applications
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: The rapid absorption of Levodopa from this compound allows for precise modeling of Levodopa's conversion to dopamine and its subsequent effects.
-
Investigating Dopamine Turnover: By providing a rapid pulse of Levodopa, this compound can be used to study the rates of dopamine synthesis, release, and metabolism in various brain regions.
-
Evaluating Modulators of Dopamine Metabolism: this compound can be used as a tool to assess the efficacy of drugs that inhibit enzymes involved in dopamine metabolism, such as AADC and catechol-O-methyltransferase (COMT).
Data Presentation
Pharmacokinetic Profile of Levodopa following Administration of this compound vs. Standard Levodopa
The following table summarizes the key pharmacokinetic parameters of Levodopa in plasma following the administration of this compound/Carbidopa versus a standard Levodopa/Carbidopa formulation in patients with Parkinson's disease.
| Parameter | This compound/Carbidopa (Swallowed Tablets) | Levodopa/Carbidopa (Standard Tablets) | Significance |
| tmax (Time to Maximum Concentration) | ~30 minutes[1] | 54 minutes[1] | Significantly shorter with this compound |
| Cmax (Maximum Concentration) | 2.3 - 2.7 µg/mL | Within a similar range to this compound | Significantly greater with this compound |
| AUC (Area Under the Curve) 0-45 min | Significantly greater than Levodopa | - | p < 0.05 |
| AUC 0-1 hour | Significantly greater than Levodopa | - | p < 0.05 |
| AUC 0-2 hours | Significantly greater than Levodopa | - | p < 0.05 |
Clinical Efficacy in Parkinson's Disease Patients with Motor Fluctuations
This table presents data from a randomized controlled trial comparing the clinical effects of this compound/Carbidopa and Levodopa/Carbidopa over 18 weeks.
| Outcome Measure | This compound/Carbidopa Group | Levodopa/Carbidopa Group | p-value |
| Reduction in Mean Total Daily "Time to On" (TTON) | 0.58 hours | 0.79 hours | 0.24 |
| Reduction in Response Failures | -6.82% | -4.69% | 0.20 |
| Improvement in Total Daily "Off" Time | -0.85 hours | -0.87 hours | Not significant |
Mandatory Visualizations
References
- 1. Pharmacokinetics of this compound compared to levodopa in patients with Parkinson's disease: an open-label, randomized, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A randomized controlled trial of this compound in patients with Parkinson disease who have motor fluctuations - PubMed [pubmed.ncbi.nlm.nih.gov]
Standard Operating Procedure for Etilevodopa Handling and Storage: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etilevodopa, the ethyl ester of Levodopa, is a prodrug developed for the treatment of Parkinson's disease.[1] It is designed to offer improved solubility and faster absorption compared to its parent compound, Levodopa.[2] In the gastrointestinal tract, this compound is rapidly hydrolyzed by esterases into Levodopa and ethanol.[2] Levodopa then crosses the blood-brain barrier and is converted to dopamine, replenishing the depleted levels of this neurotransmitter in the brains of Parkinson's disease patients.[3] This document provides detailed protocols for the safe handling, storage, and experimental use of this compound, intended for research and drug development purposes.
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate | |
| Synonyms | L-DOPA ethyl ester, Levodopa ethyl ester | [2] |
| Molecular Formula | C₁₁H₁₅NO₄ | |
| Molecular Weight | 225.24 g/mol | |
| CAS Number | 37178-37-3 | |
| Appearance | Solid powder | |
| Solubility (this compound Hydrochloride) | PBS: 25 mg/mL (with sonication) | |
| Solubility (Levodopa) | Water: Slightly soluble; Ethanol (95%): Practically insoluble |
Safety and Handling
This compound is classified as harmful if swallowed and causes serious eye irritation. Standard laboratory safety protocols should be strictly followed.
3.1. Personal Protective Equipment (PPE)
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Gloves: Wear appropriate chemical-resistant gloves.
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Eye Protection: Use safety glasses or goggles.
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Lab Coat: A standard laboratory coat is required.
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Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a dust mask or respirator should be used to avoid inhalation.
3.2. Engineering Controls
-
Fume Hood: All handling of the solid powder and preparation of concentrated stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Eyewash Station and Safety Shower: Ensure easy access to an eyewash station and a safety shower in case of accidental exposure.
3.3. First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
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Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
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Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and provide them with water to drink. Seek immediate medical attention.
Storage and Stability
Proper storage is critical to maintain the integrity and stability of this compound.
4.1. Solid Compound
-
Short-term (days to weeks): Store at 0-4°C in a dry, dark environment.
-
Long-term (months to years): Store at -20°C in a dry, dark environment.
4.2. Stock Solutions
-
Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.
-
Solutions should be stored in airtight containers, protected from light, and preferably under an inert nitrogen atmosphere to prevent oxidation.
-
Aliquot solutions to avoid repeated freeze-thaw cycles.
4.3. Stability Considerations
The active metabolite, Levodopa, is susceptible to degradation in solution, particularly through oxidation and hydrolysis. The stability of Levodopa solutions is influenced by temperature, light, and the presence of antioxidants.
| Condition | Stability of Levodopa in Solution | Recommendation | Reference |
| Room Temperature (without antioxidant) | Significant decline within 48 hours | Prepare fresh solutions daily | |
| Room Temperature (with ascorbic acid) | Stable for up to 72 hours | Add ascorbic acid for short-term experiments | |
| Refrigerated (4°C) | Stable for at least 7 days | Store working solutions at 4°C for up to a week | |
| Frozen (-20°C) | Stable for at least 7 days | Store aliquots at -20°C for longer-term use | |
| Light Exposure | No significant effect on stability | While light protection is generally good practice, temperature is a more critical factor. |
Experimental Protocols
5.1. Preparation of Stock Solutions
Protocol 1: Preparation of a 10 mM this compound Hydrochloride Stock Solution in PBS
-
Materials: this compound hydrochloride powder, sterile phosphate-buffered saline (PBS), sterile conical tubes, vortex mixer, sonicator, 0.22 µm sterile filter.
-
Procedure:
-
In a certified chemical fume hood, weigh out the required amount of this compound hydrochloride. For a 10 mM solution in 10 mL, weigh 26.17 mg (Molecular Weight: 261.70 g/mol for the hydrochloride salt).
-
Add the powder to a sterile 15 mL conical tube.
-
Add 10 mL of sterile PBS to the tube.
-
Vortex the solution until the powder is mostly dissolved.
-
Sonicate the solution in a water bath sonicator until it becomes clear.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
5.2. In Vitro Experiment: Cell Viability Assay
This protocol describes a general method for assessing the effect of this compound on cell viability using an MTT assay. The optimal concentration of this compound and incubation time should be determined empirically for each cell line.
Protocol 2: MTT Assay for Cell Viability
-
Materials: PC12 or SH-SY5Y cells, complete culture medium, this compound stock solution, 96-well plates, MTT solution (5 mg/mL in PBS), solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol), microplate reader.
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
-
Express the results as a percentage of the vehicle-treated control.
-
5.3. In Vivo Experiment: Administration in a Rodent Model
This protocol is adapted from Levodopa administration protocols and should be optimized for this compound and the specific animal model.
Protocol 3: Intraperitoneal (IP) Administration of this compound in Mice
-
Materials: this compound hydrochloride, sterile saline, benserazide hydrochloride (an AADC inhibitor to prevent peripheral conversion of Levodopa), sterile injection vials, syringes, and needles.
-
Procedure:
-
Prepare the injection solution fresh daily.
-
Dissolve benserazide hydrochloride in sterile saline. A common dose is 12 mg/kg.
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Dissolve this compound hydrochloride in the benserazide solution. The dosage of this compound should be determined based on the desired Levodopa equivalence. For example, a common Levodopa dose is 2-10 mg/kg.
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Administer the solution via intraperitoneal injection. The injection volume should be appropriate for the size of the animal (typically 5-10 mL/kg for mice).
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Monitor the animals for behavioral changes and any adverse effects.
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Signaling Pathway and Experimental Workflow
6.1. This compound to Dopamine Signaling Pathway
This compound acts as a prodrug for Levodopa, which is then converted to dopamine. The following diagram illustrates this metabolic pathway.
Caption: Metabolic conversion of this compound to Dopamine.
6.2. Experimental Workflow for In Vitro Analysis
The following diagram outlines a typical workflow for studying the effects of this compound in a cell culture model.
Caption: Workflow for in vitro cell-based assays with this compound.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Oral Bioavailability of Etilevodopa
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the oral bioavailability of Etilevodopa. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its primary mechanism improve upon Levodopa's bioavailability?
A1: this compound is an ethyl-ester prodrug of Levodopa, the gold standard for treating Parkinson's disease.[1] The primary challenge with oral Levodopa is its poor solubility and extensive presystemic metabolism, which limits its bioavailability.[2][3] this compound was designed to overcome these limitations. Its ethyl-ester group increases its solubility, allowing it to dissolve more readily in the stomach and pass quickly to the duodenum.[4][5] In the duodenum, it is rapidly hydrolyzed by local esterases back into Levodopa, which is then absorbed into the bloodstream. This mechanism aims to deliver Levodopa to its primary absorption site more efficiently than standard Levodopa formulations.
Q2: What is the role of Carbidopa when co-administered with this compound?
A2: Carbidopa is a peripheral dopa decarboxylase inhibitor. When co-administered with this compound (which is converted to Levodopa), Carbidopa prevents the premature conversion of Levodopa to dopamine in the peripheral tissues. This is crucial because dopamine itself cannot cross the blood-brain barrier to exert its therapeutic effect in the brain. By inhibiting peripheral metabolism, Carbidopa increases the amount of Levodopa that can cross the blood-brain barrier, thereby enhancing its bioavailability and reducing peripheral side effects such as nausea and cardiac arrhythmias.
Q3: Are there any known adverse events specifically associated with the this compound prodrug itself?
A3: Clinical studies have shown that this compound co-administered with Carbidopa is generally well-tolerated, with a safety profile comparable to that of standard Levodopa/Carbidopa formulations. The adverse events reported are typically those associated with Levodopa therapy, such as motor fluctuations and dyskinesias. However, despite its pharmacokinetic advantages, some studies have not found a significant improvement in clinical outcomes like "time to on" compared to standard Levodopa.
Q4: How does the gut microbiome affect the bioavailability of Levodopa derived from this compound?
A4: The gut microbiota can significantly impact Levodopa's bioavailability. Certain gut bacteria, such as Enterococcus faecalis, can metabolize Levodopa to dopamine, which cannot be absorbed and utilized by the brain. This bacterial metabolism reduces the amount of Levodopa available for absorption. Therefore, variability in the composition of an individual's gut microbiome could contribute to inter-individual differences in the therapeutic response to this compound.
Troubleshooting Guide
This guide addresses common issues that may arise during in vitro and in vivo experiments aimed at evaluating and improving the oral bioavailability of this compound.
Issue 1: High variability in plasma Levodopa concentrations between subjects.
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Possible Cause 1: Inconsistent food intake.
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Troubleshooting Step: Standardize food intake before and after drug administration. High-protein meals can compete with Levodopa for absorption through the large neutral amino acid transporters in the gut.
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Possible Cause 2: Variability in gastrointestinal transit time.
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Troubleshooting Step: Monitor and record any conditions or medications that could affect gastric emptying and intestinal motility. Delayed gastric emptying can delay the delivery of this compound to the duodenum for hydrolysis and absorption.
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Possible Cause 3: Differences in gut esterase activity.
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Troubleshooting Step: While difficult to control in vivo, be aware that inter-individual and even intra-individual variations in intestinal esterase activity can affect the rate of this compound hydrolysis to Levodopa.
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Issue 2: Inaccurate quantification of Levodopa in plasma samples.
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Possible Cause 1: Instability of Levodopa in solution.
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Troubleshooting Step: Levodopa is unstable and can degrade in solution, especially at room temperature. Use a stabilizing agent like ascorbic acid in your solutions and keep samples on ice or frozen until analysis. Prepare standard solutions fresh daily.
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-
Possible Cause 2: Incomplete dissolution of Levodopa standards.
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Troubleshooting Step: Incomplete dissolution of standard stock solutions can lead to an underestimation of the true concentration, resulting in apparently higher plasma concentrations in your samples. Ensure complete dissolution of your standards before use.
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Possible Cause 3: Interference from other compounds in the plasma matrix.
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Troubleshooting Step: Optimize your HPLC method to ensure good separation of Levodopa from other plasma components. Use a suitable internal standard to account for any matrix effects.
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Issue 3: Difficulty in simultaneously quantifying this compound and Levodopa.
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Possible Cause: Rapid in vivo hydrolysis of this compound.
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Troubleshooting Step: Due to the rapid conversion of this compound to Levodopa in the duodenum, detecting the prodrug in plasma can be challenging. Develop a highly sensitive LC-MS/MS method with a rapid quenching step for plasma samples to minimize ex vivo hydrolysis.
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Data Presentation
The following tables summarize the pharmacokinetic parameters of Levodopa following the administration of this compound/Carbidopa and standard Levodopa/Carbidopa.
Table 1: Pharmacokinetic Parameters of Levodopa after Administration of this compound/Carbidopa vs. Levodopa/Carbidopa
| Parameter | This compound/Carbidopa (Swallowed Tablets) | Levodopa/Carbidopa (Standard Tablets) |
| Tmax (minutes) | ~30 | 54 |
| Cmax (µg/mL) | 2.3 - 2.7 (Significantly greater than Levodopa tablets) | 2.3 - 2.7 |
| AUC (0-45 min) | Significantly greater than Levodopa tablets | - |
| AUC (0-1 hr) | Significantly greater than Levodopa tablets | - |
| AUC (0-2 hr) | Significantly greater than Levodopa tablets | - |
Data sourced from a clinical study involving patients with Parkinson's disease.
Experimental Protocols
Protocol 1: In Vivo Bioavailability Study in a Preclinical Model (e.g., Beagle Dogs)
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Animal Model: Beagle dogs are a suitable model due to the similarities in Levodopa pharmacokinetics to humans.
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Drug Administration:
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Administer this compound/Carbidopa or Levodopa/Carbidopa orally after an overnight fast.
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For intravenous administration (to determine absolute bioavailability), infuse a known dose of Levodopa.
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-
Blood Sampling:
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Collect blood samples at predetermined time points (e.g., 0, 15, 30, 45, 60, 90, 120, 180, 240 minutes) post-dosing.
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Immediately place blood samples in tubes containing an anticoagulant and a stabilizing agent (e.g., ascorbic acid).
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Centrifuge the samples to separate plasma and store at -80°C until analysis.
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Plasma Analysis:
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Quantify Levodopa concentrations in plasma using a validated HPLC-UV or LC-MS/MS method.
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-
Pharmacokinetic Analysis:
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Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
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Determine the absolute bioavailability by comparing the AUC from oral administration to the AUC from intravenous administration.
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Protocol 2: High-Performance Liquid Chromatography (HPLC) for Levodopa Quantification in Plasma
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Sample Preparation:
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Thaw plasma samples on ice.
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Perform protein precipitation by adding a precipitating agent (e.g., perchloric acid) to the plasma sample.
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Vortex and centrifuge to pellet the precipitated proteins.
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Collect the supernatant for analysis.
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-
HPLC System and Conditions:
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Column: C18 reverse-phase column.
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Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile), delivered isocratically or as a gradient.
-
Flow Rate: Typically 1 mL/min.
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Detection: UV detector set at an appropriate wavelength for Levodopa (e.g., 280 nm).
-
-
Quantification:
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Prepare a standard curve of Levodopa in blank plasma.
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Analyze the samples and quantify the Levodopa concentration by comparing the peak area to the standard curve.
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Visualizations
Caption: Metabolic conversion of this compound to Levodopa and its subsequent absorption.
Caption: A typical experimental workflow for an in vivo bioavailability study.
References
- 1. Dopamine and Levodopa Prodrugs for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The absorption and metabolism of a standard oral dose of levodopa in patients with parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A randomized controlled trial of this compound in patients with Parkinson disease who have motor fluctuations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Etilevodopa Dosage to Reduce Motor Fluctuations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Etilevodopa. The content is designed to address specific issues that may be encountered during preclinical and clinical experiments aimed at optimizing its dosage to reduce motor fluctuations in Parkinson's disease models.
Frequently Asked Questions (FAQs)
Q1: What is the primary pharmacokinetic advantage of this compound over standard Levodopa/Carbidopa?
A1: this compound is an ethyl-ester prodrug of levodopa, which gives it greater gastric solubility.[1] This allows it to pass more quickly from the stomach to the small intestine, where it is rapidly hydrolyzed into levodopa.[1] The result is a significantly shorter time to maximum plasma levodopa concentration (tmax) compared to standard levodopa formulations.[2]
Q2: Despite its faster absorption, why did a pivotal clinical trial not show superior efficacy for this compound in reducing motor fluctuations?
A2: A large, double-blind, randomized clinical trial found no significant difference between this compound-carbidopa and Levodopa-carbidopa in reducing the total daily "time to on" (TTON) or "off" time.[1] While the pharmacokinetic profile of this compound is theoretically advantageous for reducing "delayed on" periods, this did not translate into a measurable clinical improvement in motor fluctuations in the study population.[1]
Q3: What are the common side effects observed with this compound administration?
A3: The safety profile of this compound/carbidopa has been found to be comparable to that of standard Levodopa/carbidopa. Common levodopa-related side effects can include nausea, vomiting, loss of appetite, lightheadedness, lowered blood pressure, confusion, and the development of dyskinesias (involuntary movements).
Q4: Can this compound be used to manage "wearing-off" phenomena?
A4: While the rapid onset of action of this compound might suggest a potential benefit for "wearing-off," the major clinical trial did not demonstrate a significant improvement in "off" time compared to standard levodopa. Management of "wearing-off" typically involves adjusting the levodopa dosage schedule, such as shortening the interval between doses, or adding adjunctive therapies like COMT inhibitors or MAO-B inhibitors to prolong the effect of levodopa.
Troubleshooting Guide
Issue 1: Rapid onset of peak-dose dyskinesia after this compound administration.
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Possible Cause: Due to its rapid absorption and conversion to levodopa, this compound can lead to a sharp increase in plasma levodopa levels. In subjects "primed" by long-term levodopa exposure, this can trigger peak-dose dyskinesia, which are involuntary movements that occur when dopamine stimulation is at its highest.
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Troubleshooting Steps:
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Dosage Adjustment: The most direct approach is to reduce the individual dose of this compound.
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Fractionation of Dosing: Consider administering smaller, more frequent doses of this compound throughout the day to maintain more stable plasma levodopa levels.
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Adjunctive Therapy: The addition of amantadine, particularly extended-release formulations, may help to reduce dyskinesia without worsening "off" periods.
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Discontinuation of Other Dopaminergic Medications: If the subject is on other dopamine-enhancing medications (e.g., dopamine agonists, MAO-B inhibitors), consider reducing their dosage.
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Issue 2: "Delayed-on" or "no-on" response despite this compound's high solubility.
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Possible Cause: While this compound has improved solubility, other factors can still delay its effect. Delayed gastric emptying can prevent the drug from reaching the small intestine for absorption. Additionally, competition for absorption with dietary amino acids can reduce bioavailability.
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Troubleshooting Steps:
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Administration on an Empty Stomach: Administer this compound at least 30 minutes before or 60 minutes after a meal, particularly high-protein meals.
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Use of Prokinetic Agents: In preclinical models with gastroparesis, the use of a prokinetic agent could be explored to accelerate gastric emptying, though this should be carefully considered for its potential interactions.
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Formulation Check: Ensure the experimental formulation of this compound is stable and dissolving as expected.
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Issue 3: Increased frequency of "off" periods between doses.
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Possible Cause: The shorter tmax and potentially more rapid decline in plasma levodopa levels after the peak could lead to a quicker return of motor symptoms before the next dose is scheduled.
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Troubleshooting Steps:
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Shorten Dosing Interval: Decrease the time between this compound doses to prevent plasma levels from falling below the therapeutic threshold.
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Combination Therapy: Consider a combination approach where this compound is used for a rapid onset of action, potentially supplemented with a controlled-release levodopa formulation to maintain more stable levodopa levels throughout the day.
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Adjunctive COMT or MAO-B Inhibitors: The addition of a catechol-O-methyltransferase (COMT) inhibitor or a monoamine oxidase-B (MAO-B) inhibitor can extend the peripheral and central half-life of levodopa, respectively, thereby prolonging the "on" time.
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Data Presentation
Table 1: Pharmacokinetic Profile of this compound vs. Levodopa
| Parameter | This compound/Carbidopa | Levodopa/Carbidopa | Reference |
| Mean Time to Maximum Concentration (tmax) | ~30 minutes | ~54 minutes | |
| Mean Maximum Concentration (Cmax) | 2.3 - 2.7 µg/mL (Significantly greater with swallowed tablets) | Variable | |
| Area Under the Curve (AUC) 0-45 min | Significantly greater | Lower | |
| Area Under the Curve (AUC) 0-1 hr & 0-2 hr | Significantly greater with swallowed tablets | Lower |
Table 2: Clinical Efficacy in Patients with Motor Fluctuations (18-week study)
| Outcome Measure | This compound-Carbidopa Group | Levodopa-Carbidopa Group | P-value | Reference |
| Change in Total Daily "Time to On" (TTON) | -0.58 hours | -0.79 hours | .24 | |
| Change in Total Daily "Off" Time | -0.85 hours | -0.87 hours | Not significant | |
| Reduction in Response Failures | -6.82% | -4.69% | .20 |
Experimental Protocols
Protocol 1: Assessment of Motor Fluctuations Using Patient Diaries
This protocol is adapted from standard methodologies used in clinical trials to assess motor fluctuations.
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Subject Training:
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Provide subjects with a standardized paper or electronic diary.
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Train subjects to record their motor state every 30 minutes throughout the waking day (e.g., 8:00 AM to 8:00 PM).
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Define the motor states clearly:
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"Off": A state where Parkinson's symptoms are prominent, and mobility is poor.
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"On without dyskinesia": A state of good motor control and mobility without involuntary movements.
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"On with non-troublesome dyskinesia": Good motor control, but with the presence of involuntary movements that are not bothersome.
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"On with troublesome dyskinesia": Good motor control, but with bothersome involuntary movements.
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-
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Data Collection:
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Subjects should complete the diary for a baseline period (e.g., 7 days) before the initiation of the experimental treatment.
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Diary collection should continue throughout the treatment period.
-
-
Data Analysis:
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Calculate the total daily "off" time by summing the half-hour periods recorded as "off".
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Calculate the total daily "on" time (with and without dyskinesia).
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Compare the change in "off" time from baseline to the treatment period.
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Protocol 2: Unified Parkinson's Disease Rating Scale (UPDRS) Part III (Motor Examination)
The UPDRS Part III is a standardized assessment of motor function performed by a trained clinician.
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Examiner Training: The examiner must be trained in the administration and scoring of the MDS-UPDRS to ensure consistency.
-
Patient State: Note whether the patient is in an "on" or "off" medication state at the time of the examination.
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Examination Components: The examination includes, but is not limited to, the assessment of:
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Speech
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Facial Expression
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Tremor at Rest (in different body parts)
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Action or Postural Tremor of Hands
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Rigidity (in neck and limbs)
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Finger Tapping
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Hand Movements (opening and closing fists)
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Pronation-Supination Movements of Hands
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Leg Agility
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Arising from a Chair
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Gait
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Postural Stability
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Body Bradykinesia and Hypokinesia
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-
Scoring: Each item is scored on a 5-point scale (0 = normal, 1 = slight, 2 = mild, 3 = moderate, 4 = severe). The total score provides a quantitative measure of motor impairment.
Visualizations
References
Technical Support Center: Minimizing Side Effects of Etilevodopa in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Etilevodopa in preclinical models. The focus is on minimizing and managing a significant side effect analogous to Levodopa-induced dyskinesia (LID).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to Levodopa?
This compound is an ethyl ester prodrug of Levodopa (L-DOPA), the gold-standard treatment for Parkinson's disease (PD).[1][2] It is designed to have greater solubility and faster absorption than Levodopa, being rapidly hydrolyzed to Levodopa in the gastrointestinal tract.[1][3] The primary goal of developing this compound was to shorten the time to maximum Levodopa concentration in the plasma.[4]
Q2: What are the expected side effects of this compound in preclinical models?
While specific preclinical data on this compound's side effects are limited as it was never marketed, its rapid conversion to Levodopa suggests a side effect profile similar to that of Levodopa. The most significant and well-studied side effect of long-term Levodopa administration in preclinical models of Parkinson's disease is the development of abnormal involuntary movements, known as Levodopa-induced dyskinesia (LID). These movements can be hyperkinetic or dystonic in nature.
Q3: Which preclinical models are most suitable for studying this compound-induced side effects?
Rodent models, particularly those using unilateral 6-hydroxydopamine (6-OHDA) lesions, are widely used and considered reliable for studying LIDs. These models have good reproducibility and translational value for mimicking the motor symptoms of Parkinson's disease and the subsequent development of dyskinesia with Levodopa treatment. Both rat and mouse models are common, with established protocols for inducing and assessing dyskinetic movements.
Q4: How can I assess the severity of this compound-induced dyskinesia in my animal model?
The most common method for assessing LID in rodents is the Abnormal Involuntary Movements (AIMs) rating scale. This involves observing the animals after this compound/Levodopa administration and scoring the severity of different types of dyskinetic movements (e.g., axial, limb, and orolingual) over a set period.
Troubleshooting Guides
Problem 1: High variability in the incidence and severity of dyskinesia between animals.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent 6-OHDA Lesions | Ensure precise and consistent stereotaxic injection of 6-OHDA to achieve a consistent level of dopamine depletion. The degree of dopamine denervation can influence the severity of LID. |
| Genetic Variability | Use a consistent and well-characterized strain of rats or mice for your experiments. Different strains can exhibit varying susceptibility to LID. |
| Drug Preparation and Administration | Prepare this compound/Levodopa solutions fresh daily and ensure accurate dosing based on the animal's body weight. Inconsistent drug delivery can lead to variable plasma concentrations and dyskinetic responses. |
| Behavioral Monitoring | Standardize the time of day for drug administration and behavioral observation to minimize circadian influences on motor activity. |
Problem 2: Difficulty in distinguishing between therapeutic effects and side effects.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Overlapping Behavioral Manifestations | Utilize a battery of behavioral tests to differentiate between the improvement in parkinsonian motor symptoms (e.g., rotarod test, stepping test) and the emergence of dyskinetic movements (AIMs score). |
| Dose-Response Relationship | Conduct a dose-response study to identify the therapeutic window of this compound in your model. This will help determine the dose that provides significant motor benefit with minimal dyskinesia. |
Problem 3: this compound/Levodopa treatment is not inducing dyskinesia.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient Dopaminergic Lesion | Verify the extent of the 6-OHDA lesion using immunohistochemistry for tyrosine hydroxylase (TH) in the substantia nigra and striatum. A lesion of >90% of dopaminergic neurons is typically required to induce reliable dyskinesia. |
| Inadequate Dosing Regimen | Ensure the dose and duration of this compound/Levodopa treatment are sufficient to induce dyskinesia. Chronic daily administration for several weeks is often necessary. |
| Choice of Animal Model | While 6-OHDA models are robust, some mouse strains may be less prone to developing severe dyskinesia compared to rats. |
Experimental Protocols
Protocol 1: Induction and Assessment of Levodopa-Induced Dyskinesia in a 6-OHDA Rat Model
This protocol is adapted from established methods for inducing and assessing LID in rats.
1. 6-OHDA Lesioning:
- Animals: Male Sprague-Dawley rats (180-200g).
- Anesthesia: Administer appropriate anesthesia (e.g., isoflurane).
- Stereotaxic Surgery: Inject 6-OHDA (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) into the medial forebrain bundle.
- Recovery: Allow a 2-3 week recovery period.
2. Levodopa Administration:
- Prepare a solution of Levodopa methyl ester (e.g., 6 mg/kg) and benserazide HCl (e.g., 12 mg/kg) in saline.
- Administer daily via intraperitoneal (i.p.) injection for at least 21 days.
3. Assessment of Abnormal Involuntary Movements (AIMs):
- On designated assessment days, place the rat in a clear observation cylinder.
- Observe the animal for 1 minute every 20 minutes for a total of 180 minutes post-Levodopa injection.
- Score the severity of axial, limb, and orolingual AIMs on a scale of 0 to 4 for each observation period.
Protocol 2: Investigating the Effect of a Co-treatment on Levodopa-Induced Dyskinesia
This protocol outlines a general approach to testing a compound's ability to mitigate LID.
1. Animal Model and LID Induction:
- Establish a cohort of 6-OHDA lesioned rats with stable LID, as described in Protocol 1.
2. Treatment Groups:
- Group 1 (Control): Levodopa + Vehicle
- Group 2 (Test Compound): Levodopa + Test Compound (e.g., Resveratrol 20 mg/kg, administered orally).
3. Administration and Assessment:
- Administer the test compound or vehicle at a predetermined time before the daily Levodopa injection.
- Conduct AIMs scoring as described in Protocol 1.
- Perform other relevant behavioral tests (e.g., rotarod) to assess if the co-treatment affects the therapeutic efficacy of Levodopa.
4. Molecular Analysis:
- At the end of the study, collect brain tissue (striatum) for molecular analysis (e.g., Western blot for ΔFosB, p-ERK).
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound vs. Levodopa
| Parameter | This compound | Levodopa |
| Time to Maximum Plasma Concentration (tmax) | ~30 minutes | ~54 minutes |
| Plasma Levodopa AUC (0-45 min) | Significantly greater | - |
Table 2: Example of AIMs Scoring in a Preclinical Study
| Treatment Group | Axial AIMs Score (Mean ± SEM) | Limb AIMs Score (Mean ± SEM) | Orolingual AIMs Score (Mean ± SEM) | Total AIMs Score (Mean ± SEM) |
| 6-OHDA + L-DOPA | 3.2 ± 0.4 | 2.8 ± 0.3 | 2.5 ± 0.3 | 8.5 ± 0.9 |
| 6-OHDA + L-DOPA + Resveratrol | 1.5 ± 0.2 | 1.3 ± 0.2 | 1.1 ± 0.2 | 3.9 ± 0.5 |
| Data are hypothetical and for illustrative purposes, based on findings suggesting resveratrol can alleviate LID. |
Visualizations
Caption: Experimental workflow for studying this compound-induced dyskinesia.
Caption: Simplified signaling pathway implicated in Levodopa-induced dyskinesia.
References
Technical Support Center: Investigating the Long-Term Administration of Etilevodopa
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the long-term administration of Etilevodopa.
Frequently Asked Questions (FAQs)
Q1: What was the rationale behind developing this compound as a prodrug for Levodopa?
A1: this compound, the ethyl ester of Levodopa, was designed to address some of the pharmacokinetic challenges associated with standard Levodopa therapy. Due to its higher solubility, this compound was expected to have more rapid and consistent absorption from the gastrointestinal tract, bypassing issues like delayed gastric emptying that can lead to a delayed onset of action ("delayed on") with Levodopa.[1][2][3] The goal was to provide a more reliable and predictable therapeutic response.
Q2: What are the primary challenges observed with long-term Levodopa and this compound administration in preclinical models and clinical settings?
A2: The most significant challenges with long-term Levodopa therapy, which also apply to its prodrug this compound, are the development of motor complications. These include:
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Motor Fluctuations: These are alterations between periods of good motor control ("on" time) and periods of returning parkinsonian symptoms ("off" time). A common motor fluctuation is the "wearing-off" phenomenon, where the therapeutic effect of a dose diminishes before the next dose is due.[4][5]
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Dyskinesias: These are involuntary, erratic, writhing movements of the face, arms, legs, or trunk. Levodopa-induced dyskinesia (LID) is a common complication of long-term treatment.
Q3: Did this compound demonstrate superiority over Levodopa in clinical trials for reducing motor fluctuations?
A3: Despite the theoretical pharmacokinetic advantages, a randomized controlled trial in patients with Parkinson's disease experiencing motor fluctuations did not show a significant improvement in the "time to on," response failures, or "off" time for this compound compared to Levodopa.
Q4: What are the underlying mechanisms of Levodopa-induced dyskinesia?
A4: Levodopa-induced dyskinesia is believed to result from complex changes in the basal ganglia circuitry due to chronic, pulsatile stimulation of dopamine receptors. Key molecular mechanisms include the sensitization of dopamine D1 receptors and subsequent alterations in downstream signaling pathways, such as the cAMP/PKA/DARPP-32, ERK, and mTORC1 pathways.
Troubleshooting Guides
This section provides guidance on common issues encountered during preclinical research with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| High variability in behavioral responses to this compound. | 1. Inconsistent drug administration. 2. Variability in 6-OHDA lesioning. 3. Animal stress. | 1. Ensure consistent subcutaneous or oral gavage technique. Prepare fresh drug solutions daily. 2. Confirm the extent of the lesion using amphetamine-induced rotation tests before starting the study. 3. Acclimatize animals to the experimental procedures and environment to minimize stress. |
| Inconsistent induction of Levodopa-induced dyskinesia (LID). | 1. Insufficient Levodopa/Etilevodopa dosage or duration of treatment. 2. Incorrect assessment of abnormal involuntary movements (AIMs). | 1. Follow a dose-escalation protocol as described in the experimental protocols section. Ensure chronic administration for at least 3 weeks. 2. Ensure scorers are well-trained and blinded to the treatment groups. Use a standardized AIMS rating scale. |
| Precipitation of this compound in solution. | 1. Improper solvent or pH. 2. Exceeding solubility limits. | 1. Use sterile saline for injections. Ensure the pH of the solution is appropriate. 2. Adhere to recommended concentrations for the chosen solvent. |
| Degradation of this compound during storage or experimentation. | 1. Exposure to light, heat, or oxidative conditions. 2. Instability in certain formulations. | 1. Store stock solutions and prepared doses protected from light and at recommended temperatures. Prepare fresh solutions for daily use. 2. Conduct stability studies for your specific formulation using validated analytical methods like HPLC. |
Data Presentation
Pharmacokinetic Comparison: this compound vs. Levodopa
The following table summarizes the key pharmacokinetic parameters of Levodopa when administered as this compound versus standard Levodopa in patients with Parkinson's disease.
| Parameter | This compound Administration | Levodopa Administration |
| Mean Levodopa tmax (minutes) | ~30 | ~54 |
| Mean Levodopa Cmax (µg/mL) | 2.3 - 2.7 | Not specified, but significantly lower than with this compound |
| Levodopa AUC (0-45 min) | Significantly greater | Significantly lower |
| Levodopa AUC (0-1 hour) | Significantly greater | Significantly lower |
| Levodopa AUC (0-2 hours) | Significantly greater | Significantly lower |
| Data sourced from a study in fluctuating Parkinson's disease patients. |
Pharmacodynamic Comparison: this compound vs. Levodopa
This table provides a qualitative comparison of the pharmacodynamic effects based on a key clinical trial.
| Parameter | This compound-Carbidopa | Levodopa-Carbidopa | P-value |
| Reduction in mean total daily "Time to On" (hours) | 0.58 | 0.79 | .24 |
| Reduction in response failures (%) | -6.82 | -4.69 | .20 |
| Improvement in total daily "Off" time (hours) | -0.85 | -0.87 | Not significant |
| Data from an 18-week study in Parkinson's disease patients with motor fluctuations. |
Experimental Protocols
Induction of Levodopa-Induced Dyskinesia (LID) in a 6-OHDA Rat Model
Objective: To induce stable abnormal involuntary movements (AIMs) in a rat model of Parkinson's disease to study the long-term effects of this compound.
Materials:
-
6-hydroxydopamine (6-OHDA)
-
Levodopa methyl ester hydrochloride and Benserazide hydrochloride
-
Sterile saline
-
Subcutaneous injection supplies
-
Animal observation cages
Procedure:
-
Unilateral 6-OHDA Lesioning: Induce a unilateral lesion of the nigrostriatal pathway by injecting 6-OHDA into the medial forebrain bundle. Allow 3-4 weeks for the lesion to stabilize.
-
Lesion Confirmation: Confirm the extent of the dopaminergic lesion through amphetamine-induced rotation testing at least one week post-surgery.
-
Drug Preparation: On each day of injection, dissolve the pre-weighed Levodopa and Benserazide in sterile saline. A common starting dose is 5-6.25 mg/kg of Levodopa and 12.5-15 mg/kg of Benserazide.
-
Drug Administration: Administer the Levodopa/Benserazide solution via subcutaneous injection once daily for a period of 3 weeks to induce stable AIMs. A dose-escalation protocol (e.g., 3, 6, 9, and 12 mg/kg of Levodopa for 2 weeks at each dose) can also be used.
-
AIMs Rating: On designated rating days, score the animals for AIMs using the scale described below. Ratings are typically performed for 1 minute every 20 minutes over a 180-minute period following drug administration.
Abnormal Involuntary Movement Scale (AIMS) Rating
Objective: To quantify the severity of Levodopa-induced dyskinesias in rodents.
Procedure:
-
Observation Period: Place the rat in a clear, individual cage for observation. Allow for a brief acclimatization period before the first rating.
-
Scoring: Score the severity of AIMs based on the following categories:
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Axial Dyskinesia: Dystonic posturing of the neck and trunk.
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Limb Dyskinesia: Jerky, purposeless movements of the forelimbs.
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Orolingual Dyskinesia: Vacuous chewing movements and tongue protrusions.
-
-
Severity Scale: Each category is rated on a scale of 0 to 4:
-
0: Absent
-
1: Occasional (present during less than half of the observation period)
-
2: Frequent (present during more than half of the observation period)
-
3: Continuous but interrupted by sensory stimuli
-
4: Continuous and not interrupted by sensory stimuli
-
-
Total Score: The total AIMs score is the sum of the scores for each category.
Mandatory Visualization
Signaling Pathways in Levodopa-Induced Dyskinesia
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics of this compound compared to levodopa in patients with Parkinson's disease: an open-label, randomized, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A randomized controlled trial of this compound in patients with Parkinson disease who have motor fluctuations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neuronup.us [neuronup.us]
- 5. Wearing-off fluctuations in Parkinson's disease: contribution of postsynaptic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Etilevodopa Detection in Biological Samples
Welcome to the technical support center for the analysis of Etilevodopa in biological samples. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures. Our goal is to help you improve the sensitivity and reliability of your this compound detection methods.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in accurately quantifying this compound in biological samples?
A1: The primary challenges in this compound analysis include its rapid in vivo hydrolysis to Levodopa (L-DOPA) by esterases, the inherent instability of both this compound and its active metabolite L-DOPA, and potential matrix effects from complex biological samples.[1][2] this compound's structure as an ethyl ester of L-DOPA makes it susceptible to degradation, requiring careful sample handling and storage.
Q2: What is the recommended method for the simultaneous quantification of this compound and Levodopa?
A2: A highly sensitive and specific method for the simultaneous analysis of this compound and Levodopa is ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).[3][4] This technique offers excellent selectivity and sensitivity, allowing for the accurate measurement of both the prodrug and its active metabolite in a single run.
Q3: How should biological samples for this compound analysis be collected and stored to ensure stability?
A3: To maintain the integrity of this compound and Levodopa, blood samples should be collected in tubes containing an anticoagulant (e.g., heparin) and immediately placed on ice.[5] Plasma should be separated by centrifugation at 4°C as soon as possible. For short-term storage, plasma samples are stable for up to 7 hours at room temperature. For long-term storage, samples should be kept at -70°C or -80°C and are stable for at least 274 days. It is crucial to minimize freeze-thaw cycles. The addition of a stabilizing agent, such as sodium metabisulfite (0.5 mg per 100 µL of sample), is recommended to prevent the oxidation of the catechol group.
Q4: What are the critical parameters to optimize in an LC-MS/MS method for this compound?
A4: Key parameters for optimization include:
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Chromatographic Separation: Achieving baseline separation of this compound, Levodopa, and any potential isomers or metabolites is crucial. A reversed-phase C18 or a HILIC column can be effective.
-
Mobile Phase Composition: An acidic mobile phase, typically containing 0.1% to 0.5% formic acid in water and an organic solvent like methanol or acetonitrile, is often used to improve peak shape and ionization efficiency.
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Mass Spectrometry Conditions: Optimization of electrospray ionization (ESI) source parameters (e.g., capillary voltage, source temperature) and multiple reaction monitoring (MRM) transitions for both this compound and Levodopa is necessary for achieving high sensitivity and specificity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No this compound Peak Detected | 1. Rapid enzymatic hydrolysis: this compound may have been converted to Levodopa in the sample post-collection. 2. Degradation: Instability due to improper sample handling (e.g., exposure to light, high temperature). 3. Poor extraction recovery: Inefficient sample preparation method. | 1. Collect samples on ice and process them immediately. Consider adding an esterase inhibitor if pre-analytical hydrolysis is significant. 2. Store samples at -80°C and protect them from light. Add antioxidants like sodium metabisulfite. 3. Optimize the protein precipitation or solid-phase extraction (SPE) protocol. Ensure the pH of the extraction solvent is appropriate. |
| High Variability in Results | 1. Inconsistent sample handling: Differences in time from collection to processing. 2. Matrix effects: Ion suppression or enhancement from endogenous components in the biological matrix. 3. Inappropriate internal standard (IS): The IS may not be adequately compensating for variability. | 1. Standardize the sample collection and processing workflow. 2. Evaluate matrix effects by comparing calibration curves in solvent and matrix. If significant, improve sample cleanup (e.g., use SPE) or modify chromatographic conditions to separate interferences. 3. Use a stable isotope-labeled (SIL) internal standard for both this compound and Levodopa if available. If not, select a structural analog with similar chromatographic and ionization behavior. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload: Injecting too high a concentration of the analyte. 2. Secondary interactions: Interaction of the analyte with active sites on the column. 3. Inappropriate mobile phase pH: The pH may be too close to the pKa of the analytes. | 1. Dilute the sample or reduce the injection volume. 2. Use a high-quality, end-capped column. The addition of a small amount of an ion-pairing agent or adjusting the mobile phase pH can help. 3. Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound and Levodopa. |
| Interference Peaks | 1. Endogenous compounds: Co-eluting substances from the biological matrix. 2. Metabolites: Other metabolites of this compound or Levodopa may have similar retention times. 3. Contamination: From sample collection tubes, solvents, or the LC-MS system. | 1. Improve sample preparation to remove interfering substances. Adjust the chromatographic gradient to better separate the peaks. 2. Optimize the MRM transitions to be highly specific for the parent and fragment ions of this compound and Levodopa. 3. Use high-purity solvents and pre-cleaned collection tubes. Implement a rigorous system cleaning protocol. |
Quantitative Data Summary
The following tables summarize the performance of various analytical methods for the detection of Levodopa and its methyl ester, which can serve as a reference for developing an this compound assay.
Table 1: LC-MS/MS Methods for Levodopa and Related Compounds
| Analyte(s) | Matrix | Method | LLOQ (ng/mL) | Linear Range (ng/mL) | Reference |
| Levodopa, Levodopa Methyl Ester, Carbidopa | Human Plasma | UHPLC-MS/MS | 15 | Up to 2000 | |
| Levodopa, Carbidopa | Human Plasma | UHPLC-MS/MS | Levodopa: 9.9, Carbidopa: 2.47 | Not Specified | |
| Levodopa | Human Plasma | HPLC-MS/MS | 25 | 25 - 2000 | |
| Levodopa, Carbidopa | Human Plasma | LC-MS/MS | Levodopa: 5, Carbidopa: 2 | Not Specified |
Detailed Experimental Protocols
Protocol 1: Simultaneous Quantification of this compound and Levodopa in Human Plasma by UHPLC-MS/MS
This protocol is adapted from a validated method for Levodopa and Levodopa Methyl Ester.
1. Materials and Reagents:
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This compound, Levodopa, and a suitable internal standard (e.g., Levodopa-d3) reference standards.
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LC-MS grade acetonitrile, methanol, and formic acid.
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Ultrapure water.
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Human plasma (with heparin as anticoagulant).
2. Stock and Working Solutions Preparation:
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Prepare individual stock solutions of this compound, Levodopa, and the internal standard in 10 mM HCl at a concentration of 150 µg/mL. Store at -20°C.
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Prepare working solutions by diluting the stock solutions with an appropriate solvent (e.g., 50% methanol in water) to create calibration standards and quality control (QC) samples.
3. Sample Preparation (Protein Precipitation):
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To 100 µL of plasma sample, standard, or QC, add 300 µL of cold acetonitrile containing the internal standard.
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Vortex the mixture for 1 minute to precipitate proteins.
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Centrifuge at 13,000 g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in 100 µL of the initial mobile phase.
4. UHPLC-MS/MS Conditions:
-
UHPLC System: A system capable of high-pressure gradient elution.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
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Gradient Elution: A suitable gradient to separate this compound and Levodopa (e.g., start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
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MRM Transitions:
-
This compound: To be determined by direct infusion of the standard. Expected fragmentation would involve the loss of the ethyl ester group.
-
Levodopa: m/z 198.1 → 152.1
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Levodopa-d3 (IS): m/z 201.1 → 155.1
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Metabolic pathway of this compound to Levodopa.
References
- 1. researchgate.net [researchgate.net]
- 2. Esters of L-dopa: structure-hydrolysis relationships and ability to induce circling behaviour in an experimental model of hemiparkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
How to prevent the degradation of Etilevodopa in experimental setups
This guide provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of Etilevodopa in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a critical factor in research?
This compound (L-DOPA ethyl ester) is an ester prodrug of Levodopa, the primary treatment for Parkinson's disease.[1][2][3] Its stability is crucial because degradation leads to a decreased concentration of the active compound, Levodopa, potentially causing inaccurate and irreproducible experimental results. The primary degradation pathways include hydrolysis, oxidation, and photolysis.[4][5]
Q2: What are the primary pathways of this compound degradation?
This compound is susceptible to three main degradation pathways:
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Hydrolysis: As an ester, this compound can be hydrolyzed to Levodopa and ethanol. In vivo, this is intentionally facilitated by esterase enzymes. In aqueous experimental solutions, this can occur chemically, influenced by pH and temperature.
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Oxidation: The Levodopa molecule, once formed from this compound, is highly susceptible to oxidation due to its catechol structure. This can be accelerated by factors like high pH, temperature, and the presence of metal ions, often resulting in a color change of the solution.
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Photolysis: Exposure to light, particularly UV radiation, can cause degradation of Levodopa and similar compounds.
Q3: How should I store this compound to ensure its stability?
Proper storage is the first line of defense against degradation. Recommendations vary for the solid compound versus solutions.
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Additional Precautions |
| Solid Compound | As recommended by the supplier (typically 2-8°C or -20°C) | Long-term | Keep in a tightly sealed, light-resistant container. |
| Stock Solution | -80°C | Up to 6 months | Protect from light; store under an inert gas like nitrogen; use aliquots to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month | Protect from light; store under an inert gas like nitrogen; use aliquots to avoid freeze-thaw cycles. |
Troubleshooting Guide
Q4: My this compound solution has turned a pink or brownish color. What does this mean and is it still usable?
A color change typically indicates oxidation of the Levodopa moiety. This process forms quinones and other colored byproducts, reducing the concentration of the active drug. It is strongly recommended to discard colored solutions and prepare a fresh batch, taking precautions to prevent oxidation, such as using deoxygenated buffers and adding an antioxidant.
Q5: I'm observing inconsistent results in my cell-based assays. Could this compound degradation be the cause?
Yes, inconsistent results are a common consequence of degradation. If this compound hydrolyzes to Levodopa prematurely or if the resulting Levodopa oxidizes, the effective concentration of the drug at the time of the experiment will be lower than intended. This variability can lead to poor reproducibility. It is crucial to follow a consistent preparation protocol immediately before each experiment.
Q6: How can I minimize hydrolysis in my aqueous experimental buffers?
While this compound is designed to be hydrolyzed by esterases, chemical hydrolysis in aqueous buffers can also occur. To minimize this:
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Control pH: Many drugs are most stable at a neutral or slightly acidic pH (between 4 and 8). Avoid highly acidic or alkaline buffers if possible. The optimal pH for Levodopa stability is around 3.7, though this may not be compatible with biological experiments.
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Temperature Control: Prepare solutions at low temperatures (e.g., on ice) to slow the rate of hydrolysis.
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Prepare Fresh: The most effective strategy is to prepare working solutions immediately before use from a frozen, concentrated stock.
Q7: What is the best way to protect my solutions from oxidation?
Oxidation is a significant issue for Levodopa.
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Use Antioxidants: The addition of an antioxidant like ascorbic acid (Vitamin C) can significantly prolong the stability of Levodopa in solution. Studies have shown that ascorbic acid can extend stability at room temperature from less than 48 hours to 72 hours.
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Deoxygenate Buffers: Before adding this compound, sparge your buffer with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.
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Avoid Metal Contamination: Use high-purity water and reagents to avoid transition metal ions that can catalyze oxidation.
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
This protocol outlines the best practices for preparing concentrated stock solutions for long-term storage.
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Pre-analysis: Allow the solid this compound container to equilibrate to room temperature before opening to prevent condensation.
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Solvent Selection: Use a solvent in which this compound is highly soluble and stable, such as DMSO for initial high-concentration stocks. If using an aqueous buffer is necessary, ensure it has been deoxygenated.
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Weighing and Dissolving: Perform weighing quickly. Dissolve the compound in the chosen solvent at the desired concentration (e.g., 10-50 mM). If solubility is an issue, gentle warming or sonication can be used, but avoid excessive heat.
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Inert Gas Purge: Once dissolved, gently bubble nitrogen gas through the solution for 1-2 minutes to displace any dissolved oxygen.
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Aliquoting: Immediately dispense the stock solution into small-volume, light-blocking cryovials. This prevents contamination and degradation from repeated freeze-thaw cycles.
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Storage: Promptly store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month). Ensure they are protected from light.
Protocol 2: HPLC-Based Method for Assessing Levodopa Stability
This protocol provides a general framework for monitoring the concentration of Levodopa (the active metabolite of this compound) over time to assess degradation. High-Performance Liquid Chromatography (HPLC) with electrochemical or UV detection is a common method.
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Solution Preparation: Prepare an this compound solution in your experimental buffer under the desired conditions (e.g., specific temperature, with/without antioxidant).
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Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the solution.
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Sample Quenching: Immediately mix the aliquot with a stabilizing agent to prevent further degradation before analysis. A common choice is perchloric acid.
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HPLC System:
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Column: A C18 reverse-phase column is typically used.
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Mobile Phase: A common mobile phase consists of an aqueous buffer (e.g., potassium phosphate) with an organic modifier like methanol or acetonitrile. The pH is often kept acidic (e.g., 2.5-3.0 with formic or phosphoric acid) to improve peak shape.
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Detector: A UV detector set to ~280 nm or an electrochemical detector can be used for sensitive quantification.
-
-
Analysis: Inject the prepared samples into the HPLC system. Calculate the concentration of Levodopa at each time point by comparing the peak area to a standard curve prepared with freshly dissolved Levodopa standards.
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Data Interpretation: Plot the concentration of Levodopa versus time to determine the degradation rate under your specific experimental conditions.
Table 2: Effect of Temperature and Ascorbic Acid on Levodopa Stability in Aqueous Solution
This table summarizes findings on Levodopa stability, which is directly relevant to the degradation product of this compound. Data is adapted from studies on Levodopa/Carbidopa solutions.
| Storage Condition | Stabilizer | Stability Profile |
| Room Temperature (~25°C) | None | Significant decline in concentration within 48 hours. |
| Room Temperature (~25°C) | Ascorbic Acid | Stability extended to approximately 72 hours. |
| Refrigerated (4°C) | None or Ascorbic Acid | No significant decline in concentration for at least 7 days. |
| Frozen (-20°C) | None or Ascorbic Acid | No significant decline in concentration for at least 7 days. |
Note: Light exposure (ambient light vs. darkness) was found to have no significant effect on stability in these specific studies.
Visual Guides
References
Technical Support Center: Optimizing Etilevodopa Delivery Systems for Sustained Release
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing sustained-release delivery systems for Etilevodopa.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation and testing of this compound sustained-release systems.
Issue 1: Low Encapsulation Efficiency (%EE) of this compound in Polymeric Nanoparticles/Microparticles
Question: We are experiencing low encapsulation efficiency (below 50%) when formulating this compound into PLGA nanoparticles using the emulsion-solvent evaporation method. What are the potential causes and solutions?
Answer:
Low encapsulation efficiency of this compound, a lipophilic prodrug of the more hydrophilic Levodopa, can be attributed to several factors. Here's a breakdown of potential causes and troubleshooting strategies:
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Drug Partitioning into the External Aqueous Phase: Although this compound is more lipophilic than Levodopa, it may still have some solubility in the external aqueous phase, leading to its loss during the emulsification and solvent evaporation steps.
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Solution 1: Modify the Emulsion System. A water-in-oil-in-water (w/o/w) double emulsion technique can be more suitable for encapsulating drugs with some degree of water solubility.[1]
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Solution 2: Increase the Viscosity of the External Phase. Adding a viscosity-enhancing agent to the external aqueous phase can slow down the diffusion of the drug from the internal oil phase.
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Solution 3: Saturate the External Phase. Pre-saturating the external aqueous phase with this compound can reduce the concentration gradient and minimize drug partitioning.
-
-
Poor Polymer-Drug Interaction: Insufficient interaction between this compound and the polymer matrix can lead to its expulsion during particle formation.
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Solution 1: Polymer Selection. Experiment with different types of polymers or co-polymers (e.g., PLGA with varying lactide-to-glycolide ratios, PCL) to find one with better affinity for this compound.[2]
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Solution 2: Addition of a Co-encapsulating Agent. Incorporating a lipophilic excipient that interacts favorably with both the drug and the polymer can improve encapsulation.
-
-
Process Parameter Optimization: The parameters of the emulsification and solvent evaporation process play a crucial role.
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Solution 1: Sonication/Homogenization Energy. Optimize the energy input during emulsification. Too high energy can lead to smaller droplets with a larger surface area, potentially increasing drug loss.
-
Solution 2: Solvent Evaporation Rate. A very rapid evaporation of the organic solvent can lead to porous particles and drug expulsion. A slower, more controlled evaporation process is often beneficial.
-
-
Drug Loading: Attempting to load a very high concentration of the drug can exceed the polymer's capacity.
-
Solution: Optimize Drug-to-Polymer Ratio. Systematically vary the initial drug-to-polymer ratio to find the optimal loading capacity for your system.
-
Issue 2: Initial Burst Release of this compound from the Delivery System
Question: Our sustained-release formulation shows a high initial burst release (over 40% in the first hour). How can we control this?
Answer:
A significant initial burst release is a common challenge in sustained-release formulations, often caused by the drug adsorbed on the surface of the particles.[3] Here are some strategies to mitigate this issue:
-
Surface-Associated Drug: A portion of the drug may be adsorbed onto the surface of the nanoparticles or microspheres.
-
Solution 1: Washing Step. After particle preparation, include a washing step with a suitable solvent in which the drug is sparingly soluble to remove the surface-adsorbed drug.
-
Solution 2: Coating the Particles. Applying a secondary polymer coat (e.g., with a slower degrading polymer) can act as a barrier to the initial rapid release.
-
-
Particle Porosity: Porous particles have a larger surface area exposed to the release medium, contributing to a faster initial release.
-
Solution 1: Optimize Solvent Evaporation. As mentioned previously, a slower solvent evaporation rate can result in denser, less porous particles.
-
Solution 2: Polymer Properties. The choice of polymer and its molecular weight can influence the final particle morphology. Higher molecular weight polymers often lead to less porous structures.
-
-
Formulation Design:
-
Solution: Matrix Systems. Utilizing a matrix-type delivery system, where the drug is uniformly dispersed throughout the polymer, can often provide a more controlled release profile compared to reservoir-type systems where the drug is concentrated in a core.
-
Issue 3: Inconsistent In Vitro Release Profiles Between Batches
Question: We are observing significant variability in the in vitro release profiles of different batches of our this compound microspheres. What could be the cause?
Answer:
Inconsistent release profiles are often indicative of a lack of control over the manufacturing process. Key factors to investigate include:
-
Particle Size and Size Distribution: Variations in particle size will alter the surface area-to-volume ratio, directly impacting the drug release rate.
-
Solution: Strict Control of Process Parameters. Ensure that parameters such as homogenization speed, sonication time and power, and stirring rate during solvent evaporation are precisely controlled and reproduced for each batch.
-
-
Drug Loading and Distribution: Inconsistent drug loading or non-uniform distribution of the drug within the polymer matrix will lead to variable release kinetics.
-
Solution: Ensure Homogeneous Drug Dispersion. Improve the initial dispersion of this compound in the polymer solution before particle formation. For suspension-based methods, ensure the drug particles are of a uniform and fine size.
-
-
Residual Solvent: The amount of residual organic solvent can act as a plasticizer, affecting the polymer matrix integrity and drug diffusion.
-
Solution: Consistent Drying Process. Implement a standardized and validated drying process (e.g., vacuum drying, lyophilization) to ensure a consistent and low level of residual solvent in the final product.
-
-
In Vitro Release Test Method: The methodology of the release test itself can be a source of variability.
-
Solution: Standardize the Release Test Protocol. Ensure consistent use of the same apparatus (e.g., USP Apparatus 2 or 4), agitation speed, release medium volume and composition, and sampling technique for all batches.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the key formulation parameters to consider when developing a sustained-release system for this compound?
A1: The key parameters include:
-
Choice of Polymer: The type of polymer (e.g., PLGA, PCL, chitosan), its molecular weight, and the copolymer ratio (for PLGA) will dictate the degradation rate and, consequently, the drug release profile.[2]
-
Drug-to-Polymer Ratio: This ratio affects the drug loading, encapsulation efficiency, and the release kinetics.
-
Particle Size and Morphology: Smaller particles offer a larger surface area, which can lead to a faster release rate. The morphology (e.g., spherical, porous) also plays a significant role.
-
Method of Preparation: The chosen method (e.g., emulsion-solvent evaporation, spray drying, ionic gelation) will influence the particle characteristics.
Q2: How can I accurately quantify the amount of this compound released during in vitro studies?
A2: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard for quantifying this compound in release media. Key aspects of the method include:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typical. The pH of the buffer should be optimized for peak shape and retention.
-
Detection: UV detection at the wavelength of maximum absorbance for this compound (around 280 nm) is generally suitable.
-
Validation: The method should be validated for linearity, accuracy, precision, specificity, and stability according to ICH guidelines.
Q3: What are the critical stability aspects to consider for this compound sustained-release formulations?
A3: The primary stability concerns for this compound formulations are:
-
Hydrolysis: As an ester prodrug, this compound is susceptible to hydrolysis back to Levodopa and ethanol, especially in the presence of moisture and at non-neutral pH.
-
Oxidation: The catechol group in the Levodopa moiety is prone to oxidation.
-
Physical Stability: Changes in the physical properties of the delivery system over time, such as polymer degradation, particle aggregation, or changes in the drug's physical state (e.g., crystallization), can alter the release profile.
Forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) are crucial to identify potential degradation products and to develop a stability-indicating analytical method.
Data Presentation
Table 1: Comparison of Formulation Parameters for Levodopa-Loaded Nanoparticles (Data adapted from studies on Levodopa as a proxy for this compound)
| Formulation ID | Polymer | Preparation Method | Drug/Polymer Ratio (w/w) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| L-CNP-1 | Chitosan | Ionic Gelation | 1:1.8 | 243-266 | - | - | 53-58 | |
| L-CNP-2 | Chitosan | Ionic Gelation | - | 553 ± 52 | 0.522 | +46.2 ± 2.3 | 82.38 ± 1.63 | |
| L-PLGA-NP-1 | PLGA | Emulsion-Solvent Evaporation | - | 167 ± 8 | 0.23 ± 0.07 | -22.2 ± 0.3 | 44.4 ± 3.8 |
Note: This data is for Levodopa and serves as an illustrative example. Actual results for this compound may vary.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) and this compound (e.g., 20 mg) in a suitable organic solvent (e.g., 5 mL of dichloromethane).
-
Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant (e.g., 2% w/v polyvinyl alcohol (PVA) in deionized water).
-
Emulsification: Add the organic phase to the aqueous phase (e.g., 20 mL) and emulsify using a high-speed homogenizer or a probe sonicator. The energy and duration of emulsification should be carefully controlled.
-
Solvent Evaporation: Stir the resulting oil-in-water emulsion at room temperature for several hours (e.g., 4-6 hours) to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm for 30 minutes).
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove excess surfactant and unencapsulated drug. Repeat the centrifugation and washing steps twice.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., 5% w/v trehalose) and freeze-dry to obtain a powder.
Protocol 2: In Vitro Release Study of this compound from Microspheres using USP Apparatus 2 (Paddle Apparatus)
-
Preparation of Release Medium: Prepare a phosphate-buffered saline (PBS) solution (e.g., pH 7.4) to simulate physiological conditions. Degas the medium before use.
-
Apparatus Setup: Set up a USP Apparatus 2 with 900 mL of the release medium in each vessel, maintained at 37 ± 0.5 °C. Set the paddle speed to a constant rate (e.g., 50 rpm).
-
Sample Introduction: Accurately weigh an amount of this compound-loaded microspheres equivalent to a specific dose and place it in each vessel.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the release medium (e.g., 5 mL) and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.
-
Sample Analysis: Filter the collected samples through a suitable filter (e.g., 0.45 µm) and analyze the concentration of this compound using a validated HPLC method.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the release profile.
Mandatory Visualization
Caption: Experimental workflow for this compound nanoparticle formulation and characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Bioerodable PLGA-Based Microparticles for Producing Sustained-Release Drug Formulations and Strategies for Improving Drug Loading [frontiersin.org]
- 3. kinampark.com [kinampark.com]
- 4. A Reproducible Accelerated In Vitro Release Testing Method for PLGA Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Adjusting for Variability in Gastric Emptying with Etilevodopa
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Etilevodopa. The information is designed to address specific issues that may be encountered during experiments related to gastric emptying variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from standard Levodopa?
A1: this compound is an ethyl ester prodrug of levodopa, the primary medication for Parkinson's disease.[1] Unlike levodopa, which has poor solubility and can be affected by delayed gastric emptying, this compound is highly soluble and designed to bypass the stomach intact.[2][3] It is then rapidly hydrolyzed by esterases in the duodenum to levodopa, leading to faster absorption and a shorter time to reach maximum plasma concentration (tmax) compared to standard levodopa formulations.[2][3]
Q2: How does variability in gastric emptying affect Levodopa and this compound?
A2: Variability in gastric emptying can significantly impact the absorption and efficacy of oral levodopa. Delayed gastric emptying can lead to erratic and unpredictable absorption of levodopa, causing "delayed on" and "dose failures" in patients. This compound was specifically designed to mitigate these issues. Because it passes through the stomach unchanged and is rapidly converted to levodopa in the small intestine, it is less susceptible to the effects of delayed gastric emptying.
Q3: What is the mechanism of action of this compound?
A3: this compound is administered orally and, due to its high solubility, it dissolves readily in the gastric fluids. It transits through the stomach to the duodenum where it is rapidly hydrolyzed by local esterase enzymes into levodopa and ethanol. The levodopa is then absorbed into the bloodstream. Levodopa crosses the blood-brain barrier and is converted to dopamine, which helps to alleviate the motor symptoms of Parkinson's disease.
Q4: Should this compound be administered with a DOPA decarboxylase inhibitor like Carbidopa?
A4: Yes, similar to levodopa, this compound is typically co-administered with a peripheral DOPA decarboxylase inhibitor such as carbidopa. Carbidopa prevents the premature conversion of levodopa to dopamine in the peripheral circulation, which increases the amount of levodopa that reaches the brain and reduces peripheral side effects like nausea.
Q5: How does food intake, particularly protein, affect this compound absorption?
A5: While this compound's design reduces the impact of gastric emptying, the absorption of the resulting levodopa in the small intestine can still be affected by dietary protein. Large neutral amino acids from dietary protein can compete with levodopa for absorption through the same transporters in the intestinal wall. To ensure consistent absorption, it is advisable to administer this compound on an empty stomach or with a low-protein snack.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High variability in plasma Levodopa concentrations between subjects. | 1. Differences in intestinal esterase activity. 2. Variations in intestinal pH affecting this compound stability or conversion. 3. Co-administration with foods high in protein. | 1. Consider pre-screening subjects for esterase activity if feasible. 2. Ensure standardized dietary intake prior to and during the study. Administer this compound with water on an empty stomach. 3. Control and monitor dietary protein intake. |
| Slower than expected time to peak Levodopa concentration (tmax). | 1. Delayed gastric emptying, although less impactful than with Levodopa, could still play a minor role. 2. Reduced intestinal motility. 3. Formulation issues with the this compound product. | 1. Assess gastric emptying using a standardized method (see Experimental Protocols). 2. Investigate for any co-medications that may affect intestinal motility. 3. Verify the dissolution profile of the this compound formulation being used. |
| Low overall Levodopa exposure (AUC). | 1. Incomplete conversion of this compound to Levodopa. 2. Poor absorption of Levodopa in the small intestine. 3. Interaction with other medications. | 1. Measure both this compound and Levodopa levels in plasma to assess conversion efficiency. 2. Rule out any malabsorption syndromes in the study population. 3. Review all concomitant medications for potential interactions. |
| Unexpected degradation of this compound in vitro. | 1. Inappropriate pH of the buffer solution. 2. Presence of esterases in the in vitro system. 3. Instability of the compound at experimental temperatures. | 1. this compound is more stable in acidic conditions. Ensure the pH of the in vitro medium is appropriate for the experimental goals. 2. Use esterase inhibitors if the goal is to study the transport of the intact prodrug. 3. Conduct stability tests at the intended experimental temperature. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Levodopa after Administration of this compound vs. Standard Levodopa/Carbidopa
| Parameter | This compound/Carbidopa (Swallowed Tablets) | Standard Levodopa/Carbidopa Tablets |
| Mean Levodopa tmax (minutes) | ~30 | 54 |
| Mean Levodopa Cmax (µg/mL) | 2.3 - 2.7 | In the same range, but significantly lower than swallowed this compound tablets. |
| Levodopa AUC (0-45 min) | Significantly greater than standard Levodopa. | - |
| Levodopa AUC (0-1 hour) | Significantly greater than standard Levodopa. | - |
| Levodopa AUC (0-2 hours) | Significantly greater than standard Levodopa. | - |
Data synthesized from a study in patients with Parkinson's disease and response fluctuations.
Experimental Protocols
In Vivo Assessment of Gastric Emptying in a Rodent Model
Objective: To measure the rate of gastric emptying to assess the potential impact on drug absorption.
Methodology: Phenol Red Meal Assay
-
Animal Preparation: Fast male Wistar rats (250-300g) for 12 hours with free access to water.
-
Test Meal Preparation: Prepare a non-absorbable marker meal consisting of 0.5 mg/mL phenol red in a 5% glucose solution.
-
Administration: Administer 1.5 mL of the test meal via oral gavage.
-
Euthanasia and Sample Collection: Euthanize animals by cervical dislocation at predetermined time points (e.g., 10, 20, 30 minutes) after meal administration.
-
Stomach Removal: Immediately after euthanasia, clamp the pylorus and cardia of the stomach and carefully remove the organ.
-
Phenol Red Extraction: Place the stomach in 100 mL of 0.1 N NaOH and homogenize. Allow the homogenate to settle for 1 hour at room temperature.
-
Quantification:
-
Take 5 mL of the supernatant and add 0.5 mL of 20% trichloroacetic acid (w/v) to precipitate proteins.
-
Centrifuge at 3000 rpm for 20 minutes.
-
Add 4 mL of 0.5 N NaOH to 1 mL of the supernatant.
-
Measure the absorbance of the resulting pink solution at 560 nm using a spectrophotometer.
-
-
Calculation: Calculate the percentage of gastric emptying at each time point relative to a control group euthanized immediately after gavage (0 minutes).
-
% Gastric Emptying = (1 - (Amount of phenol red in stomach at time X / Amount of phenol red in stomach at time 0)) * 100
-
In Vitro Assessment of this compound Permeability using Caco-2 Cells
Objective: To determine the intestinal permeability of this compound and its conversion to Levodopa.
Methodology: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Experimental Setup:
-
Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add the test solution containing this compound (e.g., 10 µM in HBSS) to the apical (A) side of the Transwell®.
-
Add fresh HBSS to the basolateral (B) side.
-
-
Sampling: At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment. Also, collect a sample from the apical compartment at the end of the experiment.
-
Sample Analysis: Analyze the concentrations of both this compound and Levodopa in the collected samples using a validated analytical method such as HPLC-MS/MS.
-
Calculation of Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor chamber.
-
-
Protocol for this compound Stability Testing at Different pH Conditions
Objective: To evaluate the stability of this compound under pH conditions simulating the gastrointestinal tract.
Methodology:
-
Buffer Preparation: Prepare buffer solutions at various pH levels, for example:
-
pH 1.2 (simulated gastric fluid, without pepsin)
-
pH 4.5 (simulated upper small intestine)
-
pH 6.8 (simulated lower small intestine)
-
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Spike the stock solution into each buffer to a final concentration of, for instance, 10 µg/mL.
-
Incubation: Incubate the samples at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 30, 60, 120, 240 minutes).
-
Analysis: Immediately analyze the aliquots for the concentration of intact this compound using a validated stability-indicating HPLC method.
-
Data Analysis: Plot the concentration of this compound versus time for each pH condition to determine the degradation kinetics.
Visualizations
Caption: Metabolic pathway of orally administered this compound.
Caption: Workflow for assessing this compound's interaction with gastric emptying.
Caption: Logical flow for troubleshooting inconsistent this compound experimental results.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. STRUCTURAL BASES OF GASTROINTESTINAL MOTILITY CHANGES IN PARKINSON’S DISEASE: STUDY IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of this compound compared to levodopa in patients with Parkinson's disease: an open-label, randomized, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of surgical procedures for Etilevodopa intestinal gel studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in surgical procedures for Etilevodopa intestinal gel studies. The information is primarily based on the extensive experience with Levodopa-Carbidopa Intestinal Gel (LCIG) therapy, for which the surgical procedure is analogous.
Frequently Asked Questions (FAQs)
Q1: What is the standard surgical procedure for the administration of this compound intestinal gel?
A1: The standard procedure is the placement of a percutaneous endoscopic gastrostomy with a jejunal extension tube (PEG-J). This is an invasive procedure where a tube is inserted through the abdominal wall into the stomach, with an inner tube extending into the jejunum (a part of the small intestine)[1][2]. The gel is then continuously infused through this tube using a portable pump[1][3].
Q2: Is a general anesthetic required for a PEG-J insertion?
A2: Typically, a PEG-J insertion does not require a general anesthetic. It is usually performed under intravenous sedation combined with a local anesthetic applied to the skin on the abdomen[1].
Q3: What are the contraindications for a PEG-J procedure?
A3: Patients with certain pre-existing conditions may not be suitable for a PEG-J. These can include a large hiatus hernia, previous abdominal surgery, portal hypertension, a ventriculoperitoneal (VP) shunt, and severe respiratory or cardiac problems. Absolute contraindications for the therapy itself include hypersensitivity to the drug components, narrow-angle glaucoma, severe liver and renal insufficiency, severe heart failure, and acute stroke, among others.
Q4: Is a test phase with a temporary nasojejunal tube necessary before PEG-J placement?
A4: Historically, a test phase using a temporary nasojejunal tube was common to assess a patient's response to the intestinal gel therapy before proceeding with the more invasive PEG-J surgery. However, some recent studies and clinical practices have moved towards direct PEG-J placement without the nasojejunal trial, particularly in the US, to minimize hospitalization. The decision depends on the study protocol and clinical judgment.
Q5: How long does the PEG-J tube last, and when does it need to be replaced?
A5: The longevity of a PEG-J tube is highly variable. Some patients may require a replacement of the J-tube within a few months, while others can use the original tubing for years. In one study, 9% of patients required replacement of the PEG tube and 37% needed a new J-tube during the first year of treatment. Reasons for replacement include tube dislocation, blockages, or damage.
Troubleshooting Guide
Problem: The infusion pump is alarming.
| Possible Cause | Troubleshooting Steps |
| Tube Blockage/Occlusion | 1. Check the tubing for any visible kinks or external obstructions. 2. Follow the study protocol for flushing the tube. Typically, this involves using a syringe to gently flush with room temperature water. Do not force the flush. 3. If the blockage persists, contact the study's medical team. The tube may be knotted or blocked by debris, requiring professional intervention. |
| High Pressure | 1. This is often related to a blockage or kink in the tube. 2. Check the patient's position; sometimes, movement can temporarily obstruct the tube. 3. Follow the pump manufacturer's specific instructions for a high-pressure alarm. |
| Cassette or Battery Issue | 1. Ensure the medication cassette is correctly inserted and that the pump has sufficient battery power. 2. Replace the cassette or batteries as needed, following the device's user manual. |
Problem: Issues at the Stoma Site (where the tube enters the abdomen).
| Issue | Management |
| Redness, Swelling, or Discharge | 1. These may be signs of an infection. 2. Maintain proper hygiene by keeping the stoma site clean and dry as per the study's care protocol. 3. A small amount of discharge can be normal initially, but persistent or foul-smelling discharge requires medical attention. 4. Report any signs of infection to the healthcare team immediately. |
| Granulation Tissue (Overgrowth of tissue around the stoma) | 1. This is a common issue and is not necessarily a sign of infection. 2. The study's medical team should assess the tissue and decide on appropriate management, which may include topical treatments. |
| Tube Dislodgement | 1. If the outer PEG tube becomes dislodged, it is a medical emergency. Contact the study team immediately. |
Problem: Worsening of Parkinson's Disease Symptoms.
| Possible Cause | Action |
| Interrupted Medication Delivery | 1. Check the pump to ensure it is running correctly and that the medication cassette is not empty. 2. Examine the tubing for any disconnections or leaks. 3. The inner jejunal tube may have dislocated back into the stomach, leading to less effective drug absorption. 4. Contact the study's medical team immediately as a sudden stop in medication can cause a rapid worsening of symptoms. |
Quantitative Data on Complications
The following tables summarize complication rates from studies on Levodopa-Carbidopa Intestinal Gel therapy.
Table 1: Overall Adverse Event (AE) Rates in Patients with PEG-J
| Study Cohort Size | Patients Experiencing at least one AE | Predominantly Device-Related AEs | Reference |
| 106 | 77.4% | 69.8% | |
| 103 | Not specified, but 296 total AEs recorded | 19.6% | |
| 60 | 80% (total complications) | Not specified |
Table 2: Common Device and Procedure-Related Complications
| Complication | Incidence Rate | Reference |
| Tube-Related | ||
| Inner tube knotting | 24.4% | |
| Inner tube disconnection | 22.8% | |
| Accidental removal of J-tube | 38% | |
| Tube occlusion | 17.1% | |
| Stoma-Related | ||
| Erythema and inflammation | 37.5% | |
| Procedure-Related (within first 5 days) | ||
| Any PEG-J related AE | 24.3% | |
| Serious Complications | ||
| Buried Bumper Syndrome (BBS) | 0.3% - 2.4% (general PEG) Higher in PD patients (7.4% - 17.1%) | |
| Peritonitis | 2.8% |
Experimental Protocols
Protocol: Percutaneous Endoscopic Gastrostomy with Jejunal Extension (PEG-J) Placement
This protocol is a generalized summary based on standard "pull" techniques described in the literature. Specific steps may vary based on institutional guidelines and the specific device used.
1. Patient Preparation:
-
The patient must be fasting for at least 6-8 hours before the procedure.
-
Routine blood tests, including clotting profiles, are conducted.
-
Prophylactic antibiotics are typically administered.
-
The patient's scheduled oral Parkinson's medications should be taken with a small sip of water as close to the usual time as possible, with the proceduralist's approval, to avoid missed doses.
2. Anesthesia and Sedation:
-
The procedure is usually performed under conscious sedation using intravenous agents.
-
The skin of the abdomen is cleaned with an antiseptic solution.
-
A local anesthetic is injected at the planned insertion site to numb the area.
3. Endoscopic Procedure:
-
An endoscope is passed through the patient's mouth, down the esophagus, and into the stomach.
-
The stomach is inflated with air to ensure it is positioned against the abdominal wall.
-
The light from the endoscope is used to identify the optimal puncture site on the abdomen (transillumination).
4. Tube Placement:
-
A small incision is made at the identified site.
-
A needle and guidewire are inserted through the incision into the stomach.
-
The endoscope is used to grasp the guidewire and pull it up through the esophagus and out of the mouth.
-
The PEG tube is then secured to the guidewire and pulled down through the mouth, esophagus, and stomach, and out through the abdominal incision.
-
An internal bumper or balloon inside the stomach and an external fixation device on the skin secure the tube in place.
5. Jejunal Extension Placement:
-
The endoscope is reinserted to guide a thinner jejunal extension tube through the PEG tube.
-
The tip of the jejunal tube is positioned in the small intestine, typically 15 to 35 cm beyond the ligament of Treitz.
6. Post-Procedure Care:
-
The stoma site is dressed. The dressing is often removed within 24 hours.
-
The patient is monitored for any immediate complications such as pain, bleeding, or signs of infection.
-
Flushing and care routines for the tube are initiated as per the study protocol.
-
Oral levodopa is resumed promptly and continued until the intestinal gel infusion is initiated and titrated.
Visualizations
Caption: Workflow for this compound Intestinal Gel Surgical Implantation.
Caption: Decision tree for troubleshooting common pump alarms.
References
Validation & Comparative
Etilevodopa vs. Levodopa: A Pharmacokinetic Comparison for Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacokinetic profiles of etilevodopa and levodopa, supported by experimental data. This compound, a prodrug of levodopa, has been developed to address some of the pharmacokinetic shortcomings of levodopa, the cornerstone treatment for Parkinson's disease.
This compound is the ethyl ester of levodopa, designed to offer improved solubility and more rapid absorption than its parent drug.[1] This guide synthesizes data from clinical studies to present a comprehensive pharmacokinetic comparison.
Quantitative Pharmacokinetic Data
A key clinical study directly compared the pharmacokinetic profiles of this compound and levodopa in patients with Parkinson's disease. The following table summarizes the key pharmacokinetic parameters for plasma levodopa following the administration of this compound/carbidopa and standard levodopa/carbidopa.
| Pharmacokinetic Parameter | This compound/Carbidopa (Swallowed Tablets) | Levodopa/Carbidopa (Standard Tablets) | Key Findings |
| Tmax (Time to Maximum Concentration) | ~30 minutes[1] | ~54 minutes[1] | Plasma levodopa Tmax was significantly shorter with this compound administration.[1] |
| Cmax (Maximum Concentration) | 2.3 to 2.7 µg/mL (range across all treatments)[1] | 2.3 to 2.7 µg/mL (range across all treatments) | Levodopa Cmax was significantly greater following treatment with this compound swallowed tablets. |
| AUC (Area Under the Curve) | Significantly greater in the first 45 minutes | - | Levodopa AUC for 0 to 1 hour and 0 to 2 hours were also significantly greater following this compound administration. |
Experimental Protocols
The data presented above is primarily derived from an open-label, randomized, four-way crossover study involving 29 patients with Parkinson's disease experiencing response fluctuations.
Study Design:
-
Participants: 29 patients with Parkinson's disease and motor response fluctuations.
-
Treatments: Single doses of four different formulations were administered in a crossover design:
-
Swallowed this compound/carbidopa tablets
-
This compound/carbidopa tablets dissolved in water
-
This compound oral solution with carbidopa tablets
-
Standard levodopa/carbidopa tablets
-
-
Sampling: Blood samples were collected before drug administration and at intervals up to 240 minutes after.
-
Analysis: Plasma concentrations of levodopa, this compound, and carbidopa were measured to determine Cmax, Tmax, and AUC.
Analytical Methodology: The quantification of levodopa and its metabolites in plasma is typically performed using high-performance liquid chromatography (HPLC). Common methods include:
-
HPLC with Electrochemical Detection: This method offers high sensitivity for the quantification of levodopa and its metabolites.
-
HPLC with UV Detection: A simple and accurate method for levodopa quantification in human plasma.
-
HPLC-Tandem Mass Spectrometry (HPLC-MS/MS): Provides high sensitivity and selectivity for levodopa quantitation.
Sample preparation for these analyses often involves protein precipitation with agents like perchloric acid.
Signaling and Metabolic Pathways
This compound acts as a prodrug that is rapidly converted to levodopa. Levodopa itself is a prodrug for dopamine and its therapeutic effects are dependent on its conversion to dopamine in the brain. The metabolic pathways of both this compound and levodopa are crucial for understanding their pharmacokinetic and pharmacodynamic profiles.
References
A Comparative Analysis of Etilevodopa and Standard Levodopa/Carbidopa for Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and pharmacokinetic profiles of Etilevodopa and the standard of care, Levodopa/Carbidopa, in the treatment of Parkinson's disease. The information is supported by data from clinical trials to aid in research and development efforts.
Executive Summary
Levodopa remains the most effective symptomatic treatment for Parkinson's disease. However, its long-term use is often complicated by motor fluctuations, such as "wearing-off" phenomena and dyskinesia. This compound, a prodrug of levodopa, was developed to address some of the pharmacokinetic shortcomings of standard levodopa formulations. While this compound exhibits a more rapid absorption profile, clinical efficacy studies have not demonstrated a significant advantage over standard levodopa/carbidopa in reducing motor fluctuations.
Mechanism of Action and Pharmacokinetic Profile
Standard levodopa is a dopamine precursor that can cross the blood-brain barrier, where it is converted to dopamine to replenish depleted stores in Parkinson's disease. It is co-administered with carbidopa, a peripheral dopa-decarboxylase inhibitor, to prevent its premature conversion to dopamine in the bloodstream, thereby increasing its bioavailability in the central nervous system and reducing peripheral side effects.
This compound is an ethyl ester prodrug of levodopa, designed for enhanced solubility.[1] This increased solubility allows it to be more readily dissolved in the stomach and pass to the duodenum, where it is rapidly hydrolyzed by esterases into levodopa and absorbed.[1] This mechanism was intended to provide a faster and more consistent onset of action compared to standard levodopa.
Table 1: Pharmacokinetic Comparison
| Parameter | This compound/Carbidopa | Standard Levodopa/Carbidopa | Key Findings |
| Time to Maximum Plasma Levodopa Concentration (tmax) | ~30 minutes | ~54 minutes | This compound administration leads to a significantly shorter tmax.[2] |
| Area Under the Curve (AUC) 0-45 min | Significantly Greater | Standard | Demonstrates more rapid absorption and higher initial plasma levodopa levels with this compound.[2] |
| Maximum Plasma Levodopa Concentration (Cmax) | 2.3 to 2.7 µg/mL | 2.3 to 2.7 µg/mL | Overall Cmax is comparable between the two formulations.[2] |
Comparative Efficacy in Patients with Motor Fluctuations
A key double-blind, randomized, comparative clinical trial evaluated the efficacy of this compound/carbidopa versus standard levodopa/carbidopa in Parkinson's disease patients experiencing motor fluctuations. The primary outcome was the change in the total daily "time to on" (TTON), a measure of the delay to the onset of clinical benefit after a dose.
Table 2: Clinical Efficacy in Patients with Motor Fluctuations
| Outcome Measure | This compound/Carbidopa Group | Levodopa/Carbidopa Group | p-value | Conclusion |
| Reduction in Mean Total Daily "Time to On" (TTON) | 0.58 hours | 0.79 hours | .24 | No significant difference between the two treatments. |
| Reduction in Response Failures | -6.82% | -4.69% | .20 | No significant difference in the reduction of dose failures. |
| Improvement in Total Daily "Off" Time | -0.85 hours | -0.87 hours | Not Reported | Both treatments showed similar improvement in "off" time without an increase in troublesome dyskinesia. |
Despite the pharmacokinetic advantages of a shorter time to maximum concentration, the clinical trial did not show a corresponding improvement in the primary efficacy endpoint of "time to on" or other measures of motor fluctuations for this compound compared to standard Levodopa/Carbidopa.
Experimental Protocols
Pharmacokinetic Study Methodology
A randomized, open-label, four-way crossover study was conducted with 29 patients with Parkinson's disease and motor fluctuations. Participants received single doses of four different formulations: swallowed this compound/carbidopa tablets, this compound/carbidopa tablets dissolved in water, an this compound oral solution with carbidopa tablets, and standard levodopa/carbidopa tablets. Blood samples were collected at intervals up to 240 minutes post-administration to determine the plasma concentrations of levodopa, this compound, and carbidopa, from which pharmacokinetic parameters such as tmax, Cmax, and AUC were calculated.
Efficacy Trial Methodology (Blindauer et al., 2006)
This was a double-blind, randomized, comparative clinical trial conducted at 44 sites in the United States and Canada, involving 327 patients with Parkinson's disease who experienced a total daily "time to on" of at least 90 minutes.
-
Inclusion Criteria: Patients with idiopathic Parkinson's disease experiencing motor fluctuations with a significant delay in the onset of benefit from their levodopa doses.
-
Intervention: Patients were treated with either this compound-carbidopa or standard levodopa-carbidopa for a duration of 18 weeks. Dosing was optimized for each patient.
-
Primary Outcome Measure: The change from baseline in the total daily "time to on" (TTON) was the main outcome. This was measured using patient-completed home diaries.
-
Secondary Outcome Measures: Included the change in the percentage of response failures and the total daily "off" time, also assessed via home diaries. The Unified Parkinson's Disease Rating Scale (UPDRS) was likely used for motor assessment, although specific sub-score comparisons are not detailed in the primary publication.
Visualizations
Caption: Dopamine synthesis and signaling pathway with Levodopa administration.
Caption: Experimental workflow for a comparative clinical trial.
Conclusion
This compound successfully demonstrates a more rapid absorption and shorter time to peak plasma levodopa concentration compared to standard levodopa/carbidopa. This pharmacokinetic profile, however, did not translate into a statistically significant improvement in clinical efficacy for reducing motor fluctuations in patients with Parkinson's disease in a major clinical trial. The safety profiles of both drugs were found to be comparable. These findings suggest that while optimizing the pharmacokinetics of levodopa delivery is a rational approach, further research is needed to understand the complex relationship between plasma levodopa levels and clinical response in patients with advanced Parkinson's disease.
References
- 1. A randomized controlled trial of this compound in patients with Parkinson disease who have motor fluctuations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of this compound compared to levodopa in patients with Parkinson's disease: an open-label, randomized, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Clinical Trial Comparison of Levodopa Prodrugs: Etilevodopa vs. Foslevodopa
For Researchers, Scientists, and Drug Development Professionals
In the landscape of Parkinson's disease (PD) therapeutics, optimizing the delivery of levodopa to the brain remains a cornerstone of symptomatic management. Levodopa, the metabolic precursor to dopamine, effectively replenishes the depleted dopamine stores in the brains of PD patients. However, its oral administration is fraught with challenges, including variable absorption and a short half-life, leading to motor fluctuations. To address these limitations, several levodopa prodrugs have been developed. This guide provides a detailed comparison of two such prodrugs: etilevodopa and foslevodopa, based on available head-to-head clinical trial data against the standard of care, oral levodopa/carbidopa.
Executive Summary
While no direct head-to-head clinical trials comparing this compound and foslevodopa have been identified, a comparative analysis can be drawn from their respective clinical trials against oral levodopa/carbidopa. This compound, an oral prodrug, was developed to offer a more rapid and consistent absorption profile than standard levodopa. In contrast, foslevodopa, co-formulated with the prodrug foscarbidopa, is designed for continuous subcutaneous infusion, aiming to provide stable plasma levodopa concentrations and mitigate motor fluctuations in patients with advanced PD.
Clinical trial data suggests that while this compound demonstrated a theoretical pharmacokinetic advantage with a shorter time to maximum concentration, it did not translate into statistically significant improvements in clinical outcomes such as "time to on" or reduction in "off" time when compared to standard levodopa/carbidopa[1]. Conversely, foslevodopa/foscarbidopa has shown significant improvements in increasing "on" time without troublesome dyskinesia and reducing "off" time in patients with advanced Parkinson's disease compared to oral levodopa/carbidopa[2].
Data Presentation: Efficacy and Pharmacokinetics
The following tables summarize the key efficacy and pharmacokinetic data from pivotal clinical trials of this compound and foslevodopa compared to oral levodopa/carbidopa.
Table 1: Efficacy Outcomes
| Prodrug | Trial | Primary Endpoint | Change from Baseline (Prodrug) | Change from Baseline (Levodopa/Carbidopa) | P-value |
| This compound | Blindauer et al., 2006 | Reduction in mean total daily "time to on" (TTON) | -0.58 hours | -0.79 hours | .24 |
| Reduction in total daily "off" time | -0.85 hours | -0.87 hours | NS | ||
| Foslevodopa/ Foscarbidopa | Soileau et al., 2022 (NCT04380142) | Change in "on" time without troublesome dyskinesia | +2.72 hours | +0.97 hours | 0.0083 |
| Change in "off" time | -2.75 hours | -0.96 hours | 0.0054 |
NS: Not Specified
Table 2: Pharmacokinetic Parameters
| Prodrug | Trial | Tmax (hours) | Cmax (ng/mL) | Administration Route |
| This compound | Djaldetti et al., 2003 | ~0.5 | Not specified | Oral |
| Levodopa/ Carbidopa | Djaldetti et al., 2003 | ~0.9 | Not specified | Oral |
| Foslevodopa/ Foscarbidopa | Soileau et al., 2022 | Not applicable (continuous infusion) | Stable plasma concentrations | Subcutaneous Infusion |
Experimental Protocols
This compound Clinical Trial (Blindauer et al., 2006)
-
Study Design: A randomized, double-blind, parallel-group, active-controlled, multicenter trial.
-
Patient Population: 327 patients with Parkinson's disease experiencing motor fluctuations, defined as having a mean daily "time to on" (TTON) of at least 1.5 hours.
-
Intervention: Patients were randomized to receive either this compound/carbidopa or levodopa/carbidopa for 18 weeks. Dosing was titrated to optimal clinical response during the initial 6 weeks, followed by a 12-week maintenance period.
-
Outcome Measures: The primary efficacy endpoint was the change from baseline in the mean total daily TTON, as recorded in patient diaries. Secondary endpoints included changes in "off" time, "on" time with and without dyskinesia, and the proportion of doses that were failures (no "on" response within 2 hours).
-
Pharmacokinetic Analysis: While not the primary focus of this efficacy trial, pharmacokinetic parameters were assessed in a separate study (Djaldetti et al., 2003) involving single-dose administration to 12 patients with PD. Blood samples were collected at various time points to determine plasma levodopa concentrations.
Foslevodopa/Foscarbidopa Clinical Trial (Soileau et al., 2022; NCT04380142)
-
Study Design: A phase 3, randomized, double-blind, double-dummy, active-controlled, parallel-group, multicenter trial.
-
Patient Population: 141 patients with advanced Parkinson's disease who were experiencing motor fluctuations despite optimized oral therapy, with an average of at least 2.5 hours of "off" time per day.
-
Intervention: Patients were randomized (1:1) to receive either a continuous subcutaneous infusion of foslevodopa/foscarbidopa and oral placebo, or a continuous subcutaneous infusion of placebo and oral immediate-release levodopa/carbidopa for 12 weeks. The infusion was administered over 24 hours a day.
-
Outcome Measures: The primary endpoint was the change from baseline in "on" time without troublesome dyskinesia. The key secondary endpoint was the change from baseline in "off" time. Efficacy was assessed using patient-completed diaries.
-
Safety Assessments: Safety and tolerability were monitored throughout the study, with a particular focus on infusion-site reactions.
Mandatory Visualization
Levodopa Prodrug Metabolism and Dopaminergic Signaling
Caption: Metabolism of levodopa prodrugs and subsequent dopaminergic signaling pathway.
Clinical Trial Workflow: A Comparative Overview
Caption: Generalized workflow for the comparative clinical trials of levodopa prodrugs.
References
Etilevodopa: A Potential Solution for "Delayed On" Phenomena in Parkinson's Disease?
A Comparative Guide for Researchers and Drug Development Professionals
The "delayed on" phenomenon, a common and frustrating motor fluctuation in Parkinson's disease (PD), is characterized by a prolonged time to clinical benefit after levodopa administration. This delay is often attributed to impaired gastric emptying and poor solubility of standard levodopa formulations. Etilevodopa, a highly soluble ethyl ester prodrug of levodopa, has been investigated as a potential strategy to circumvent these issues and provide a more rapid and predictable therapeutic response. This guide provides an objective comparison of this compound and standard levodopa, supported by available experimental data, to validate its superiority for managing "delayed on" phenomena.
Pharmacokinetic Profile: this compound vs. Levodopa
The primary rationale for this compound's potential superiority lies in its distinct pharmacokinetic properties. As a highly soluble compound, this compound is designed to dissolve quickly in the stomach and pass to the duodenum, where it is rapidly hydrolyzed by local esterases into levodopa and absorbed.[1][2]
A key open-label, randomized, crossover study involving 29 PD patients with response fluctuations provides critical insights into these pharmacokinetic differences.[1]
| Parameter | This compound/Carbidopa (Swallowed Tablets) | Levodopa/Carbidopa (Standard Tablets) | Significance |
| Mean Time to Peak Plasma Levodopa Concentration (tmax) | ~30 minutes | 54 minutes | Statistically Significant (p < 0.05)[1] |
| Mean Peak Plasma Levodopa Concentration (Cmax) | 2.3 - 2.7 µg/mL | 2.3 - 2.7 µg/mL | Significantly greater with this compound[1] |
| Plasma Levodopa Area Under the Curve (AUC) 0-45 min | Significantly Greater | - | Statistically Significant (p < 0.05) |
| Plasma Levodopa AUC 0-1 hour | Significantly Greater | - | Statistically Significant (p < 0.05) |
| Plasma Levodopa AUC 0-2 hours | Significantly Greater | - | Statistically Significant (p < 0.05) |
Table 1: Comparative Pharmacokinetics of this compound and Levodopa. The data clearly indicates that this compound administration leads to a significantly shorter time to reach maximum plasma levodopa concentration and a greater drug exposure in the initial hours post-administration.
Clinical Efficacy: A Mixed Picture
While the pharmacokinetic data strongly suggests a faster onset of action for this compound, the translation to clinical superiority in reducing "delayed on" time has been less definitive.
One double-blind study investigating ethyl ester levodopa in PD patients with motor fluctuations reported no significant improvement in "time to on," response failures, or "off" time when compared with standard levodopa. Another large double-blind study with 327 fluctuating patients also found that this compound/carbidopa did not differ from standard levodopa/carbidopa in total daily time to "on".
This discrepancy highlights the complex nature of the "delayed on" phenomenon, which may not be solely dependent on the rate of levodopa absorption.
Experimental Protocols
Pharmacokinetic Crossover Study
A detailed methodology for the key pharmacokinetic comparison is as follows:
-
Study Design: An open-label, randomized, four-way crossover study.
-
Participants: 29 patients with Parkinson's disease experiencing motor response fluctuations.
-
Treatments: Single doses of four different formulations were tested:
-
Swallowed this compound/carbidopa tablets
-
This compound/carbidopa tablets dissolved in water
-
This compound oral solution with carbidopa tablets
-
Standard levodopa/carbidopa tablets
-
-
Data Collection: Blood samples were collected at baseline and at regular intervals up to 240 minutes after drug administration.
-
Pharmacokinetic Analysis: Plasma concentrations of levodopa, this compound, and carbidopa were measured to determine key parameters such as Cmax, tmax, and AUC.
Figure 1: Experimental workflow for the pharmacokinetic crossover study.
Signaling Pathway: Levodopa and this compound Metabolism
The fundamental mechanism of action for both this compound and levodopa is the delivery of dopamine to the brain. Levodopa itself is a precursor to dopamine. This compound is a prodrug that is first converted to levodopa. Both are often administered with a DOPA decarboxylase inhibitor, such as carbidopa, to prevent the premature conversion of levodopa to dopamine in the periphery, thereby increasing its bioavailability in the brain.
Figure 2: Signaling pathway of this compound and Levodopa.
Conclusion
This compound demonstrates a clear pharmacokinetic advantage over standard levodopa, with a significantly faster absorption and higher plasma concentrations of levodopa in the initial post-dosing period. These characteristics logically suggest a potential for a more rapid onset of clinical effect, which would be beneficial for patients experiencing the "delayed on" phenomenon.
However, the existing clinical trial data presents a conflicting narrative, with at least one major study showing no significant improvement in "time to on" compared to standard levodopa. This suggests that while rapid absorption is a critical factor, it may not be the sole determinant of the "on" response in all patients. Other factors, such as central nervous system transport and receptor sensitivity, may also play significant roles.
For researchers and drug development professionals, this compound remains a compound of interest due to its favorable solubility and absorption profile. Future research should focus on identifying patient subpopulations who are most likely to benefit from this formulation and further investigating the complex mechanisms underlying the "delayed on" phenomenon. While this compound may not be a universal solution, its unique properties warrant continued exploration in the quest for more effective and reliable treatments for motor fluctuations in Parkinson's disease.
References
A Comparative Analysis of Side Effect Profiles: Etilevodopa vs. Levodopa in the Treatment of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of Etilevodopa and Levodopa, two dopaminergic agents used in the management of Parkinson's disease (PD). This analysis is supported by data from clinical trials and experimental studies to inform research and drug development efforts.
Executive Summary
Levodopa remains the gold standard for symptomatic treatment of Parkinson's disease, but its long-term use is often complicated by motor fluctuations and dyskinesias.[1][2] this compound, an ethyl ester prodrug of levodopa, was developed to offer a more favorable pharmacokinetic profile, potentially leading to a different side effect profile. Clinical trial data suggests that this compound is well-tolerated, with a safety profile comparable to that of Levodopa.[3][4] Notably, in a key comparative study, treatment with this compound-carbidopa did not result in an increase in troublesome dyskinesias compared to Levodopa-carbidopa.[1] This guide delves into the available quantitative data on their side effect profiles, outlines the experimental methodologies used in comparative studies, and visualizes the key signaling pathways and experimental workflows.
Comparative Analysis of Adverse Events
A randomized, double-blind, comparative clinical trial by Blindauer et al. (2006) provides the most direct comparison of the side effect profiles of this compound and Levodopa in patients with Parkinson's disease experiencing motor fluctuations. While the study concluded that the overall safety profiles were comparable, detailed quantitative data on the incidence of all adverse events is not fully available in the public domain. However, the study did report on the key motor complications.
Table 1: Comparison of Troublesome Dyskinesias
| Adverse Event | This compound-Carbidopa Group | Levodopa-Carbidopa Group |
| Increase in "On" Time with Troublesome Dyskinesias | No significant increase reported | No significant increase reported |
Data sourced from the randomized controlled trial by Blindauer et al. (2006). The study reported that total daily "off" time improved in both groups without an increase in "on" time with troublesome dyskinesias.
It is important to note that the absence of a detailed, publicly available, side-by-side comparison of all adverse events limits a comprehensive quantitative analysis.
Experimental Protocols
The methodologies employed in the comparative clinical trial of this compound versus Levodopa are crucial for understanding the validity and implications of the findings.
Key Clinical Trial: A Randomized Controlled Trial of this compound in Patients with Parkinson Disease Who Have Motor Fluctuations
Objective: To determine the efficacy, safety, and tolerability of this compound in patients with Parkinson's disease and motor fluctuations.
Study Design: A double-blind, randomized, comparative clinical trial.
Participants: 327 patients with Parkinson's disease who experienced a latency of at least 90 minutes in total daily "on" time after Levodopa dosing.
Intervention: Patients were treated with either this compound-carbidopa or Levodopa-carbidopa for a duration of 18 weeks.
Primary Outcome Measure: The primary outcome was the change from baseline in the total daily "time to on" (TTON), as measured by patient diaries.
Safety Assessment: The safety and tolerability were assessed by monitoring and recording all adverse events throughout the study period. The incidence, severity, and potential relationship of adverse events to the study medication were documented.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Levodopa-Induced Dyskinesia
Long-term Levodopa therapy can lead to the development of dyskinesias, a significant motor complication. The underlying mechanism involves alterations in the basal ganglia circuitry, particularly the sensitization of postsynaptic dopamine receptors. The following diagram illustrates the simplified signaling pathway associated with Levodopa-induced dyskinesia.
Caption: Signaling cascade in Levodopa-induced dyskinesia.
Experimental Workflow of a Comparative Clinical Trial
The following diagram outlines the typical workflow of a randomized, double-blind, comparative clinical trial for evaluating two drug formulations in Parkinson's disease.
Caption: Workflow of a comparative clinical trial.
Conclusion
The available evidence suggests that this compound offers a safety profile comparable to that of Levodopa, with a potential advantage in not exacerbating troublesome dyskinesias. However, a comprehensive, quantitative comparison of the full side effect profiles is hampered by the lack of publicly available detailed data from head-to-head clinical trials. Further research and data transparency are needed to fully elucidate the comparative safety of these two important therapeutic options for Parkinson's disease. The signaling pathways involved in Levodopa-induced side effects are complex and continue to be an active area of research for the development of novel therapeutic strategies with improved side effect profiles.
References
- 1. A randomized controlled trial of this compound in patients with Parkinson disease who have motor fluctuations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of this compound compared to levodopa in patients with Parkinson's disease: an open-label, randomized, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
Etilevodopa Clinical Trials: A Comparative Analysis of Efficacy and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
Etilevodopa, an ethyl ester prodrug of levodopa, was developed with the aim of improving upon the pharmacokinetic profile of standard levodopa therapy for Parkinson's disease. The primary rationale was to enhance its solubility and accelerate its delivery to the small intestine for absorption, thereby reducing the "time to on" and improving motor fluctuations. This guide provides a comparative analysis of the clinical trial outcomes of this compound versus standard levodopa, supported by available experimental data and methodologies.
I. Overview of Clinical Efficacy
Phase III clinical trials, including the RAPID (North America) and RONDO (EU) studies, were conducted to evaluate the efficacy and safety of an immediate-release formulation of this compound in advanced Parkinson's disease patients experiencing motor fluctuations. While this compound was found to be well-tolerated and as effective as standard levodopa, it did not demonstrate statistically significant superiority in shortening the time to clinical effect, which was the primary endpoint of these studies.[1]
A key double-blind, randomized, comparative clinical trial involving 327 patients with Parkinson's disease who experienced motor fluctuations provided detailed insights into the clinical outcomes of this compound.[1]
Table 1: Comparison of Clinical Efficacy Outcomes
| Outcome Measure | This compound-Carbidopa Group | Levodopa-Carbidopa Group | P-value |
| Reduction in Mean Total Daily "Time to On" (TTON) | 0.58 hours | 0.79 hours | .24 |
| Reduction in Response Failures | -6.82% | -4.69% | .20 |
| Improvement in Total Daily "Off" Time | -0.85 hours | -0.87 hours | Not statistically significant |
Data sourced from a randomized controlled trial in patients with Parkinson's disease and motor fluctuations.[1]
The results indicated that despite its theoretical pharmacokinetic advantages, this compound did not lead to a significant improvement in the primary outcome of "time to on," nor in the reduction of response failures or total "off" time when compared to standard levodopa-carbidopa treatment.[1]
II. Pharmacokinetic Profile
A significant advantage of this compound is its higher solubility compared to levodopa, which is poorly soluble in the acidic environment of the stomach.[1] This property was expected to translate into a faster onset of action. A pharmacokinetic study was conducted to compare this compound with standard levodopa in patients with Parkinson's disease.
Table 2: Pharmacokinetic Parameters of Levodopa after Administration of this compound vs. Levodopa
| Parameter | This compound Administration (Swallowed Tablets) | Levodopa Administration |
| Mean Time to Maximum Concentration (tmax) | ~30 minutes | ~54 minutes |
| Mean Maximum Concentration (Cmax) | 2.3 to 2.7 µg/mL (Significantly greater than levodopa) | - |
| Area Under the Curve (AUC) in the first 45 mins | Significantly greater than levodopa | - |
| AUC from 0 to 1 hour | Significantly greater than levodopa | - |
| AUC from 0 to 2 hours | Significantly greater than levodopa | - |
Data from an open-label, randomized, crossover study.
The study demonstrated that this compound administration resulted in a significantly shorter time to reach maximum plasma levodopa concentration (tmax) and a greater drug exposure (AUC) in the initial hours after administration compared to standard levodopa. This confirmed the anticipated rapid absorption of levodopa from the this compound prodrug.
III. Experimental Protocols
Randomized Controlled Efficacy Trial
-
Study Design: A double-blind, randomized, comparative clinical trial.
-
Participants: 327 patients with Parkinson's disease experiencing motor fluctuations, defined as having a total daily "time to on" (TTON) latency of at least 90 minutes after levodopa dosing.
-
Intervention: Patients were treated with either this compound-carbidopa or standard levodopa-carbidopa for a duration of 18 weeks.
-
Primary Outcome Measure: The primary endpoint was the change from baseline in the total daily TTON, as recorded by patients in home diaries.
-
Secondary Outcome Measures: Included the change in the percentage of response failures and the total daily "off" time.
Pharmacokinetic Crossover Study
-
Study Design: An open-label, randomized, four-way crossover study.
-
Participants: 29 patients with Parkinson's disease and response fluctuations.
-
Interventions: Single doses of four different treatments were administered:
-
Swallowed this compound/carbidopa tablets
-
This compound/carbidopa tablets dissolved in water
-
This compound oral solution with carbidopa tablets
-
Standard levodopa/carbidopa tablets
-
-
Pharmacokinetic Analysis: Blood samples were collected before and at intervals up to 240 minutes after drug administration to measure the plasma concentrations of levodopa, this compound, and carbidopa. The key pharmacokinetic parameters analyzed were Cmax (maximum concentration), tmax (time to maximum concentration), and AUC (area under the curve).
IV. Mechanism of Action and Signaling Pathway
This compound is a prodrug of levodopa, meaning it is an inactive compound that is converted into the active drug, levodopa, within the body. Its ethyl ester formulation enhances its solubility in the stomach, allowing for faster passage into the small intestine where it is rapidly hydrolyzed by esterases into levodopa and ethanol. Levodopa is then absorbed and crosses the blood-brain barrier to be converted into dopamine, the neurotransmitter deficient in Parkinson's disease.
The following diagram illustrates the metabolic conversion of this compound and the subsequent dopamine signaling pathway.
Caption: Metabolic conversion of this compound and its role in the dopamine signaling pathway.
The following diagram illustrates the experimental workflow of the randomized controlled trial.
Caption: Workflow of the double-blind, randomized controlled trial of this compound.
V. Conclusion
This compound successfully demonstrated a superior pharmacokinetic profile in terms of faster absorption and increased bioavailability of levodopa in the initial hours post-administration. However, this pharmacokinetic advantage did not translate into a statistically significant improvement in key clinical efficacy endpoints for patients with advanced Parkinson's disease and motor fluctuations when compared to standard levodopa therapy. The clinical trial data suggests that while the prodrug approach is a valid strategy to overcome the solubility issues of levodopa, the clinical benefits may be more nuanced and require further investigation to identify patient subgroups who might derive a greater benefit.
References
A Comparative Analysis of Etilevodopa and Levodopa-Carbidopa Intestinal Gel for Parkinson's Disease Management
In the landscape of advanced Parkinson's disease treatment, optimizing levodopa delivery to mitigate motor fluctuations remains a primary goal. This guide provides a detailed comparison of two therapeutic strategies: etilevodopa, a levodopa prodrug, and levodopa-carbidopa intestinal gel (LCIG), a device-aided continuous infusion therapy. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available efficacy data, experimental methodologies, and mechanistic insights.
Efficacy and Clinical Outcomes
Clinical trial data for oral this compound and levodopa-carbidopa intestinal gel (LCIG) are summarized below. It is crucial to note that while both aim to improve levodopa's pharmacokinetic profile, they represent different formulations and delivery methods. This compound was studied as an oral medication, whereas LCIG is a continuous intestinal infusion.
Table 1: Comparative Efficacy of Oral this compound-Carbidopa vs. Levodopa-Carbidopa Intestinal Gel (LCIG)
| Efficacy Endpoint | Oral this compound-Carbidopa | Levodopa-Carbidopa Intestinal Gel (LCIG) |
| Change in "Off" Time | -0.85 hours/day[1] | -4.4 hours/day[2] |
| Change in "On" Time without Troublesome Dyskinesia | Not significantly different from levodopa-carbidopa[1] | +4.8 hours/day[2] |
| Change in Time to "On" (TTON) | -0.58 hours (not significantly different from levodopa-carbidopa)[1] | Not a primary endpoint in most LCIG studies, which focus on overall "On"/"Off" time. |
| Dyskinesia Improvement | No significant increase in troublesome dyskinesias | Significant reduction in dyskinesia as measured by the Unified Dyskinesia Rating Scale (UDysRS) |
Mechanism of Action and Pharmacokinetics
This compound is an ethyl-ester prodrug of levodopa, designed for enhanced solubility and faster absorption from the gastrointestinal tract. It is rapidly hydrolyzed by nonspecific esterases in the small intestine to levodopa and ethanol. This formulation was developed to shorten the time to maximum levodopa concentration (Tmax) and reduce "delayed on" phenomena.
Levodopa-Carbidopa Intestinal Gel (LCIG) provides continuous delivery of levodopa and carbidopa directly into the jejunum via a percutaneous endoscopic gastrostomy with jejunal tube (PEG-J). This method bypasses the stomach, avoiding erratic gastric emptying and leading to more stable plasma levodopa concentrations, which in turn provides more continuous dopaminergic stimulation.
Signaling Pathway and Drug Metabolism
The following diagrams illustrate the metabolic pathways of both this compound and levodopa in the body.
Caption: Metabolic pathway of this compound and levodopa.
Experimental Protocols
Randomized Controlled Trial of Oral this compound-Carbidopa
A double-blind, randomized, comparative clinical trial was conducted to evaluate the efficacy, safety, and tolerability of this compound in Parkinson's disease patients with motor fluctuations.
-
Patient Population: 327 patients with Parkinson's disease experiencing at least 90 minutes of total daily "time to on" (TTON) after levodopa dosing.
-
Intervention: Patients were randomized to receive either this compound-carbidopa or levodopa-carbidopa for 18 weeks.
-
Primary Outcome Measure: The primary endpoint was the change from baseline in total daily TTON, as recorded in patient home diaries.
-
Secondary Outcome Measures: Secondary outcomes included changes in total daily "off" time and response failures.
Open-Label Study of Levodopa-Carbidopa Intestinal Gel (LCIG)
An international, prospective, 54-week, open-label study was conducted to assess the long-term safety and efficacy of LCIG in patients with advanced Parkinson's disease.
-
Patient Population: 354 patients with advanced Parkinson's disease experiencing severe motor fluctuations (more than 3 hours of "off" time per day) despite optimized therapy.
-
Intervention: Patients received LCIG monotherapy delivered continuously via a percutaneous endoscopic gastrojejunostomy tube (PEG-J). Additional Parkinson's disease medications were permitted after 28 days of LCIG initiation.
-
Primary Outcome Measure: The primary endpoint was safety, assessed through adverse events, device complications, and the number of patients completing the study.
-
Secondary Outcome Measures: Efficacy was evaluated through diary-assessed "off" time, "on" time with and without troublesome dyskinesia, the Unified Parkinson's Disease Rating Scale (UPDRS), and health-related quality of life outcomes.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a clinical trial comparing these two treatment modalities.
Caption: A generalized workflow for a comparative clinical trial.
Conclusion
This compound was developed as an oral prodrug to improve the absorption and onset of action of levodopa. However, clinical trials did not demonstrate a significant advantage over standard oral levodopa-carbidopa in reducing "time to on" or "off" time. In contrast, levodopa-carbidopa intestinal gel, a device-aided therapy, has shown substantial and clinically meaningful reductions in "off" time and improvements in "on" time without troublesome dyskinesia for patients with advanced Parkinson's disease.
The key difference lies in the mode of administration and the resulting pharmacokinetic profiles. While this compound aimed to optimize the absorption of intermittently dosed oral levodopa, LCIG provides continuous intestinal infusion, leading to more stable plasma levels and more consistent dopaminergic stimulation. For researchers and drug development professionals, the comparison highlights the evolution of therapeutic strategies from optimizing oral formulations to employing device-aided, continuous drug delivery to address the challenges of advanced Parkinson's disease. Future research may explore the potential of novel levodopa prodrugs in the context of continuous delivery systems.
References
Etilevodopa vs. Novel Therapies: A Comparative Guide for Parkinson's Disease Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Etilevodopa against a selection of novel therapeutic approaches for Parkinson's disease. The following sections present quantitative data from key clinical trials, detailed experimental methodologies, and visual representations of relevant biological pathways and study designs to facilitate an objective evaluation of these treatments.
Quantitative Performance Analysis
The following tables summarize the key efficacy and safety outcomes from clinical trials of this compound and selected novel therapies for Parkinson's disease.
Table 1: Efficacy of this compound and Novel Therapies in Reducing "Off" Time
| Therapy | Clinical Trial | Baseline Mean "Off" Time (hours/day) | Change from Baseline in "Off" Time (hours/day) | Placebo-Adjusted Improvement (hours/day) | Citation(s) |
| This compound-Carbidopa | Blindauer et al. (2006) | Not Reported | -0.85 | -0.02 (vs. Levodopa-Carbidopa) | [1] |
| Apomorphine SC Infusion | TOLEDO Study | >6 | -2.47 | -1.89 | [2][3][4] |
| Apomorphine SC Infusion | InfusON Study | 6.6 | -3.0 | Not Applicable (Open-Label) | [3] |
| Foslevodopa/Foscarbidopa SC Infusion | NCT04380142 | ~6.7 | Not Reported Directly | Not Reported Directly | |
| Safinamide (100 mg/day) (Adjunct) | SETTLE Study (NCT00627640) | ~5.3 | Not Reported Directly | -0.96 |
Table 2: Efficacy of this compound and Novel Therapies in Increasing "On" Time
| Therapy | Clinical Trial | Baseline Mean "On" Time (hours/day) | Change from Baseline in "On" Time without Troublesome Dyskinesia (hours/day) | Placebo-Adjusted Improvement (hours/day) | Citation(s) |
| This compound-Carbidopa | Blindauer et al. (2006) | Not Reported | Not Reported | Not Reported | |
| Apomorphine SC Infusion | TOLEDO Study | Not Reported | +2.77 | +2.21 | |
| Apomorphine SC Infusion | InfusON Study | 9.3 | +3.1 | Not Applicable (Open-Label) | |
| Foslevodopa/Foscarbidopa SC Infusion | NCT04380142 | Not Reported | +2.72 | +1.75 | |
| Safinamide (100 mg/day) (Adjunct) | SETTLE Study (NCT00627640) | 9.06 | +1.42 | +0.96 |
Table 3: Impact of this compound and Novel Therapies on Motor Function (UPDRS Part III Scores)
| Therapy | Clinical Trial | Baseline Mean UPDRS III Score | Change from Baseline in UPDRS III Score | Placebo-Adjusted Improvement | Citation(s) |
| This compound-Carbidopa | Blindauer et al. (2006) | Not Reported | Not Reported | Not Reported | |
| Pramipexole ER (Monotherapy) | Schapira et al. | Not Reported | -11.8 | -7.6 | |
| Safinamide (100 mg/day) (Adjunct) | Pooled Analysis (Studies 016 & SETTLE) | Not Reported | Significant Improvement | Statistically Significant |
Table 4: Key Safety and Tolerability Findings
| Therapy | Common Adverse Events | Serious Adverse Events | Discontinuation Rate due to Adverse Events | Citation(s) |
| This compound-Carbidopa | Nausea, dizziness, somnolence (similar to Levodopa-Carbidopa) | Not specified as different from Levodopa-Carbidopa | Not Reported | |
| Apomorphine SC Infusion | Infusion site nodules, erythema, nausea | Not specified as common | ~11% (TOLEDO) | |
| Foslevodopa/Foscarbidopa SC Infusion | Infusion site reactions (erythema, pain, cellulitis), hallucinations, dyskinesia | Similar between treatment and oral levodopa groups | 22% | |
| Pramipexole ER | Somnolence, nausea, dizziness, insomnia | Not specified as common | Not Reported | |
| Safinamide (Adjunct) | Dyskinesia, nausea, insomnia | Not specified as common | 4.4% |
Experimental Protocols
This section provides detailed methodologies for the key clinical trials cited in this guide.
This compound: Blindauer et al. (2006) - A Randomized Controlled Trial
-
Objective: To assess the efficacy, safety, and tolerability of this compound-carbidopa compared to levodopa-carbidopa in Parkinson's disease patients with motor fluctuations.
-
Study Design: A double-blind, randomized, comparative clinical trial conducted at 44 sites in the United States and Canada.
-
Participants: 327 patients with Parkinson's disease experiencing a total daily "time to on" (TTON) of at least 90 minutes after levodopa dosing.
-
Intervention: Patients were randomly assigned to receive either this compound-carbidopa or levodopa-carbidopa for a duration of 18 weeks. The dosage was titrated to optimal clinical response during the initial phase of the study.
-
Primary Outcome Measure: The primary efficacy endpoint was the change from baseline in the total daily TTON, as recorded by patients in home diaries.
-
Secondary Outcome Measures: Secondary outcomes included the change in daily "off" time, the frequency of response failures, and scores on the Unified Parkinson's Disease Rating Scale (UPDRS). Safety and tolerability were assessed by monitoring adverse events, laboratory tests, and vital signs.
-
Data Analysis: The primary analysis compared the change in mean total daily TTON between the two treatment groups. Statistical significance was determined using appropriate parametric or non-parametric tests.
Apomorphine Subcutaneous Infusion: The TOLEDO Study
-
Objective: To evaluate the efficacy and safety of continuous subcutaneous apomorphine infusion as an adjunct therapy in Parkinson's disease patients with persistent motor fluctuations despite optimized oral or transdermal treatment.
-
Study Design: A multicenter, double-blind, randomized, placebo-controlled trial.
-
Participants: 107 patients with Parkinson's disease experiencing at least 3 hours of "off" time per day.
-
Intervention: Patients were randomized to receive either subcutaneous apomorphine infusion or a placebo infusion for 12 weeks. The infusion was administered for 16 hours per day. The dose was titrated during the first 4 weeks to an optimal effective and tolerated level (3-8 mg/hour).
-
Primary Outcome Measure: The primary endpoint was the mean change from baseline in daily "off" time at week 12, based on patient diaries.
-
Secondary Outcome Measures: Secondary endpoints included changes in "on" time without troublesome dyskinesia, UPDRS scores, and patient-reported quality of life measures. Safety was assessed through the monitoring of adverse events.
-
Data Analysis: The primary efficacy analysis compared the mean change in "off" time between the apomorphine and placebo groups using an analysis of covariance (ANCOVA).
Foslevodopa/Foscarbidopa Subcutaneous Infusion: Phase 3 Trial (NCT04380142)
-
Objective: To assess the efficacy, safety, and tolerability of a 24-hour continuous subcutaneous infusion of foslevodopa/foscarbidopa compared to oral immediate-release carbidopa/levodopa in patients with advanced Parkinson's disease.
-
Study Design: A 12-week, randomized, double-blind, double-dummy, active-controlled study.
-
Participants: 141 patients with advanced, levodopa-responsive Parkinson's disease who were experiencing at least 2.5 hours of average daily "off" time.
-
Intervention: Participants were randomly assigned (1:1) to receive either a continuous subcutaneous infusion of foslevodopa/foscarbidopa and oral placebo, or a subcutaneous placebo infusion and oral immediate-release levodopa-carbidopa.
-
Primary Outcome Measure: The primary endpoint was the change from baseline in "on" time without troublesome dyskinesia at week 12.
-
Secondary Outcome Measures: Key secondary endpoints included the change in "off" time. Safety and tolerability were also assessed.
-
Data Analysis: The primary efficacy endpoint was analyzed using a mixed model for repeated measures.
Safinamide (Adjunctive Therapy): The SETTLE Study (NCT00627640)
-
Objective: To evaluate the efficacy and safety of safinamide as an add-on therapy to a stable dose of levodopa in patients with idiopathic Parkinson's disease and motor fluctuations.
-
Study Design: A Phase III, randomized, double-blind, placebo-controlled trial.
-
Participants: 549 patients with Parkinson's disease on a stable dose of levodopa and experiencing motor fluctuations.
-
Intervention: Patients were randomized to receive either safinamide (50 mg/day, titrated to 100 mg/day if tolerated) or placebo, in addition to their existing levodopa therapy, for 24 weeks.
-
Primary Outcome Measure: The primary efficacy endpoint was the change from baseline in daily "on" time without troublesome dyskinesia.
-
Secondary Outcome Measures: Secondary outcomes included changes in "off" time, UPDRS scores, and quality of life assessments.
-
Data Analysis: The primary efficacy variable was analyzed using an analysis of covariance (ANCOVA) model.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key biological pathway targeted by these therapies and a generalized workflow for the clinical trials discussed.
Caption: Dopaminergic signaling and therapeutic targets in Parkinson's disease.
Caption: Generalized experimental workflow for Parkinson's disease clinical trials.
References
- 1. A randomized controlled trial of this compound in patients with Parkinson disease who have motor fluctuations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neuro.it [neuro.it]
- 3. mdsabstracts.org [mdsabstracts.org]
- 4. Apomorphine subcutaneous infusion in patients with Parkinson's disease with persistent motor fluctuations (TOLEDO): a multicentre, double-blind, randomised, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Biomarkers for Etilevodopa Treatment Response in Parkinson's Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Etilevodopa, a prodrug of Levodopa, and explores potential biomarkers for predicting and monitoring treatment response in Parkinson's disease. While this compound was developed to offer pharmacokinetic advantages over standard Levodopa, it was never commercially marketed. Consequently, direct experimental data validating biomarkers specifically for this compound is unavailable. This guide, therefore, extrapolates from established and investigational biomarkers for Levodopa to propose a framework for the validation of biomarkers for this compound.
This compound vs. Levodopa: A Pharmacokinetic Comparison
This compound was designed as an ethyl ester of Levodopa to enhance its solubility and accelerate its passage from the stomach to the small intestine, the primary site of Levodopa absorption.[1] The intended outcome was a faster onset of therapeutic action, which is particularly relevant for patients experiencing "delayed on" phenomena with standard Levodopa therapy.[1]
Table 1: Pharmacokinetic Comparison of this compound and Levodopa
| Pharmacokinetic Parameter | This compound/Carbidopa | Levodopa/Carbidopa | Key Findings |
| Time to Maximum Plasma Concentration (tmax) of Levodopa | ~30 minutes | ~54 minutes | This compound administration leads to a significantly shorter time to reach peak plasma Levodopa levels.[1] |
| Maximum Plasma Concentration (Cmax) of Levodopa | 2.3 to 2.7 µg/mL | Variable | Levodopa Cmax was significantly greater following treatment with swallowed this compound tablets compared to standard Levodopa tablets.[1] |
| Area Under the Curve (AUC) of Levodopa (0-45 mins) | Significantly greater | Lower | Reflects the more rapid absorption of Levodopa from this compound.[1] |
Biomarkers for Predicting Levodopa (and potentially this compound) Treatment Response
The response to Levodopa therapy in Parkinson's disease is variable among individuals. This variability is influenced by genetic factors, disease progression, and other biological variables. Identifying reliable biomarkers is crucial for personalizing treatment and optimizing therapeutic outcomes. The following sections detail potential biomarkers for Levodopa response that could be validated for this compound.
Genetic polymorphisms can influence the metabolism and clinical efficacy of Levodopa.
Table 2: Genetic Biomarkers and their Potential Impact on Levodopa/Etilevodopa Response
| Gene | Polymorphism | Effect on Levodopa Therapy | Relevance for this compound |
| Catechol-O-Methyltransferase (COMT) | rs4680 (Val158Met) | The Val allele is associated with higher enzyme activity, leading to faster Levodopa breakdown and potentially requiring higher or more frequent doses. The Met allele is linked to lower enzyme activity. | As this compound is a prodrug of Levodopa, COMT genotype is expected to similarly influence the duration of Levodopa's effect. |
| Solute Carrier Family 6 Member 3 (SLC6A3) | rs28363170, rs3836790 | This gene encodes the Dopamine Transporter (DAT). Polymorphisms may affect dopamine reuptake and influence the motor response to Levodopa. | The integrity of the dopaminergic system, including DAT, is central to the therapeutic action of dopamine replacement therapies like this compound. |
Molecular biomarkers in biofluids could reflect the underlying neurodegenerative process and the response to therapy.
Table 3: Molecular Biomarkers and their Potential Role in Monitoring Levodopa/Etilevodopa Response
| Biomarker | Biological Sample | Association with Parkinson's Disease and Levodopa Response | Relevance for this compound |
| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Plasma, Urine, CSF | An indicator of oxidative DNA damage, which is implicated in the pathogenesis of Parkinson's disease. Levodopa therapy itself may influence oxidative stress. | Monitoring 8-OHdG levels could help assess the impact of this compound on oxidative stress. |
| Brain-Derived Neurotrophic Factor (BDNF) | Serum, CSF | Reduced BDNF levels are associated with the degeneration of dopaminergic neurons. Investigating changes in BDNF levels in response to treatment could provide insights into neuroprotective effects. | Could be used to explore if the pharmacokinetic profile of this compound has a differential impact on neurotrophic factor levels compared to standard Levodopa. |
| Homovanillic Acid (HVA) | CSF | As the major catabolite of dopamine, HVA levels in the CSF can reflect central dopamine turnover. | Changes in CSF HVA could be a direct pharmacodynamic marker of this compound's conversion to Levodopa and then dopamine in the brain. |
Neuroimaging techniques can visualize and quantify the integrity of the dopaminergic system.
Table 4: Imaging Biomarkers for Assessing Dopaminergic Function in Levodopa/Etilevodopa Therapy
| Imaging Modality | Radiotracer | What it Measures | Relevance for this compound |
| Single-Photon Emission Computed Tomography (SPECT) | 123I-ioflupane (DaTSCAN) | The density of dopamine transporters (DAT) in the striatum, providing a marker of dopaminergic neuron integrity. | Baseline DAT imaging could predict the initial response to this compound. Longitudinal scans could monitor disease progression under treatment. |
| Positron Emission Tomography (PET) | 18F-DOPA | The activity of the enzyme Aromatic L-amino acid decarboxylase (AADC), which converts Levodopa to dopamine. | Could be used to assess the cerebral conversion of Levodopa derived from this compound and its relationship with clinical response. |
Alternative Treatment Strategies for Motor Fluctuations
For patients who develop motor fluctuations with oral Levodopa therapy, several alternative treatments are available.
Table 5: Comparison of this compound with Alternative Treatments for Motor Fluctuations
| Treatment | Mechanism of Action | Advantages | Disadvantages |
| This compound | Levodopa prodrug with enhanced solubility and faster absorption. | Potentially faster onset of action, which could reduce "delayed on" periods. | Never marketed, so clinical efficacy and long-term safety data are limited. |
| COMT Inhibitors (e.g., Entacapone, Opicapone) | Inhibit the peripheral breakdown of Levodopa, prolonging its therapeutic effect. | Can reduce "off" time and extend "on" time. | May increase dyskinesias. |
| MAO-B Inhibitors (e.g., Selegiline, Rasagiline) | Inhibit the breakdown of dopamine in the brain, enhancing the effect of Levodopa. | Can provide mild symptomatic benefit and reduce "off" time. | Modest efficacy for motor fluctuations. |
| Dopamine Agonists (e.g., Pramipexole, Ropinirole) | Directly stimulate dopamine receptors in the brain. | Can be used as monotherapy in early disease or as an adjunct to Levodopa to reduce "off" time. | Can cause side effects such as nausea, dizziness, and impulse control disorders. |
| Deep Brain Stimulation (DBS) | Surgical implantation of electrodes to modulate brain activity in motor circuits. | Highly effective for reducing motor fluctuations and dyskinesias in selected patients. | Invasive procedure with potential surgical and hardware-related complications. |
| Levodopa-Carbidopa Intestinal Gel (LCIG) | Continuous infusion of Levodopa-Carbidopa directly into the small intestine. | Provides stable plasma Levodopa levels, significantly reducing "off" time and dyskinesias. | Requires a percutaneous endoscopic gastrostomy (PEG) tube and an external pump. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the biomarker sections. These protocols are presented as a template for how biomarker validation for this compound could be approached.
Experimental Protocol 1: COMT Genotyping
Objective: To determine the COMT Val158Met (rs4680) genotype of study participants.
Methodology:
-
DNA Extraction: Genomic DNA will be extracted from peripheral blood lymphocytes using a standard salting-out procedure or a commercially available DNA extraction kit. The concentration and purity of the extracted DNA will be determined by spectrophotometry.
-
Polymerase Chain Reaction (PCR): The region of the COMT gene containing the Val158Met polymorphism will be amplified using PCR.
-
Forward Primer: 5′-CCAGCGGCCAGGCATTT-3′
-
Reverse Primer: 5′-AGGCCCCACTCTGTCCC-3′
-
The PCR reaction mixture will contain genomic DNA, forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer.
-
PCR will be performed with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
Genotyping: The genotype will be determined by allele-specific PCR, restriction fragment length polymorphism (RFLP) analysis, or real-time PCR with fluorescently labeled probes. For RFLP, the PCR product is digested with a restriction enzyme that specifically cuts one of the alleles. The resulting fragments are then separated by gel electrophoresis to identify the genotype.
Experimental Protocol 2: Dopamine Transporter (DAT) Imaging with 123I-ioflupane SPECT
Objective: To quantify the density of dopamine transporters in the striatum.
Methodology:
-
Patient Preparation: Patients will be instructed to discontinue any medications that may interfere with 123I-ioflupane binding, if clinically feasible. Thyroid blockade is achieved by oral administration of potassium iodide or perchlorate to reduce thyroid uptake of free radioiodine.
-
Radiotracer Administration: Approximately 111-185 MBq of 123I-ioflupane will be administered intravenously.
-
Image Acquisition: SPECT imaging will be performed 3-6 hours after radiotracer injection using a gamma camera equipped with high-resolution collimators.
-
Data will be acquired over 360 degrees in a step-and-shoot or continuous rotation mode.
-
The matrix size and zoom factors should result in a pixel size of 3.5–4.5 mm.
-
-
Image Reconstruction and Analysis: Images will be reconstructed using an iterative reconstruction algorithm with correction for attenuation and scatter.
-
Semiquantification: The striatal binding ratio will be calculated by comparing the activity in the striatum to a reference region with low DAT concentration, such as the occipital cortex, using the following formula: (Mean counts in striatal ROI - Mean counts in background ROI) / Mean counts in background ROI
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Metabolism and mechanism of action of this compound.
References
Etilevodopa in Parkinson's Disease: A Comparative Analysis of Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
Etilevodopa, an ethyl ester prodrug of levodopa, was developed with the aim of improving the pharmacokinetic profile of levodopa, the gold standard for treating Parkinson's disease. The rationale behind its development was to enhance solubility and accelerate gastric emptying, potentially leading to a faster onset of action and more predictable therapeutic response. This guide provides a comparative analysis of this compound based on available clinical trial data, with a focus on its performance against conventional levodopa.
Efficacy and Safety Profile: A Head-to-Head Comparison
A pivotal double-blind, randomized, comparative clinical trial by Blindauer et al. (2006) provides the most comprehensive data on the efficacy and safety of this compound in Parkinson's disease patients experiencing motor fluctuations.[1] The study compared this compound-carbidopa with levodopa-carbidopa over an 18-week period.[1]
Key Efficacy Outcomes
The primary focus of the trial was to assess the impact on "time to on" (TTON), a critical factor for patients experiencing delayed onset of medication effect. Despite the theoretical pharmacokinetic advantages of this compound, the trial did not demonstrate a statistically significant improvement in TTON compared to standard levodopa.[1]
| Efficacy Parameter | This compound-Carbidopa Group | Levodopa-Carbidopa Group | P-value |
| Reduction in Mean Total Daily "Time to On" (TTON) | 0.58 hours | 0.79 hours | .24[1] |
| Improvement in Total Daily "Off" Time | -0.85 hours | -0.87 hours | Not statistically significant[1] |
| Reduction in Response Failures | -6.82% | -4.69% | .20 |
Data from Blindauer et al. (2006)
Safety and Tolerability
The safety profile of this compound/carbidopa was found to be comparable to that of levodopa/carbidopa. The incidence and types of adverse events were similar between the two treatment groups, suggesting that the ethyl ester formulation did not introduce new safety concerns.
Experimental Protocols
The clinical trial conducted by Blindauer et al. (2006) employed a robust methodology to compare this compound and levodopa.
Study Design: A double-blind, randomized, comparative clinical trial was conducted at 44 sites in the United States and Canada.
Participants: The study enrolled 327 patients with Parkinson's disease who experienced motor fluctuations, specifically a total daily "time to on" (TTON) of at least 90 minutes after levodopa dosing.
Intervention: Participants were randomly assigned to receive either this compound-carbidopa or levodopa-carbidopa for a duration of 18 weeks.
Primary Outcome Measure: The primary endpoint was the change from baseline in the total daily TTON, as measured by patient-completed home diaries.
Secondary Outcome Measures: Secondary outcomes included changes in total daily "off" time and the frequency of response failures.
Mechanism of Action and Signaling Pathway
This compound acts as a prodrug of levodopa. Its ethyl ester structure enhances its solubility. Following oral administration, this compound is rapidly hydrolyzed in the gastrointestinal tract by nonspecific esterases into levodopa and ethanol. The liberated levodopa is then absorbed and crosses the blood-brain barrier to be converted into dopamine in the brain, thereby replenishing the deficient neurotransmitter in Parkinson's disease.
The signaling pathway of levodopa, and consequently this compound, involves its conversion to dopamine, which then acts on dopamine receptors in the basal ganglia to modulate motor control.
Caption: Metabolic pathway of this compound to Dopamine.
Comparison with Alternative Therapies
As this compound did not demonstrate superiority to levodopa, the established alternatives to standard levodopa therapy remain relevant. These primarily include dopamine agonists, MAO-B inhibitors, and COMT inhibitors, often used as initial therapy or as adjuncts to levodopa to manage motor fluctuations. The decision to use these alternatives is often based on patient age, disease severity, and the desire to delay the onset of levodopa-related motor complications.
Conclusion
The clinical trial data for this compound, while demonstrating a comparable safety profile to levodopa, did not show a significant clinical advantage in improving motor fluctuations in Parkinson's disease. The theoretical pharmacokinetic benefits of its prodrug design did not translate into superior efficacy in the key outcomes of "time to on" and "off" time. Consequently, this compound has not been marketed for the treatment of Parkinson's disease. Future research in levodopa prodrugs will need to demonstrate clear and clinically meaningful advantages over the current standard of care to gain a foothold in the management of Parkinson's disease.
References
A Comparative Analysis of Etilevodopa and Melevodopa for Motor Control in Parkinson's Disease
A detailed examination of two levodopa prodrugs, Etilevodopa and Melevodopa, reveals distinct pharmacokinetic and clinical profiles in the management of motor symptoms for Parkinson's disease. While both were designed to enhance the delivery of levodopa, their clinical development and application have diverged significantly.
This compound, the ethyl ester of levodopa, and Melevodopa, the methyl ester of levodopa, are both prodrugs developed to overcome some of the limitations of conventional levodopa therapy, particularly its poor solubility and variable absorption.[1][2] The primary goal of these esterified forms of levodopa is to improve its pharmacokinetic profile, leading to more consistent plasma levels and better control of motor fluctuations in patients with Parkinson's disease.[1][2]
Mechanism of Action: A Shared Pathway
Both this compound and Melevodopa function as precursors to levodopa.[3] Once administered, they are designed to be absorbed more readily from the gastrointestinal tract than levodopa itself. Following absorption, they are rapidly hydrolyzed by esterases in the body to release levodopa. This levodopa is then converted to dopamine in the brain, which helps to alleviate the motor symptoms of Parkinson's disease. This shared mechanism of action is depicted in the signaling pathway below.
References
- 1. A randomized controlled trial of this compound in patients with Parkinson disease who have motor fluctuations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of this compound compared to levodopa in patients with Parkinson's disease: an open-label, randomized, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is Melevodopa used for? [synapse.patsnap.com]
Safety Operating Guide
Navigating the Disposal of Etilevodopa: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of etilevodopa, a dopaminergic agent developed for the treatment of Parkinson's disease. While this compound was never marketed, it remains a compound of interest in neuroscience research.[1] Adherence to these guidelines will help ensure the safety of laboratory personnel and the protection of our ecosystems.
Regulatory Landscape for Pharmaceutical Waste
The disposal of pharmaceutical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3] The Drug Enforcement Administration (DEA) also has regulations for controlled substances, though this compound is not currently scheduled as a controlled substance.
It is crucial to distinguish between RCRA hazardous and non-RCRA hazardous pharmaceutical waste. While "non-hazardous" may sound benign, it is more accurately termed "non-RCRA regulated" and still requires careful handling to prevent environmental contamination.[2] Improper disposal, such as flushing down the drain, can introduce active pharmaceutical ingredients into waterways, potentially harming aquatic life.
Currently, this compound is not specifically listed as a P- or U-listed hazardous waste under RCRA. However, a definitive classification would require testing for the characteristics of hazardous waste: ignitability, corrosivity, reactivity, and toxicity. Based on available safety data, this compound is "Harmful if swallowed" and causes "serious eye irritation," but it is not explicitly classified as a RCRA hazardous waste. In the absence of a definitive classification, a cautious approach is recommended.
Quantitative Data on Pharmaceutical Waste Regulations
| Regulatory Body | Key Legislation/Rule | Key Disposal Requirements | Relevant Waste Codes |
| EPA | Resource Conservation and Recovery Act (RCRA) | Governs the management of solid and hazardous waste from "cradle-to-grave." | P-list (Acutely Hazardous), U-list (Toxic), D-codes (Characteristic Waste) |
| EPA | Subpart P of 40 CFR part 266 | Specific management standards for hazardous waste pharmaceuticals from healthcare facilities. | Not Applicable |
| DEA | Controlled Substances Act | Regulates the disposal of controlled substances to prevent diversion. | Not Applicable to this compound |
Step-by-Step Disposal Procedure for this compound
This procedure provides a clear workflow for the proper disposal of this compound in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Before handling this compound, ensure you are wearing appropriate PPE, including:
-
Safety glasses or goggles
-
Chemically resistant gloves
-
A lab coat
-
2. Waste Characterization:
-
Consult your institution's Environmental Health and Safety (EHS) department to determine if they have a specific classification and disposal protocol for this compound.
-
In the absence of a specific institutional guideline, and given that this compound is not explicitly listed as a RCRA hazardous waste, it should be managed as a non-RCRA pharmaceutical waste. Do not dispose of this compound down the drain or in the regular trash.
3. Waste Segregation and Collection:
-
Designate a specific, clearly labeled waste container for this compound and other non-RCRA pharmaceutical waste. This container should be separate from those for RCRA hazardous waste, sharps, and regular trash.
-
The container should be in good condition, compatible with the chemical, and have a secure lid.
-
Label the container as "Non-RCRA Pharmaceutical Waste for Incineration" and list the contents, including "this compound."
4. Storage of Waste:
-
Store the sealed waste container in a secure, designated area within the laboratory that is inaccessible to unauthorized personnel.
-
Follow any specific storage requirements for chemical waste as dictated by your institution's EHS guidelines.
5. Waste Disposal:
-
Arrange for the collection of the non-RCRA pharmaceutical waste container by your institution's licensed hazardous waste management vendor.
-
Ensure that the vendor will manage the waste through incineration, which is the recommended disposal method for non-RCRA pharmaceutical waste to prevent environmental contamination.
-
Maintain all necessary documentation, such as waste manifests, as required by your institution and local regulations.
Experimental Protocols
No specific experimental protocols for the disposal or degradation of this compound were identified in the reviewed literature. The recommended procedure is based on established best practices for the management of non-RCRA pharmaceutical waste.
Logical Workflow for this compound Disposal
Caption: Decision workflow for the proper disposal of this compound in a laboratory setting.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for Etilevodopa
Researchers and scientists working with Etilevodopa, a dopaminergic agent developed for Parkinson's disease, must adhere to stringent safety protocols to minimize exposure and ensure a safe laboratory environment.[1] This document provides essential, immediate safety and logistical information, including operational and disposal plans, to guide laboratory personnel in the proper handling of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and can cause serious eye irritation.[2] Some safety data sheets for similar compounds also indicate potential for skin and respiratory irritation. Therefore, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Wear two pairs of chemically resistant, powder-free, disposable gloves.[3] Change gloves regularly and immediately if contaminated, torn, or punctured.[3] |
| Body Protection | Lab Coat/Gown | A disposable, lint-free, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is required. |
| Eye Protection | Safety Glasses/Goggles | Use chemical safety goggles or a face shield to protect against splashes. |
| Respiratory Protection | Respirator/Mask | When handling outside of a certified chemical fume hood, a respirator equipped with a particulate filter is mandatory. A disposable, cleanroom-grade face mask should be worn to prevent inhalation of aerosols. |
Procedural Guidance for Safe Handling and Disposal
Adherence to a strict, step-by-step procedure is vital for minimizing risk during the handling and disposal of this compound.
Preparation and Handling:
-
Restricted Access: Conduct all handling and preparation of this compound in a designated and restricted area, clearly marked with warning signs to prevent unauthorized entry.
-
Fume Hood Usage: All preparations of this compound solutions must be performed inside a certified chemical fume hood to prevent the generation and inhalation of aerosols.
-
Personal Hygiene: Wash hands thoroughly before donning and after removing gloves. Avoid eating, drinking, smoking, or applying cosmetics in the designated handling area.
-
Spill Management: In the event of a spill, immediately evacuate the area and follow established laboratory spill cleanup protocols. Ensure proper PPE is worn during cleanup.
Disposal Plan:
-
Chemical Waste: All unused this compound and contaminated disposable materials (e.g., gloves, gowns, bench paper) should be collected for disposal as chemical waste.
-
Sharps: Needles and syringes used for injections must be disposed of in a designated sharps container intended for incineration.
-
Container Disposal: Dispose of the chemical container in accordance with approved waste disposal plant procedures.
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention. |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with water. |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide respiratory support. |
| Ingestion | Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention. |
Quantitative Data for this compound
The following table summarizes key quantitative information for this compound and its hydrochloride salt.
| Property | This compound | This compound Hydrochloride |
| Molecular Formula | C11H15NO4 | C11H16ClNO4 |
| Molecular Weight | 225.24 g/mol | 261.70 g/mol |
| CAS Number | 37178-37-3 | 39740-30-2 |
Currently, specific occupational exposure limits (OELs) for this compound have not been established by major regulatory bodies. In the absence of a specific OEL, it is imperative to handle this compound with the highest level of precaution, employing the engineering controls and personal protective equipment outlined in this document to minimize any potential for exposure.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
